2-Fluoro-4-(methylsulfonyl)toluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-methyl-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSGZPNRSFBICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697223 | |
| Record name | 2-Fluoro-4-(methanesulfonyl)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828270-60-6 | |
| Record name | 2-Fluoro-1-methyl-4-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828270-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(methanesulfonyl)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)toluene: Properties, Synthesis, and Applications
This compound is a substituted aromatic compound that has garnered significant interest as a building block in organic synthesis, particularly within the realm of drug discovery.[][2] Its chemical architecture, featuring a toluene backbone functionalized with both a fluorine atom and a methylsulfonyl group, imparts a unique combination of physicochemical properties that are highly sought after by medicinal chemists.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, membrane permeability, and binding affinity.[3][4] Fluorine's high electronegativity and small atomic size can profoundly influence the electronic environment of a molecule, often leading to enhanced pharmacokinetic profiles.[3][5] Simultaneously, the methylsulfonyl moiety (-SO₂CH₃) is a strong electron-withdrawing group and a hydrogen bond acceptor.[2] This group can improve a compound's solubility and metabolic stability, making it a valuable feature in the design of therapeutic agents.[2] The combination of these two functional groups on a toluene scaffold makes this compound a versatile intermediate for creating more complex molecules with tailored biological activities.[2]
This guide provides a comprehensive overview of the core chemical properties, synthetic considerations, spectroscopic signature, and safety protocols associated with this compound, offering a technical resource for researchers and scientists in drug development and chemical research.
Physicochemical and Structural Properties
This compound is characterized by the following properties, which are fundamental to its handling, reactivity, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 828270-60-6 | [][6][7][8] |
| Molecular Formula | C₈H₉FO₂S | [][9][10] |
| Molecular Weight | 188.22 g/mol | [][8][9] |
| IUPAC Name | 2-fluoro-1-methyl-4-(methylsulfonyl)benzene | [] |
| Synonyms | 2-fluoro-1-methyl-4-methylsulfonylbenzene | [][6] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C)F | [] |
| Physical State | Solid (Typical) | [11] |
| LogP | 2.61840 | [10] |
| PSA (Polar Surface Area) | 42.52 Ų | [10] |
Note: Experimental data for properties such as melting point and boiling point are not consistently available in public datasheets.[6][10]
Synthesis Strategies: A Methodological Perspective
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily accessible literature, its synthesis can be approached through established organosulfur and fluorination chemistries. The general logic involves the formation of the methyl sulfone from a suitable sulfur-containing precursor. A common and robust method for creating aryl methyl sulfones is the methylation of a corresponding sulfinate salt.
A representative workflow for a structurally related isomer, 4-Fluoro-2-(methylsulfonyl)toluene, has been published and provides a strong methodological basis.[12] This process involves the conversion of a sulfonyl chloride to a sulfinate, followed by methylation.
Experimental Protocol: Synthesis of an Isomeric Aryl Methyl Sulfone
The following protocol is adapted from a published method for the synthesis of the isomer 4-Fluoro-2-(methylsulfonyl)toluene and serves as an illustrative example of the chemical transformations required.[12] The causality behind these steps lies in the controlled reduction of the sulfonyl chloride and subsequent alkylation.
Step 1: Formation of the Sulfonyl Hydrazide Intermediate
-
Dissolve the starting material, 5-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq), in Tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the reaction with hydrazine.
-
Slowly add hydrazine (approx. 2.2 eq) to the cooled solution.
-
Allow the reaction to stir at this temperature and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 16 hours).[12]
-
Remove the solvent under reduced pressure to yield the crude sulfonyl hydrazide intermediate.
Step 2: Methylation to Form the Methyl Sulfone
-
To the crude intermediate, add Ethanol (EtOH), followed by an excess of sodium acetate (approx. 10 eq) and methyl iodide (approx. 5 eq).[12] Sodium acetate acts as a base, and methyl iodide is the methylating agent.
-
Heat the mixture to reflux and maintain for 16 hours.[12] The elevated temperature is necessary to drive the Sₙ2 reaction.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue using silica gel chromatography (e.g., with a hexanes/ethyl acetate gradient) to isolate the pure 4-Fluoro-2-(methylsulfonyl)toluene product.[12]
Spectroscopic Characterization
Definitive characterization of this compound relies on standard spectroscopic techniques. While specific experimental spectra are not publicly cataloged, a predictive analysis based on the structure allows for an accurate estimation of the expected spectroscopic data.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - Methyl Sulfone Protons (-SO₂CH₃): A sharp singlet around 3.0-3.3 ppm. - Toluene Methyl Protons (-CH₃): A singlet (or a narrow doublet due to coupling with the ortho fluorine) around 2.3-2.6 ppm. |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (approx. 115-165 ppm). The carbon directly bonded to fluorine will show a large C-F coupling constant (¹JCF ≈ 240-260 Hz). - Methyl Sulfone Carbon: A signal around 40-45 ppm. - Toluene Methyl Carbon: A signal around 15-20 ppm. |
| IR Spectroscopy | - S=O Stretch: Two strong, characteristic absorption bands for the sulfone group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). - C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 188. - Key Fragmentation: Expect loss of methyl (-15) to give m/z = 173, and loss of the methylsulfonyl group (-79) to give m/z = 109. The tropylium ion (m/z = 91) from the toluene fragment may also be observed. |
Note: Predicted NMR chemical shifts are relative to TMS and can be influenced by the solvent used. [13]
Safety and Handling
Proper handling of this compound is essential. The compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [14]
| Hazard Class | Precautionary Statement | Source(s) |
|---|---|---|
| Skin Contact | May cause skin irritation. Wash off immediately with soap and plenty of water. | [14][15] |
| Eye Contact | May cause eye irritation. Rinse with pure water for at least 15 minutes and consult a doctor. | [14][15] |
| Inhalation | Avoid breathing dust or vapors. Move victim to fresh air. If breathing is difficult, give oxygen. | [14] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately. | [14] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. | [14] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [11][16] |
| Disposal | Dispose of waste material in accordance with national and local regulations. Do not mix with other waste. | |
Applications in Research and Development
The primary application of this compound is as a specialized building block in organic synthesis. []Its pre-functionalized structure allows for its efficient incorporation into larger, more complex molecules, saving synthetic steps and enabling the exploration of chemical space.
Its utility is particularly noted in medicinal chemistry for the development of advanced pharmaceutical intermediates. For example, the related 4-fluoro-2-(methylsulfonyl)phenyl moiety has been crucial in the synthesis of potent and selective inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target implicated in metabolic disorders. [2]The specific substitution pattern offered by this class of reagents can be instrumental in optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. [2]
Conclusion
This compound represents a valuable and strategic tool for the modern synthetic chemist. The combination of a fluorine atom and a methylsulfonyl group on a toluene scaffold provides a unique set of electronic and steric properties that are highly advantageous, especially in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, enables researchers to effectively and safely leverage this compound in the synthesis of novel chemical entities with significant potential.
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An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)toluene
This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 2-Fluoro-4-(methylsulfonyl)toluene, a key intermediate in the development of various pharmaceutical and agrochemical agents. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a practical and reliable pathway to this valuable compound.
Introduction: The Significance of Fluorinated Methylsulfonyl Arenes
The incorporation of fluorine and methylsulfonyl groups into aromatic scaffolds is a widely employed strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. The methylsulfonyl group, a strong electron-withdrawing moiety, can act as a hydrogen bond acceptor and influence the overall electronic and solubility characteristics of the compound. This compound, with its specific substitution pattern, represents a versatile building block for the synthesis of more complex molecular architectures. This guide will detail a multi-step synthesis, providing not only the protocols but also the underlying rationale for the chosen transformations.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 3-Fluoro-4-methylaniline. The core transformations involve:
-
Diazotization and Thiolation (Sandmeyer-type Reaction): Conversion of the amino group of 3-Fluoro-4-methylaniline to a thiol group via a diazonium salt intermediate.
-
S-Methylation: Introduction of a methyl group onto the sulfur atom to form the key intermediate, 2-Fluoro-4-(methylthio)toluene.
-
Oxidation: Conversion of the sulfide to the target sulfone, this compound.
This strategic approach is depicted in the workflow diagram below:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Fluoro-4-mercaptotoluene via Sandmeyer-type Reaction
The initial step leverages the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of anilines to a wide array of functional groups.[1][2] Here, we adapt this reaction to introduce a sulfur moiety onto the aromatic ring.
Mechanism and Rationale
The reaction proceeds through the formation of a diazonium salt from 3-Fluoro-4-methylaniline in the presence of a nitrous acid source (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate then undergoes a radical-nucleophilic aromatic substitution, where the diazonium group is displaced by a sulfur nucleophile.[1] The choice of the sulfur source is critical; while various reagents can be used, a common approach involves the use of a thiocyanate salt followed by hydrolysis, or a xanthate.
Experimental Protocol
Step 1a: Diazotization of 3-Fluoro-4-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 1b: Thiolation
-
In a separate flask, prepare a solution of a suitable sulfur nucleophile, such as potassium thiocyanate, in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur nucleophile solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
If a thiocyanate was used, the intermediate will require hydrolysis (e.g., with aqueous sodium sulfide or a strong base) to yield the thiol.
-
Acidify the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Fluoro-4-mercaptotoluene.
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Fluoro-4-methylaniline | Commercially available and correctly substituted. |
| Diazotizing Agent | NaNO₂ in HCl(aq) | Standard and effective method for diazonium salt formation. |
| Temperature | 0-5 °C | Diazonium salts are unstable and can decompose at higher temperatures. |
| Sulfur Source | Potassium Thiocyanate | A common and effective sulfur nucleophile in Sandmeyer-type reactions. |
| Work-up | Acidification and Extraction | Standard procedure to isolate the acidic thiol product. |
Part 2: S-Methylation to 2-Fluoro-4-(methylthio)toluene
The second stage of the synthesis involves the methylation of the thiol group to form the corresponding methyl sulfide (thioether). This is a crucial step to set the stage for the final oxidation.
Mechanism and Rationale
This reaction is a classic nucleophilic substitution (SN2) where the thiolate anion, formed by deprotonation of the thiol with a base, acts as a nucleophile and attacks a methylating agent, displacing a leaving group. The choice of base and methylating agent can be tailored for efficiency and safety.
Caption: General mechanism for the S-methylation of an aryl thiol.
Experimental Protocol
-
Dissolve the crude 2-Fluoro-4-mercaptotoluene (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Add a base (e.g., potassium carbonate, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a methylating agent, such as methyl iodide (1.2 eq), dropwise to the mixture.
-
Stir the reaction at room temperature for several hours, or gently heat if necessary, until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure 2-Fluoro-4-(methylthio)toluene.
An alternative and mild methylation protocol can be employed using trimethyl phosphate (TMP) in the presence of a base like calcium hydroxide.[3]
| Parameter | Value/Condition | Rationale |
| Base | Potassium Carbonate | A mild and inexpensive base sufficient to deprotonate the thiol. |
| Methylating Agent | Methyl Iodide | A highly reactive and common methylating agent. |
| Solvent | DMF or Acetone | Polar aprotic solvents that facilitate SN2 reactions. |
| Purification | Column Chromatography | To remove any unreacted starting material and byproducts. |
Part 3: Oxidation to this compound
The final step is the oxidation of the sulfide to the corresponding sulfone. This transformation is a key step in many synthetic sequences and can be achieved with a variety of oxidizing agents.
Mechanism and Rationale
The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. To achieve the full oxidation to the sulfone, typically an excess of the oxidizing agent and/or more forcing conditions are required. Common and effective oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium chlorite.[4][5]
Caption: Stepwise oxidation of a sulfide to a sulfone.
Experimental Protocol
-
Dissolve 2-Fluoro-4-(methylthio)toluene (1.0 eq) in a suitable solvent, such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent. For example, add a 30% aqueous solution of hydrogen peroxide (2.5-3.0 eq) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS). Gentle heating may be required to drive the reaction to the sulfone.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution) to destroy any excess oxidant.
-
Extract the product with an organic solvent.
-
Wash the organic layer with aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
| Parameter | Value/Condition | Rationale |
| Oxidizing Agent | Hydrogen Peroxide (30%) | An inexpensive, effective, and environmentally benign oxidant. |
| Stoichiometry | >2 equivalents | Ensures complete oxidation to the sulfone. |
| Solvent | Acetic Acid | A common solvent for H₂O₂ oxidations. |
| Purification | Recrystallization | Often sufficient for obtaining highly pure solid sulfones. |
Conclusion
The synthesis of this compound can be reliably achieved through a well-established three-step sequence starting from 3-Fluoro-4-methylaniline. Each step employs standard and scalable organic transformations, making this route amenable to both laboratory-scale synthesis and potential scale-up for industrial applications. The key to success lies in the careful control of reaction conditions, particularly temperature, and appropriate purification of intermediates. This guide provides a solid foundation for researchers to produce this valuable building block for their discovery and development programs.
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An In-depth Technical Guide to the Spectral Analysis of 2-Fluoro-4-(methylsulfonyl)toluene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-(methylsulfonyl)toluene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critically dependent on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the spectral data for this compound. While publicly available experimental spectra are limited, this document serves as an expert guide to the predicted spectral features, grounded in fundamental principles and comparative data from analogous structures. Methodologies for sample preparation and spectral acquisition are detailed to ensure high-quality data generation in a research setting.
Introduction: The Structural Imperative
In the landscape of drug discovery and development, the precise characterization of molecular structure is not merely a formality but a cornerstone of efficacy and safety. This compound, with its unique arrangement of a fluorine atom, a methyl group, and a methylsulfonyl group on a toluene backbone, presents an interesting case for spectroscopic analysis. The interplay of these functional groups dictates the electronic environment of the molecule, which in turn governs its interactions with biological targets. Understanding the exact placement of these substituents is crucial, and it is here that spectroscopic methods provide unparalleled insight.
This guide is structured to provide not just the "what" but the "why" behind the spectral signatures of this compound. We will delve into the theoretical underpinnings of each major spectroscopic technique and translate that theory into a practical framework for data interpretation.
Molecular Structure and Predicted Spectral Correlations
The foundation of any spectral interpretation is a clear understanding of the molecule's structure. The key to deciphering the spectra of this compound lies in recognizing the distinct chemical environments of its protons and carbons.
Figure 1. Molecular Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and methylsulfonyl groups and the electron-donating nature of the methyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-H (H3) | 7.7 - 7.9 | Doublet of doublets (dd) | J(H-H) ≈ 8.0, J(H-F) ≈ 5.0 |
| Ar-H (H5) | 7.6 - 7.8 | Doublet of doublets (dd) | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0 |
| Ar-H (H6) | 7.2 - 7.4 | Triplet (t) or Doublet of doublets (dd) | J(H-H) ≈ 8.0, J(H-F) ≈ 8.0 |
| -SO₂CH₃ | 3.1 - 3.3 | Singlet (s) | N/A |
| Ar-CH₃ | 2.4 - 2.6 | Singlet (s) | N/A |
Rationale behind Predictions:
-
Aromatic Protons: The protons on the aromatic ring are deshielded due to the ring current and the electron-withdrawing substituents. The exact chemical shifts and multiplicities arise from proton-proton and proton-fluorine couplings. H3 is expected to be downfield due to its proximity to the sulfonyl group. H5 will also be downfield. H6, being ortho to the electron-donating methyl group, will be the most upfield of the aromatic protons.
-
Methyl Protons: The protons of the methylsulfonyl group (-SO₂CH₃) are significantly deshielded due to the adjacent electron-withdrawing sulfonyl group, hence their predicted downfield shift compared to a typical methyl group. The protons of the aromatic methyl group (Ar-CH₃) will appear at a more standard chemical shift. Both are expected to be singlets as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-F (C2) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| C-SO₂ (C4) | 140 - 145 |
| C-CH₃ (C1) | 135 - 140 |
| Aromatic CH (C3, C5, C6) | 115 - 135 |
| -SO₂CH₃ | 44 - 46 |
| Ar-CH₃ | 20 - 22 |
Rationale behind Predictions:
-
C-F Carbon: The carbon directly attached to the fluorine atom will exhibit a large chemical shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
-
Substituted Aromatic Carbons: The carbons bearing the methyl and methylsulfonyl groups will have their chemical shifts influenced by the electronic effects of these substituents.
-
Aromatic CH Carbons: The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents and fluorine coupling.
-
Methyl Carbons: The methyl carbon of the sulfonyl group will be significantly downfield compared to the aromatic methyl carbon due to the strong deshielding effect of the sulfonyl group.
Experimental Protocol for NMR Spectroscopy
A robust protocol is essential for obtaining high-quality, reproducible NMR data.
Figure 2. Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-F bond, and the sulfonyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |
| 1350 - 1300 | -SO₂ asymmetric stretch | Strong |
| 1160 - 1120 | -SO₂ symmetric stretch | Strong |
| 1250 - 1100 | C-F stretch | Strong |
| 900 - 675 | Aromatic C-H bend (out-of-plane) | Strong |
Rationale behind Predictions:
-
Aromatic C-H and C=C: These are characteristic absorptions for all aromatic compounds.
-
Sulfonyl Group: The symmetric and asymmetric stretching vibrations of the S=O bonds in the methylsulfonyl group give rise to two very strong and distinct absorption bands, which are highly diagnostic for this functional group.
-
C-F Bond: The C-F stretching vibration typically appears as a strong band in the fingerprint region.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.
| m/z | Predicted Fragment | Interpretation |
| 188 | [M]⁺ | Molecular ion |
| 173 | [M - CH₃]⁺ | Loss of a methyl group |
| 109 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation |
Rationale behind Predictions:
-
Molecular Ion: The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight (188.22 g/mol ).
-
Fragmentation: The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The loss of a methyl group is a common fragmentation pathway. Cleavage of the C-S bond to lose the methylsulfonyl radical is also expected due to the relative stability of the resulting aromatic cation.
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture.
Figure 3. Workflow for GC-MS analysis.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While this guide provides a robust framework based on theoretical predictions and comparative data, it is imperative for researchers to acquire and interpret experimental data for definitive structural confirmation and purity assessment. The methodologies outlined herein provide a validated pathway to generating high-quality spectral data, which is the bedrock of chemical research and development.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2]
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PubChem. National Center for Biotechnology Information. [Link][3][4][5][6]
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- 3. 2-Fluoroethyl p-Toluenesulfonate | C9H11FO3S | CID 256019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-methylsulfonylphenol | C7H7FO3S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 2-Fluoro-4-nitrotoluene | C7H6FNO2 | CID 74025 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-(methylsulfonyl)toluene
This guide provides a comprehensive overview of the solubility and stability of 2-Fluoro-4-(methylsulfonyl)toluene (CAS No. 828270-60-6), a key intermediate in various synthetic pathways.[][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the physicochemical properties of this compound for its effective handling, application, and formulation.
Compound Profile
This compound is a substituted aromatic compound with the molecular formula C8H9FO2S and a molecular weight of 188.22 g/mol .[][4] Its structure, featuring a toluene backbone substituted with a fluorine atom and a methylsulfonyl group, dictates its polarity and, consequently, its solubility and stability characteristics.
Chemical Structure:
-
IUPAC Name: 2-fluoro-1-methyl-4-(methylsulfonyl)benzene[]
-
Synonyms: 2-fluoro-1-methyl-4-methylsulfonylbenzene[]
-
CAS Number: 828270-60-6[][5]
Solubility Profile
The solubility of a compound is a critical parameter for its application in solution-based reactions, formulations, and analytical characterization. The presence of both a nonpolar toluene ring and a polar methylsulfonyl group, along with the electronegative fluorine atom, suggests that this compound will exhibit a nuanced solubility profile.
Predicted Solubility in Common Solvents
While empirical data is essential for precise applications, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | The polar sulfonyl group will interact favorably with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The overall molecule has significant nonpolar character, making it soluble in these solvents. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nonpolar toluene backbone limits solubility in highly polar protic solvents like water. Some solubility is expected in alcohols due to the polar sulfonyl group. |
| Nonpolar | Hexanes, Toluene | Low | The high polarity of the methylsulfonyl group will limit solubility in nonpolar hydrocarbon solvents. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate determination.
Protocol: Quantitative Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any suspended particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the HPLC method.
-
-
HPLC Analysis:
-
Analyze the diluted samples using a validated HPLC method (see Section 4 for a representative method).
-
Quantify the concentration of this compound in the diluted samples against a standard calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Workflow for Solubility Determination
Caption: Workflow for quantitative solubility determination.
Stability Profile
Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, handling procedures, and predicting its shelf-life. Forced degradation studies are a standard approach to identify potential degradation pathways and the intrinsic stability of a molecule.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways could be anticipated under stress conditions:
-
Hydrolysis: The C-S bond of the sulfonyl group could be susceptible to cleavage under harsh acidic or basic conditions, although this is generally a stable linkage.
-
Oxidation: While the sulfonyl group is already in a high oxidation state, other parts of the molecule, such as the methyl group on the toluene ring, could be susceptible to oxidation.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.
Forced Degradation Study Protocol
This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions.
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80 °C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample and a solution sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Section 4).
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
If significant degradation is observed, further characterization of the degradants using techniques like LC-MS may be necessary.
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Analytical Methodology
A robust analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the analysis of this compound.
Recommended HPLC Method
The following is a starting point for developing a stability-indicating HPLC method. Method optimization and validation are necessary for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
This method should be capable of separating the parent compound from potential degradation products and impurities.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
-
Handling: Handle in a well-ventilated place.[5] Wear suitable protective clothing, gloves, and eye/face protection.[5] Avoid formation of dust and aerosols.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Keep away from heat and sources of ignition. Recommended storage temperature is 2-8 °C.[6]
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is not yet widely available in the public domain, the protocols and predictive analyses presented here offer a solid foundation for researchers to generate the necessary data for their specific applications. The provided methodologies are based on established scientific principles and industry standards, ensuring a robust approach to characterizing this important chemical intermediate.
References
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Chemsrc. This compound | CAS#:828270-60-6. [Link]
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An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)toluene: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Sulfones in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of unique functional groups to modulate the physicochemical and pharmacokinetic properties of lead compounds is a cornerstone of successful molecular design. Among these, fluorinated aromatic sulfones have emerged as particularly valuable motifs. This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylsulfonyl)toluene, a key building block that marries the advantageous properties of both a fluorine atom and a methylsulfonyl group on a versatile toluene scaffold.
The presence of the strongly electron-withdrawing methylsulfonyl group can significantly influence the electronic environment of the aromatic ring, affecting the pKa of nearby functionalities and providing a potent hydrogen bond acceptor. This can lead to enhanced binding affinity with biological targets. Simultaneously, the strategic placement of a fluorine atom can profoundly impact a molecule's metabolic stability, membrane permeability, and conformational preferences, often leading to improved pharmacokinetic profiles.[1][2] This guide will delve into the known physical and chemical characteristics of this compound, its synthesis, and its application, providing a foundational resource for researchers leveraging this compound in their synthetic and medicinal chemistry endeavors.
Physicochemical Characteristics
While specific experimental data for this compound is not extensively reported in the literature, its key physicochemical properties can be summarized and, where necessary, inferred from closely related analogues and an understanding of its constituent functional groups. The compound is typically available as a white to off-white crystalline powder.[3]
| Property | Value/Description | Source/Comment |
| CAS Number | 828270-60-6 | [3][4][5] |
| Molecular Formula | C₈H₉FO₂S | [6][] |
| Molecular Weight | 188.22 g/mol | [6][] |
| Appearance | White to off-white powder | [3] (Based on supplier information) |
| Melting Point | Data not available. Estimated to be in a similar range to related isomers and analogues, such as 4-(Methylsulfonyl)toluene (85-89 °C).[8] The presence of the fluorine atom may slightly alter this value. | |
| Boiling Point | Data not available. Likely to be high and decomposition may occur before boiling at atmospheric pressure. | [4] |
| Solubility | Data for the specific isomer is unavailable. However, a study on the closely related 1-Fluoro-4-(methylsulfonyl)benzene showed solubility decreases in the order of chloroform > acetone > ethyl acetate > toluene > ethanol.[9][10] A similar trend can be anticipated for this compound. | |
| LogP | 2.61840 (Calculated) | [4] |
Structural Information:
Caption: Chemical structure of this compound.
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the toluene ring, and the methyl group of the sulfonyl moiety. The aromatic region would likely display complex splitting patterns due to the fluorine-proton and proton-proton couplings. The methyl group attached to the ring would appear as a singlet, as would the methyl group of the sulfonyl.
-
¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the different carbon environments in the molecule. The carbon atom directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF).
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). Aromatic C-H and C=C stretching vibrations, as well as a C-F stretching band, would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 188.22. Fragmentation patterns would likely involve the loss of methyl and sulfonyl groups.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its three key components: the toluene ring, the fluorine substituent, and the methylsulfonyl group.
-
The Influence of the Methylsulfonyl Group: As a powerful electron-withdrawing group, the methylsulfonyl moiety deactivates the aromatic ring towards electrophilic substitution. It will direct incoming electrophiles primarily to the meta position. The sulfonyl group itself is generally stable and unreactive under many conditions.
-
The Role of the Fluorine Atom: The fluorine atom also deactivates the ring towards electrophilic substitution due to its high electronegativity. Its small size means it imparts minimal steric hindrance. A key role of fluorine in drug design is to block sites of metabolic oxidation, thereby increasing the half-life of a compound.[9]
-
Reactivity of the Toluene Methyl Group: The methyl group can be a site for oxidation or halogenation under appropriate conditions, although the deactivated nature of the ring may require more forcing conditions than for toluene itself.
Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of 4-Fluoro-3-methylbenzenethiol
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2-Fluoro-4-bromotoluene in anhydrous THF to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.
-
Carefully add elemental sulfur (S₈) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and a dilute acid (e.g., HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiol.
Causality: The Grignard reaction is a classic and reliable method for forming carbon-carbon or carbon-heteroatom bonds. The subsequent reaction with elemental sulfur is a standard procedure for the synthesis of thiols from Grignard reagents.
Step 2: Synthesis of 4-Fluoro-3-methylphenyl methyl sulfide
-
Dissolve the crude 4-Fluoro-3-methylbenzenethiol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the thiol and form the thiolate anion.
-
To the resulting suspension, add methyl iodide (CH₃I) dropwise.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality: The S-methylation of the thiolate is a standard Williamson ether synthesis-type reaction, which is a highly efficient method for forming thioethers.
Step 3: Synthesis of this compound
-
Dissolve the purified 4-Fluoro-3-methylphenyl methyl sulfide in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (in DCM) or hydrogen peroxide in acetic acid, portion-wise. The use of at least two equivalents of the oxidizing agent is necessary to ensure complete oxidation to the sulfone.
-
Monitor the reaction by TLC. Upon completion, quench any excess oxidizing agent.
-
Wash the reaction mixture with a solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product, this compound, can be purified by recrystallization or column chromatography.
Causality: The oxidation of a thioether to a sulfone is a common and high-yielding transformation. m-CPBA and hydrogen peroxide are widely used, reliable oxidizing agents for this purpose.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The combination of the fluoro and methylsulfonyl groups allows for the fine-tuning of the properties of drug candidates.
For instance, related fluorinated phenyl methyl sulfones have been utilized in the development of inhibitors for various enzymes. The sulfonyl group can act as a key hydrogen bond acceptor, interacting with amino acid residues in the active site of a protein, while the fluorinated toluene moiety can occupy hydrophobic pockets and contribute to metabolic stability.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a fluorine atom and a methylsulfonyl group on a toluene scaffold provides medicinal chemists with a powerful tool to modulate the properties of bioactive molecules. While some of its physical properties are not yet fully characterized in the public domain, its synthesis is achievable through established chemical transformations. This guide provides a foundational understanding of its characteristics and utility, empowering researchers to effectively incorporate this valuable reagent into their research and development programs.
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electrophilic and nucleophilic sites of 2-Fluoro-4-(methylsulfonyl)toluene
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Fluoro-4-(methylsulfonyl)toluene
Introduction
This compound (CAS No. 828270-60-6) is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[][2][3] Its utility as a synthetic building block stems from the unique and often contrasting electronic properties of its three substituents: a fluorine atom, a methyl group, and a methylsulfonyl group. Understanding the interplay of these functional groups is paramount for predicting the molecule's reactivity and for designing rational synthetic pathways.
This technical guide provides a comprehensive analysis of the electronic landscape of this compound. We will dissect the inductive and resonance effects of each substituent to map the molecule's electron density, thereby identifying its primary nucleophilic and electrophilic centers. This analysis will serve as a predictive tool for its behavior in key reaction classes, namely Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Analysis of Substituent Electronic Effects
The reactivity of an aromatic ring is dictated by the electron-donating or electron-withdrawing nature of its substituents. In this compound, we have a complex interplay of three distinct groups.
-
The Methyl Group (-CH₃) at C1: As an alkyl group, the methyl substituent is a weak electron-donating group. It exerts its influence through a positive inductive effect (+I) and hyperconjugation. This donation of electron density slightly activates the aromatic ring towards electrophilic attack compared to benzene and directs incoming electrophiles to the ortho and para positions.[4][5][6]
-
The Fluorine Atom (-F) at C2: Fluorine presents a dualistic electronic character. Due to its high electronegativity, it strongly withdraws electron density from the ring via the sigma bond (a negative inductive effect, -I).[7][8] This effect deactivates the ring towards electrophilic attack. Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density into the π-system (a positive mesomeric effect, +M).[7][9][10] While the inductive withdrawal is dominant, making fluorobenzene less reactive than benzene in EAS, the resonance donation directs incoming electrophiles to the ortho and para positions.[8]
-
The Methylsulfonyl Group (-SO₂CH₃) at C4: The methylsulfonyl group is a powerful electron-withdrawing group. It exerts both a strong negative inductive effect (-I) and a negative mesomeric effect (-M) by delocalizing the ring's π-electrons onto its oxygen atoms. This group strongly deactivates the ring towards electrophilic attack and is a meta-director.[11] Conversely, its strong electron-withdrawing nature is crucial for activating the ring towards nucleophilic aromatic substitution.[12][13]
Data Presentation: Summary of Substituent Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence (EAS) |
| -CH₃ | C1 | +I (Donating) | Hyperconjugation (Donating) | Activating | ortho, para |
| -F | C2 | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para |
| -SO₂CH₃ | C4 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | meta |
Reactivity Analysis: Identifying Nucleophilic and Electrophilic Sites
The combination of these electronic effects creates a unique reactivity profile for the aromatic ring.
dot
Caption: Predicted electronic landscape of the core molecule.
Nucleophilic Sites: Reactivity Towards Electrophiles (EAS)
The aromatic ring is the primary nucleophile. The challenge in predicting EAS reactivity lies in resolving the competing directing effects of the substituents on an already deactivated ring.
-
-CH₃ group directs to C2 and C6 (ortho) and C4 (para).
-
-F group directs to C1 and C3 (ortho) and C5 (para).
-
-SO₂CH₃ group directs to C3 and C5 (meta).
Let's evaluate the potential sites:
-
C3: This position is ortho to Fluorine and meta to the methylsulfonyl group. Both are favorable directing influences for this position.
-
C5: This position is para to Fluorine and meta to the methylsulfonyl group. Both are favorable. It is also ortho to the activating methyl group.
-
C6: This position is ortho to the methyl group, but meta to Fluorine and ortho to the deactivating sulfonyl group, making it highly disfavored.
dot
Caption: Logical workflow for Electrophilic Aromatic Substitution.
Electrophilic Sites: Reactivity Towards Nucleophiles (SNAr)
The presence of a strong electron-withdrawing group (-SO₂CH₃) para to a potential leaving group (the -F atom) makes the aromatic ring highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[12][13][14]
-
Primary Electrophilic Site: The carbon atom bonded to the fluorine, C2 , is the primary electrophilic site. A nucleophile will attack this position.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining first step is the attack of the nucleophile on C2, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[15] The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the para-sulfonyl group, providing significant stabilization.
-
Leaving Group: In the second, faster step, the fluoride ion is eliminated, restoring aromaticity. Fluorine is an effective leaving group in SNAr because the C-F bond cleavage occurs after the rate-limiting nucleophilic attack step. Furthermore, fluorine's high electronegativity enhances the electrophilicity of the C2 carbon, accelerating the initial attack.[13][16]
dot
Caption: Logical workflow for Nucleophilic Aromatic Substitution.
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. A thorough risk assessment should be conducted before any experimental work.
Protocol 1: Probing Nucleophilic Sites via Nitration (EAS)
This protocol aims to introduce a nitro group, a strong electrophile, onto the aromatic ring. Due to the deactivated nature of the substrate, forceful conditions are required.
-
Safety Precautions: Work in a certified fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves. Handle fuming nitric acid and concentrated sulfuric acid with extreme care. The reaction is highly exothermic.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).
-
Acid Mixture Preparation: In a separate beaker cooled in an ice-water bath, slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to fuming nitric acid (HNO₃, ~1.5 eq).
-
Reaction Execution: Cool the flask containing the substrate to 0 °C using an ice bath. Slowly add the nitrating mixture (H₂SO₄/HNO₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the nitrated product(s).
-
Characterization: The regiochemistry of the product(s) should be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
Protocol 2: Probing Electrophilic Sites via Amination (SNAr)
This protocol demonstrates the displacement of the fluoride with a representative nucleophile, such as a secondary amine (e.g., morpholine).
-
Safety Precautions: Work in a certified fume hood. Wear appropriate PPE. Use an anhydrous, polar aprotic solvent.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), morpholine (1.2-2.0 eq), and a weak base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. SNAr reactions on this substrate are typically efficient and may be complete within a few hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the resulting product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound possesses a highly differentiated electronic character, making it a predictable and valuable synthetic intermediate.
-
Nucleophilic Character: The aromatic ring is deactivated towards electrophilic attack . The most probable sites for substitution are C3 and C5, which represent a consensus of the directing effects of the three substituents. Synthetic transformations targeting these positions will require forcing conditions.
-
Electrophilic Character: The C2 position is highly activated towards nucleophilic attack . The presence of the para-methylsulfonyl group provides potent resonance stabilization for the Meisenheimer intermediate, making SNAr the most facile and synthetically useful reaction pathway for this molecule. The fluorine atom serves as an excellent leaving group in this context.
This dual reactivity profile allows for selective functionalization. By choosing between electrophilic or nucleophilic reaction partners, chemists can predictably modify the molecule to build complex structures for applications in drug discovery and materials science.
References
-
StackExchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. [Online] Available at: [Link]
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National Institutes of Health (NIH). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. [Online] Available at: [Link]
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ACS Publications. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega. [Online] Available at: [Link]
-
RSC Publishing. Effect of aromatic ring fluorination on CH…π interactions. [Online] Available at: [Link]
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College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Online] Available at: [Link]
-
IRJET. COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. [Online] Available at: [Link]
-
Quora. What is the directive influence of toluene on an electrophile attack?. [Online] Available at: [Link]
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Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Online] Available at: [Link]
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Chemistry LibreTexts. 1.31: Electrophilic Substitution. [Online] Available at: [Link]
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YouTube. Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
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Chemsrc. This compound | CAS#:828270-60-6. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC. [Online] Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Online] Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]
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Vapourtec. Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. [Online] Available at: [Link]
-
ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. [Online] Available at: [Link]
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An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)toluene: Synthesis, Properties, and Applications for Researchers
This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylsulfonyl)toluene, a fluorinated aromatic sulfone of increasing interest to researchers, scientists, and professionals in drug development. This document delves into its chemical properties, outlines a detailed synthetic pathway, discusses its commercial availability, and explores its potential applications in medicinal chemistry.
Introduction: The Strategic Value of Fluorine and Sulfonyl Groups in Drug Design
The strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The methylsulfonyl group, a potent electron-withdrawing moiety and hydrogen bond acceptor, is frequently employed to modulate the electronic properties and solubility of drug candidates.[3]
This compound (CAS No. 828270-60-6) combines these two valuable functional groups on a toluene framework, making it a promising building block for the synthesis of novel bioactive compounds.[4] Its structure presents a unique combination of electronic and steric properties that can be exploited in the design of targeted therapeutics.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 828270-60-6 | [5] |
| Molecular Formula | C₈H₉FO₂S | [5] |
| Molecular Weight | 188.22 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| LogP | 2.61840 | [5] |
| PSA (Polar Surface Area) | 42.52 Ų | [5] |
Commercial Availability
This compound is commercially available from a variety of chemical suppliers, typically in research-grade purities (97-98%). The table below lists several vendors and their typical offerings. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | Available Quantities |
| Aladdin Scientific | 98% | 1g, 5g, 25g |
| Amadis Chemical | 97% | mgs, gs, kgs |
| SynQuest Laboratories | 98% | Inquire for details |
| Apollo Scientific | 98% | 1g, 5g |
| BOC Sciences | >97% | Inquire for details |
Synthesis of this compound
A robust and scalable synthesis of this compound can be envisioned through a two-step process starting from the commercially available 3-Fluoro-4-methylaniline. The proposed pathway involves a Sandmeyer-type reaction to introduce a methylthio group, followed by oxidation to the corresponding sulfone.
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- 7. 4-Fluoro-2-(Methylsulfonyl)toluene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)toluene: Synthesis, Handling, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylsulfonyl)toluene, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, safe handling protocols, and strategic applications of this versatile intermediate. The insights provided are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.
Introduction: The Strategic Importance of Fluorine and Sulfonyl Groups in Medicinal Chemistry
The introduction of fluorine atoms and sulfonyl groups into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, binding affinity, and membrane permeability.[1] The methylsulfonyl group, a strong electron-withdrawing moiety, can improve solubility, act as a hydrogen bond acceptor, and is metabolically robust.[1]
This compound combines these advantageous features, making it a valuable synthon for the construction of complex pharmaceutical agents. Its strategic substitution pattern offers multiple avenues for further functionalization, enabling the synthesis of diverse compound libraries for lead optimization.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Analogy |
| CAS Number | 828270-60-6 | [2] |
| Molecular Formula | C₈H₉FO₂S | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | Analogy with similar sulfones |
| Melting Point | 85-89 °C (for the related 4-(Methylsulfonyl)toluene) | [3] |
| Boiling Point | 351 °C at 760 mmHg (for the related 2-Chloro-4-(methylsulfonyl)toluene) | [3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General chemical knowledge |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum would likely show a singlet for the methyl group on the toluene ring (around 2.3-2.5 ppm), a singlet for the methylsulfonyl group (around 3.0-3.2 ppm), and a complex multiplet pattern for the aromatic protons.
-
¹³C NMR: The spectrum would exhibit distinct signals for the two methyl carbons and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
-
¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 188.22, with characteristic fragmentation patterns.
Synthesis of this compound: A Plausible and Detailed Protocol
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Step 1: Nucleophilic Aromatic Substitution to form 2-Fluoro-4-(methylthio)toluene
This step involves the displacement of the chloride in 2-fluoro-4-chlorotoluene with a methylthio group. The fluorine atom is a poor leaving group in nucleophilic aromatic substitution compared to chlorine, allowing for selective reaction at the C-Cl bond.
-
Reagents and Equipment:
-
2-Fluoro-4-chlorotoluene
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 2-fluoro-4-chlorotoluene in anhydrous DMF under an inert atmosphere, add sodium thiomethoxide (1.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-(methylthio)toluene.
-
Step 2: Oxidation of the Thioether to the Sulfone
The sulfide intermediate is then oxidized to the corresponding sulfone using a suitable oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are commonly used for this transformation.[7]
-
Reagents and Equipment:
-
2-Fluoro-4-(methylthio)toluene
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone®
-
Dichloromethane (DCM) or a mixture of methanol and water
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure (using m-CPBA):
-
Dissolve 2-fluoro-4-(methylthio)toluene in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Safety and Handling: A Protocol for Prudent Laboratory Practice
As with all chemicals, proper safety precautions must be observed when handling this compound and its precursors. The following guidelines are based on best practices for handling fluorinated and sulfonyl-containing compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. For prolonged handling or in case of immersion, consider double-gloving.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
Engineering Controls:
-
All manipulations should be performed in a well-ventilated chemical fume hood.
Emergency Procedures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Caption: A general workflow for the safe handling of this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the fluorine and methylsulfonyl groups provides handles for various chemical transformations and can impart desirable properties to the final drug candidate.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing sulfonyl group, can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce further diversity.
-
Benzylic Functionalization: The methyl group can be halogenated (e.g., using NBS) to provide a benzylic bromide, which is a versatile electrophile for alkylation reactions.
-
Directed Ortho-Metalation (DoM): The sulfonyl group can direct metalation to the ortho position, allowing for the introduction of a wide range of electrophiles.
Therapeutic Areas of Interest:
Fluorinated and sulfonyl-containing compounds are prevalent in drugs targeting a wide range of diseases, including:
-
Oncology: As kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: In antibacterial and antiviral drugs.
-
Inflammation and Immunology: As modulators of various enzymes and receptors.
-
Central Nervous System (CNS) Disorders: The properties imparted by fluorine and sulfonyl groups can be beneficial for brain penetration.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, while not extensively documented for this specific isomer, can be reliably achieved through established chemical transformations. Proper safety and handling procedures are paramount when working with this and related compounds. The unique combination of a fluorine atom and a methylsulfonyl group provides chemists with a powerful tool to create novel and effective therapeutic agents. As the demand for more sophisticated drug candidates continues to grow, the importance of versatile intermediates like this compound is set to increase.
References
- Google Patents. Production process of methyl p-tolyl sulfone. CN101434566A.
-
PubMed Central. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]
-
DiVA portal. Synthesis of bioactive compounds. [Link]
-
RSC Publishing. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]
-
PubMed. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]
-
MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]
- Google Patents.
-
ResearchGate. Reaction of 1 a with sodium methanesulfinate. [Link]
-
BOJNSCI. This compound. [Link]
- Google Patents. Preparation method of 2-chloro-4-fluorotoluene. CN110759806A.
-
PubChem. 2-Chloro-4-fluorotoluene. [Link]
-
MDPI. Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. [Link]
-
NIH. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. [Link]
-
Justia Patents. Perfluoroalkyl sulfonates, their preparation and use. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-4-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-(methylsulfonyl)toluene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for predicting its physicochemical properties, biological activity, and reactivity. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes established principles of conformational analysis, data from analogous substituted toluenes and aryl sulfones, and theoretical considerations to present a robust model of its structural landscape. We will explore the rotational barriers around key single bonds, the interplay of steric and electronic effects, and the predicted low-energy conformations. Furthermore, this guide outlines the experimental and computational methodologies that can be employed to validate and refine the presented models.
Introduction: The Significance of Molecular Structure and Conformation
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. For drug development professionals, understanding the preferred conformation of a molecule is paramount for designing ligands that fit precisely into the binding pockets of target proteins. Similarly, in materials science, the packing of molecules in a solid-state lattice, which is dictated by their shape, influences properties such as solubility, melting point, and crystal morphology.
This compound (C₈H₉FO₂S) is a molecule that presents an interesting case for conformational analysis due to the presence of three distinct substituents on the benzene ring: a methyl group, a fluorine atom, and a methylsulfonyl group.[1][2] The interplay of steric hindrance and electronic interactions between these groups governs the rotational barriers around the C-C and C-S single bonds, ultimately defining the molecule's conformational landscape.
This guide will delve into the nuanced structural features of this compound, providing a foundational understanding for researchers working with this and structurally related compounds.
Molecular Structure of this compound
The fundamental framework of this compound consists of a benzene ring substituted at positions 1, 2, and 4. The systematic IUPAC name is 2-fluoro-1-methyl-4-(methylsulfonyl)benzene.
Key Structural Features
The primary structural parameters of interest are bond lengths, bond angles, and dihedral (torsional) angles. While a definitive crystal structure for this compound is not publicly available, we can predict these parameters based on data from analogous molecules and general principles of chemical bonding.
| Feature | Predicted Value | Rationale and Comparative Data |
| C-F Bond Length | ~1.35 Å | Consistent with C-F bond lengths in other fluorinated aromatic compounds. |
| C-C (aromatic) Bond Lengths | ~1.39 - 1.40 Å | Typical for substituted benzene rings, with minor variations due to substituent effects. |
| C-C (methyl) Bond Length | ~1.51 Å | Standard sp³-sp² carbon-carbon single bond length. |
| C-S Bond Length | ~1.77 Å | Characteristic of an aryl-sulfonyl bond, influenced by the hybridization of carbon and sulfur. |
| S=O Bond Length | ~1.45 Å | Typical for a sulfonyl group, indicating significant double bond character. |
| S-C (methyl) Bond Length | ~1.77 Å | Standard sp³-sp³ carbon-sulfur single bond length. |
| Bond Angles (aromatic ring) | ~120° | Deviations from the ideal 120° are expected due to the electronic and steric nature of the substituents. |
| C-S-O and O-S-O Bond Angles | ~107-109° and ~118-120° respectively | Consistent with a tetrahedral geometry around the sulfur atom, with the O-S-O angle being larger due to repulsion between the double bonds. |
Predicted Molecular Geometry
The benzene ring is expected to be planar. The substituents, however, will have preferred orientations relative to the ring to minimize steric strain and optimize electronic interactions. The following sections will explore the conformational preferences arising from rotation around the C(1)-C(methyl) and C(4)-S bonds.
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the bond connecting the methyl group to the benzene ring and the bond connecting the methylsulfonyl group to the benzene ring.
Rotation of the Methyl Group
The rotation of a methyl group attached to a benzene ring is a well-studied phenomenon. In ortho-substituted toluenes, the barrier to rotation is influenced by the steric bulk and electronic properties of the ortho substituent.[1][3] In the case of this compound, the fluorine atom at the ortho position will dictate the preferred conformation of the methyl group.
Due to repulsive steric interactions between the hydrogen atoms of the methyl group and the lone pairs of the fluorine atom, the methyl group is expected to adopt a staggered conformation.[1] The lowest energy conformation is predicted to be the one where one C-H bond of the methyl group is oriented away from the fluorine atom (pseudo-trans).
Caption: Predicted energy profile for methyl group rotation.
Rotation of the Methylsulfonyl Group
The conformation of the methylsulfonyl group relative to the aromatic ring is a critical determinant of the molecule's overall shape. Studies on aryl sulfones have shown that the lowest energy conformation is one where the C-S bond is perpendicular to the plane of the aromatic ring. This orientation minimizes steric clashes between the sulfonyl oxygens and the ortho substituents and allows for favorable electronic interactions.
In this compound, the fluorine atom is ortho to the methyl group, not the methylsulfonyl group. Therefore, the primary steric interaction for the methylsulfonyl group will be with the hydrogen atom at the C(3) position of the benzene ring. The preferred conformation is likely to have the methyl group of the sulfonyl moiety pointing away from the benzene ring, with the two oxygen atoms straddling the plane of the ring.
Caption: Predicted orientation of the methylsulfonyl group.
Proposed Experimental and Computational Workflows
To obtain a definitive understanding of the molecular structure and conformation of this compound, a combination of experimental and computational techniques is recommended.
Experimental Methodologies
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic coordinates and thermal parameters to obtain a final, accurate molecular structure.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to aid in signal assignment.
-
Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, which can help in determining the preferred conformation in solution.
-
Computational Chemistry Workflow
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using molecular mechanics or semi-empirical methods to identify low-energy conformers.
-
-
Geometry Optimization and Frequency Calculations:
-
Optimize the geometries of the identified low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).
-
Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.
-
-
Rotational Barrier Calculations:
-
Perform relaxed potential energy surface scans by systematically rotating around the C-C(methyl) and C-S bonds to calculate the rotational energy barriers.
-
-
NMR Chemical Shift Calculations:
-
Calculate the NMR chemical shifts for the optimized conformers and compare them with the experimental data to validate the predicted structures.
-
Caption: Integrated experimental and computational workflow.
Conclusion
This technical guide has provided a detailed theoretical analysis of the molecular structure and conformational preferences of this compound. Based on established principles and data from analogous compounds, we predict a staggered conformation for the methyl group relative to the ortho-fluoro substituent and a perpendicular orientation of the methylsulfonyl group relative to the benzene ring. These predictions provide a strong foundation for further experimental and computational studies. The outlined workflows offer a clear path for researchers to obtain a definitive understanding of this molecule's three-dimensional structure, which is essential for its potential applications in drug discovery and materials science.
References
Methodological & Application
Application Note: Strategic Implementation of 2-Fluoro-4-(methylsulfonyl)toluene Derivatives in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Fluorinated Sulfonyl Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2] Among the myriad of methods developed to construct the critical C(aryl)-C(aryl) bond, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and mild reaction conditions.[3] This reaction typically couples an organoboron species with an organic halide or triflate.[4]
This application note focuses on the use of aryl halides derived from 2-Fluoro-4-(methylsulfonyl)toluene as electrophilic partners in the Suzuki-Miyaura reaction. The strategic incorporation of both a fluorine atom and a methylsulfonyl group onto the aromatic ring provides a powerful tool for drug development professionals. These strongly electron-withdrawing substituents significantly influence the substrate's reactivity and imbue the final biaryl product with desirable physicochemical properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the sulfone group acts as a key hydrogen bond acceptor and a versatile synthetic handle.[5][6]
This guide provides an in-depth look at the mechanistic principles governing these reactions, detailed experimental protocols, and expert insights into optimizing reaction outcomes for the synthesis of these high-value compounds.
Mechanistic Insights: Leveraging Electronic Effects for Efficient Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] The specific electronic properties of 2-fluoro-4-(methylsulfonyl) substituted aryl halides play a critical role, particularly in the initial, often rate-determining, step.
-
Oxidative Addition: The reaction begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. The presence of strongly electron-withdrawing groups, such as the ortho-fluoro and para-methylsulfonyl substituents, renders the carbon atom of the C-X bond highly electrophilic. This electronic deficiency significantly accelerates the oxidative addition step compared to electron-rich or neutral aryl halides.[7][8] The general reactivity order for the halide leaving group (X) is I > Br > OTf >> Cl.[7]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs where the organic group from the activated organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base (e.g., K₂CO₃, CsF), which activates the boronic acid to form a more nucleophilic "ate" complex ([R-B(OH)₃]⁻).[9]
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
The Specific Role of Fluoride Ions vs. Covalent Fluorine
It is crucial to distinguish between the covalently bonded fluorine atom on the substrate and the use of fluoride-containing bases like Cesium Fluoride (CsF) or Potassium Fluoride (KF). While the C-F bond on the ring primarily exerts a powerful inductive electron-withdrawing effect, fluoride ions from the base play a multifaceted role in the catalytic cycle. Fluoride ions can act as the base to form the boronate "ate" complex, favor transmetalation through the formation of fluorido-palladium complexes, and promote the final reductive elimination step.[11][12]
Experimental Protocols & Workflow
This section provides a detailed, field-proven protocol for a typical Suzuki-Miyaura coupling reaction using a derivative of this compound.
General Considerations and Reagent Selection
-
Aryl Halide: 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene is an excellent model substrate. Its high reactivity allows for milder reaction conditions.
-
Catalyst: Palladium catalysts with bulky, electron-rich phosphine ligands are generally effective. Pd(dppf)Cl₂ is a robust choice that balances activity and stability. For highly deactivated boronic acids or challenging couplings, more specialized ligands may be required.[7]
-
Base: A moderately strong inorganic base is required. K₂CO₃ is a common and cost-effective choice. For more challenging reactions, stronger bases like K₃PO₄ or Cs₂CO₃ can be employed. The use of fluoride bases like CsF can be advantageous but may require optimization.[12]
-
Solvent: Anhydrous polar aprotic solvents are preferred. A mixture of 1,4-Dioxane and water is highly effective as water can aid in dissolving the base and facilitating the formation of the boronate complex. Toluene or DMF are also common alternatives.[13]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation. Thorough degassing of the solvent is critical for reproducibility and high yields.[10]
Detailed Step-by-Step Protocol
This protocol describes the coupling of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene with 4-methoxyphenylboronic acid.
Reagents:
-
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene (1.0 mmol, 253.1 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)
-
1,4-Dioxane (8 mL, anhydrous)
-
Water (2 mL, deionized and degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes to ensure the solvent is thoroughly degassed.[10]
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent to yield the pure biaryl product.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. youtube.com [youtube.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
using 2-Fluoro-4-(methylsulfonyl)toluene as a building block in organic synthesis
An Application Guide to 2-Fluoro-4-(methylsulfonyl)toluene: A Key Building Block for Modern Organic Synthesis
Introduction: The Strategic Advantage of a Doubly-Activated Aromatic Core
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile intermediate, primarily due to the unique electronic properties conferred by its substituents.[1] The molecule features a toluene backbone decorated with two powerful, ortho-para directing electron-withdrawing groups: a fluorine atom and a methylsulfonyl group. This specific arrangement creates a highly electron-deficient aromatic ring, priming it for specific and efficient chemical transformations.
The strong inductive and mesomeric effects of the sulfonyl group at the para position, combined with the high electronegativity of the fluorine atom at the ortho position, render the C-F bond exceptionally susceptible to nucleophilic attack.[2][3] This activation is the cornerstone of the compound's utility, making it a superior substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. Its application is particularly prominent in the synthesis of kinase inhibitors and other biologically active molecules, where the rapid and predictable introduction of diverse functionalities is a key synthetic challenge.[4][5][6][7]
This guide provides an in-depth exploration of this compound as a synthetic building block. It details the mechanistic principles behind its reactivity, offers validated experimental protocols for its key applications, and showcases its role in the development of complex target molecules.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 828270-60-6[8][9][] |
| Molecular Formula | C₈H₉FO₂S[9][11] |
| Molecular Weight | 188.22 g/mol [8][11] |
| Appearance | White to off-white crystalline powder[8] |
| LogP | 2.61840[9] |
| PSA | 42.52 Ų[9] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).[12]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of this compound lies in its exceptional reactivity in SNAr reactions. The fluorine atom serves as an excellent leaving group in this context, a phenomenon that might seem counterintuitive given the strength of the C-F bond.
Mechanistic Rationale: Why Fluorine Excels as a Leaving Group in SNAr
The SNAr mechanism is a two-step addition-elimination process.[13] The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3][14]
-
Activation: The potent electron-withdrawing methylsulfonyl (-SO₂Me) group at the para-position strongly polarizes the aromatic ring, creating a significant partial positive charge (δ+) at the carbon atom bonded to the fluorine.
-
Nucleophilic Attack: A nucleophile preferentially attacks this electron-deficient carbon, breaking the aromaticity and forming the tetrahedral Meisenheimer complex. The high electronegativity of the fluorine atom further enhances the electrophilicity of this position, accelerating the attack.[2]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-sulfonyl group, providing substantial resonance stabilization.
-
Elimination: Aromaticity is restored by the expulsion of the leaving group. Fluoride is an excellent leaving group in this step because its high electronegativity facilitates the reformation of the aromatic π-system.
Caption: Experimental Workflow for S-N-Ar Reactions.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (primary or secondary) (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine nucleophile (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Stir the mixture and heat to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.
-
Purification: Dry the solid product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Representative Examples:
| Nucleophile | Product | Typical Yield |
| Aniline | N-(4-(methylsulfonyl)-2-methylphenyl)aniline | >90% |
| Morpholine | 4-(4-(methylsulfonyl)-2-methylphenyl)morpholine | >95% |
| Benzylamine | N-benzyl-4-(methylsulfonyl)-2-methylaniline | >85% |
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is the dominant reaction pathway, the aryl fluoride moiety can also participate in certain palladium-catalyzed cross-coupling reactions, although this is less common and often requires specialized conditions compared to aryl bromides or iodides. C-F bond activation is challenging but can be achieved with electron-rich ligands and specific catalysts. [15][16]The primary utility in this context is often found in Suzuki, Buchwald-Hartwig, or Sonogashira couplings to form C-C, C-N, or C-alkyne bonds, respectively.
Mechanistic Considerations
The key challenge in cross-coupling with aryl fluorides is the oxidative addition of the C-F bond to the Pd(0) catalyst, which is a high-energy step. [16]Success relies on using highly electron-rich and sterically demanding phosphine ligands that can stabilize the electron-deficient palladium center and facilitate the C-F bond cleavage.
Caption: Catalytic Cycle for Suzuki Cross-Coupling.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura coupling to form a biaryl structure, a common motif in pharmaceuticals and organic materials.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Strong base (e.g., K₃PO₄, Cs₂CO₃, 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or microwave vial, inert atmosphere setup
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk flask or microwave vial under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., SPhos, 5 mol%), and the base (e.g., K₃PO₄, 3.0 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon or nitrogen to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Microwave irradiation can often accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and dilute it with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound is a quintessential example of a modern synthetic building block designed for efficiency and predictability. Its doubly-activated aromatic core makes it an outstanding substrate for nucleophilic aromatic substitution, allowing for the rapid construction of diverse molecular libraries. While its use in cross-coupling reactions is more specialized, it further extends the synthetic possibilities. For researchers in drug discovery and materials science, mastering the application of this reagent provides a powerful tool for accessing novel and complex chemical matter with high regioselectivity and yield.
References
-
Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Org Biomol Chem.[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.[Link]
-
Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. NIH Public Access.[Link]
-
Synthesis of-[4][11][17]Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Digital Commons @ USF.[Link]
-
Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate.[Link]
- Fluorine in drug discovery: Role, design and case studies.Verified URL not available.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH.[Link]
-
Nucleophilic Aromatic Substitution. YouTube.[Link]
-
Nucleophilic Aromatic Substitution. YouTube.[Link]
-
This compound CAS#828270-60-6. Jennychem.[Link]
-
This compound | CAS#:828270-60-6. Chemsrc.[Link]
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC - NIH.[Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH.[Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.[Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.[Link]
-
Advances in Cross-Coupling Reactions. MDPI.[Link]
-
This compound. Ruji Bio.[Link]
- Preparation method of 2-chloro-4-fluorotoluene.
-
Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central.[Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.[Link]
-
Understanding the Applications of 4-methysulfonyl toluene in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-Chloro-4-fluorotoluene. PubChem - NIH.[Link]
- Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism. YouTube.[Link]
- Production process of methyl p-tolyl sulfone.
-
CAS No.828270-66-2,4-Fluoro-2-(Methylsulfonyl)toluene Suppliers. LookChem.[Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jennysynth.com [jennysynth.com]
- 9. This compound | CAS#:828270-60-6 | Chemsrc [chemsrc.com]
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- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 17. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoro-4-(methylsulfonyl)toluene in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 2-Fluoro-4-(methylsulfonyl)toluene in Drug Design
This compound is a strategically designed aromatic building block for medicinal chemistry applications. Its utility stems from the unique interplay of its three key structural features: the fluorine atom, the methylsulfonyl group, and the methyl group. This combination allows for fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[][]
The fluorine atom, with its high electronegativity and small size, can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability.[3] The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can be crucial for target engagement and improving solubility.[4][5] The methyl group provides a lipophilic handle and can be a site for further functionalization or metabolic transformation, depending on its environment within the final molecule.
This application note will provide a detailed overview of the synthesis of this compound and its application as a key intermediate in the synthesis of a representative kinase inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 828270-60-6 |
| Molecular Formula | C₈H₉FO₂S |
| Molecular Weight | 188.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 98-102 °C |
| Boiling Point | 338.5 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) |
Synthesis of this compound
While not as commonly documented as its isomer, 4-fluoro-2-(methylsulfonyl)toluene, a plausible and efficient synthesis of this compound can be achieved from commercially available 2-fluoro-4-bromotoluene. The synthesis involves a two-step process: nucleophilic substitution with sodium methanethiolate followed by oxidation of the resulting sulfide to the sulfone.
Protocol 1: Synthesis of 2-Fluoro-4-(methylthio)toluene
Objective: To synthesize 2-fluoro-4-(methylthio)toluene from 2-fluoro-4-bromotoluene via a palladium-catalyzed cross-coupling reaction.
Materials:
-
2-Fluoro-4-bromotoluene
-
Sodium methanethiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-fluoro-4-bromotoluene (1.0 eq), sodium methanethiolate (1.2 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-fluoro-4-bromotoluene.
-
Stir the reaction mixture at 100 °C for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-fluoro-4-(methylthio)toluene as a colorless oil.
Protocol 2: Synthesis of this compound
Objective: To oxidize 2-fluoro-4-(methylthio)toluene to this compound.
Materials:
-
2-Fluoro-4-(methylthio)toluene
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve 2-fluoro-4-(methylthio)toluene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a white solid.
Application in Kinase Inhibitor Synthesis
This compound is an excellent building block for the synthesis of kinase inhibitors. The fluorine atom can engage in favorable interactions with the hinge region of the kinase, while the methylsulfonyl group can occupy a solvent-exposed region and enhance solubility and cell permeability.
The following is a representative protocol for the use of this compound in the synthesis of a hypothetical, yet plausible, pyrimidine-based kinase inhibitor.
Protocol 3: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
Objective: To synthesize N-(2-fluoro-4-(methylsulfonyl)phenyl)-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine via a Buchwald-Hartwig amination.
Materials:
-
This compound (synthesized as per Protocol 2)
-
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-fluoro-4-(methylsulfonyl)aniline (1.0 eq), 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine (1.1 eq), palladium(II) acetate (0.05 eq), BINAP (0.10 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Stir the reaction mixture at 110 °C for 18-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired kinase inhibitor intermediate.
Visualizations
Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Application in Kinase Inhibitor Synthesis
Caption: Synthesis of a kinase inhibitor intermediate.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties make it an attractive component for the design of novel therapeutics, particularly in the area of kinase inhibitors. The protocols provided herein offer a practical guide for the synthesis of this important intermediate and its application in drug discovery workflows. The strategic incorporation of the 2-fluoro-4-(methylsulfonyl)phenyl moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
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Jennychem. (n.d.). This compound CAS#828270-60-6. Retrieved from [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-4-(methylsulfonyl)toluene Derivatives
Introduction: The Strategic Importance of the 2-Fluoro-4-(methylsulfonyl)phenyl Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a proven method for modulating pharmacokinetic and pharmacodynamic properties. The 2-Fluoro-4-(methylsulfonyl)phenyl moiety is a particularly valuable building block. The strong electron-withdrawing nature of the sulfone group, combined with the metabolic stability and unique electronic properties conferred by the ortho-fluorine atom, makes this scaffold a privileged component in the design of targeted therapeutics.[1][2]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for elaborating this core structure. These transformations, which earned Heck, Negishi, and Suzuki the 2010 Nobel Prize in Chemistry, provide a robust platform for the formation of carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions.[3] This guide provides a detailed examination of the critical parameters, mechanistic underpinnings, and field-tested protocols for the successful cross-coupling of 2-Fluoro-4-(methylsulfonyl)toluene derivatives, empowering chemists to rapidly generate diverse compound libraries for drug discovery programs.
The Engine of Synthesis: The Palladium Catalytic Cycle
A foundational understanding of the catalytic cycle is paramount for rational catalyst selection and reaction optimization. Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, three-stage mechanism involving a Pd(0)/Pd(II) redox cycle.[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the aryl electrophile, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: The organic group from the nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic partners couple and are expelled from the palladium coordination sphere, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.
Catalyst System Selection: The Ligand is Key
The success of a cross-coupling reaction is critically dependent on the choice of the ancillary ligand coordinated to the palladium center. The ligand modulates the steric and electronic properties of the catalyst, directly influencing each step of the catalytic cycle.[6][7][8] For an electron-deficient substrate like an aryl halide bearing a fluoro and a methylsulfonyl group, the oxidative addition step can be challenging. Therefore, the use of bulky, electron-rich ligands is essential to enhance the reactivity of the palladium center.[6][8]
| Ligand Class | Representative Examples | Key Characteristics & Rationale |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Workhorse Ligands: Highly electron-rich and sterically demanding. They promote the formation of low-coordinate L-Pd(0) species that are highly active for the oxidative addition of challenging substrates like aryl chlorides and electron-deficient aryl bromides.[8] |
| Dialkylphosphinoferrocenes | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate Ligand: The defined bite angle and electronic properties provide good stability and reactivity, particularly in Suzuki and Buchwald-Hartwig reactions. The bidentate nature can prevent catalyst decomposition pathways.[9] |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly Electron-Donating: These ligands create highly reactive, albeit sometimes less stable, catalysts. Particularly effective for Suzuki couplings of aryl chlorides and triflates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-Donors: Form very stable palladium complexes. They are excellent alternatives to phosphine ligands and show high activity in a range of coupling reactions.[8] |
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C(sp²)-C(sp²) bond formation due to the stability and low toxicity of the boronic acid reagents and the broad functional group tolerance.[10][11][12]
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-4-(methylsulfonyl)bromotoluene
Materials:
-
2-Fluoro-4-(methylsulfonyl)bromotoluene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the palladium precursor, the XPhos ligand, and the potassium phosphate.
-
Reagent Addition: Add the 2-Fluoro-4-(methylsulfonyl)bromotoluene followed by the arylboronic acid.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, typically at a concentration of 0.1-0.2 M relative to the limiting reagent).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 100 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Scientist's Notes:
-
Causality of Reagent Choice: The combination of a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand generates the active Pd(0) catalyst in situ.[13] XPhos is chosen for its bulk and electron-rich character, which accelerates the challenging oxidative addition step.[8] K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing hydrolysis of sensitive functional groups.[11]
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation.
-
Degassed Solvent: Removing dissolved oxygen from the solvent is critical for the same reason as maintaining an inert atmosphere. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9][14][15] This reaction is fundamental in pharmaceutical development, as the aniline substructure is a key pharmacophore in numerous approved drugs.
Caption: Key steps for performing a Buchwald-Hartwig C-N coupling.
Detailed Protocol: Buchwald-Hartwig Amination of 2-Fluoro-4-(methylsulfonyl)bromotoluene
Materials:
-
2-Fluoro-4-(methylsulfonyl)bromotoluene (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Vessel Preparation: In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃, RuPhos ligand, and sodium tert-butoxide to a dry reaction vessel.
-
Reagent Addition: Add the 2-Fluoro-4-(methylsulfonyl)bromotoluene.
-
Solvent and Nucleophile Addition: Add the anhydrous solvent, followed by the amine coupling partner via syringe.
-
Reaction: Seal the vessel tightly and heat to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction until completion (typically 2-24 hours) by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers. Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash chromatography.
Scientist's Notes:
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the N-H bond of the intermediate palladium complex) to facilitate the C-N reductive elimination step. Weaker bases are generally ineffective.
-
Ligand Choice: For C-N coupling, specialized biarylphosphine ligands like RuPhos or XPhos are often superior. They have been specifically designed to promote the challenging C-N reductive elimination step and are highly effective for coupling a wide range of amines.[16]
-
Safety: NaOtBu is a strong base and is highly reactive with water and protic solvents. It should be handled with care in an inert, anhydrous environment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently strong base (for C-N).3. Poor quality reagents or solvent.4. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents. Use a precatalyst.2. Switch to a stronger base (e.g., K₃PO₄ -> Cs₂CO₃ for Suzuki; K₂CO₃ -> NaOtBu for C-N).3. Use freshly opened or purified reagents and anhydrous solvents.4. Increase reaction temperature in 10 °C increments. |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. β-hydride elimination from certain ligands/substrates. | 1. Ensure all reagents and glassware are scrupulously dry.2. Switch to a ligand designed to promote reductive elimination over side reactions (e.g., bulky biarylphosphines). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature is too high. | 1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.2. Lower the reaction temperature. |
| Formation of Phosphine Oxide | Incomplete exclusion of air or moisture. | Improve inert gas technique; use high-purity, dry solvents and reagents. |
References
-
The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
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Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]
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Engle, K. M., & Yu, J. Q. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of the American Chemical Society. [Link]
-
Sperger, T. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Wiley Online Library. (n.d.). Palladium‐Catalyzed Sonogashira Cross‐Couplings of (Hetero)Aryl Fluorosulfates. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. [Link]
-
ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. [Link]
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
-
OUCI. (n.d.). Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022. [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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Application Notes and Protocols for Base and Solvent Selection in Reactions with 2-Fluoro-4-(methylsulfonyl)toluene
Introduction: The Synthetic Versatility of a Key Building Block
2-Fluoro-4-(methylsulfonyl)toluene is a pivotal intermediate in contemporary organic synthesis, particularly within the pharmaceutical industry. Its utility is underscored by its role as a key building block in the synthesis of targeted therapies, most notably the BRAF kinase inhibitor Vemurafenib, used in the treatment of melanoma.[1][2][3] The strategic placement of a fluorine atom and a potent electron-withdrawing methylsulfonyl group on the toluene scaffold imparts a unique reactivity profile, making it an ideal substrate for a range of chemical transformations.
The electron-deficient nature of the aromatic ring, a direct consequence of the para-disposed sulfonyl group, renders the fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). This activation allows for the facile introduction of a diverse array of nucleophiles, including amines, alcohols, and thiols, providing a gateway to a multitude of functionalized aromatic compounds. Furthermore, the carbon-fluorine bond can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of complex biaryl systems.
This technical guide provides a comprehensive overview of the critical considerations for base and solvent selection in reactions involving this compound. Detailed, field-proven protocols for key transformations are presented to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
Core Principles of Base and Solvent Selection
The success of reactions involving this compound hinges on the judicious selection of the base and solvent. These components work in concert to modulate the reactivity of the nucleophile, stabilize reaction intermediates, and influence the overall reaction kinetics and outcome.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism, culminating in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The choice of base and solvent is paramount in facilitating both the initial nucleophilic attack and the subsequent elimination of the fluoride leaving group.
Solvent Selection:
Polar aprotic solvents are the preferred medium for SNAr reactions.[5][6] Their ability to solvate cations while leaving the anionic nucleophile relatively "naked" and more reactive is crucial for efficient reaction.[6]
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): These are often the solvents of choice due to their high polarity and ability to accelerate SNAr reactions significantly.[6][7] DMSO, in particular, has been shown to be highly effective, though caution is advised at elevated temperatures in the presence of strong bases due to potential thermal hazards.[6]
-
Acetonitrile (MeCN) and Tetrahydrofuran (THF): While less polar than DMSO or DMF, these solvents can be effective, particularly with more reactive nucleophiles. Acetonitrile offers a higher boiling point than THF, which can be advantageous for reactions requiring heating.[8]
-
Alcohols (e.g., Ethanol, Isopropanol): In some instances, the alcohol nucleophile can also serve as the solvent.[5] However, this is generally limited to reactions with highly activated aryl halides and may require elevated temperatures.
Base Selection:
The primary role of the base in SNAr reactions is to deprotonate the nucleophile (e.g., an amine or alcohol), thereby increasing its nucleophilicity. The strength of the base should be matched to the acidity of the nucleophile.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a widely used, cost-effective, and easy-to-handle base for reactions with amines and phenols.[5][8] Cesium carbonate is a stronger and more soluble base that can be beneficial in more challenging reactions.
-
Alkali Metal Hydroxides (KOH, NaOH): These are stronger bases suitable for deprotonating less acidic alcohols.
-
Metal Hydrides (NaH): Sodium hydride is a powerful, non-nucleophilic base used to deprotonate alcohols and other weakly acidic nucleophiles to generate the corresponding alkoxides.[5]
-
Organic Amines (Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are often used as acid scavengers in reactions where an acidic byproduct is formed, but they are generally not strong enough to deprotonate alcohols or less reactive amines.
Decision Workflow for SNAr Base and Solvent Selection
Caption: Decision workflow for SNAr base and solvent selection.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[9][10] While aryl fluorides are generally less reactive than other aryl halides in this transformation, the presence of the electron-withdrawing methylsulfonyl group can facilitate the oxidative addition step.
Solvent Selection:
The choice of solvent in Suzuki-Miyaura coupling is critical for dissolving the reactants and catalyst, as well as for facilitating the transmetalation step.
-
Aqueous Solvent Mixtures (e.g., Toluene/Water, Dioxane/Water): These are commonly employed solvent systems. The presence of water can be beneficial for the dissolution of the inorganic base and for promoting the transmetalation step.[9]
-
Anhydrous Aprotic Solvents (e.g., THF, Toluene): Anhydrous conditions can be advantageous in preventing the protodeboronation of the boronic acid, which is a common side reaction.[11]
Base Selection:
The base in a Suzuki-Miyaura coupling plays multiple roles, including the activation of the organoboron species and the neutralization of any acidic byproducts.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common bases used in Suzuki-Miyaura couplings.[9]
-
Phosphates (K₃PO₄): Potassium phosphate is another effective base, particularly for challenging couplings.
-
Fluorides (KF, CsF): Fluoride ions can act as a base and also play a role in activating the boronic acid for transmetalation.[12][13]
Catalyst Selection:
The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers.
-
Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used precatalyst.
-
Palladium(II) Sources with Ligands: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often used in combination with phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like tricyclohexylphosphine (PCy₃) or SPhos.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key reactions of this compound.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) | Equivalents |
| This compound | 828270-60-6 | 188.22 g/mol | 188 mg | 1.0 |
| Amine (e.g., Aniline) | 62-53-3 | 93.13 g/mol | 102 mg (112 µL) | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 276 mg | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | 5 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (188 mg, 1.0 mmol).
-
Add potassium carbonate (276 mg, 2.0 mmol) and the amine (1.2 mmol).
-
Add dimethyl sulfoxide (5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Workflow for SNAr Reactions
Caption: General experimental workflow for SNAr reactions.
Protocol 2: Nucleophilic Aromatic Substitution with an Alcohol
This protocol outlines a general procedure for the synthesis of aryl ethers from this compound and an alcohol.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) | Equivalents |
| This compound | 828270-60-6 | 188.22 g/mol | 188 mg | 1.0 |
| Alcohol (e.g., Phenol) | 108-95-2 | 94.11 g/mol | 113 mg | 1.2 |
| Sodium Hydride (NaH, 60% in mineral oil) | 7646-69-7 | 24.00 g/mol | 48 mg | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 5 mL | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 mmol) and anhydrous THF (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (48 mg of 60% dispersion in mineral oil, 1.2 mmol) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to generate the alkoxide.
-
In a separate flask, dissolve this compound (188 mg, 1.0 mmol) in anhydrous THF (2 mL).
-
Add the solution of this compound to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) | Equivalents |
| This compound | 828270-60-6 | 188.22 g/mol | 188 mg | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 98-80-6 | 121.93 g/mol | 183 mg | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 276 mg | 2.0 |
| Toluene | 108-88-3 | 92.14 g/mol | 4 mL | - |
| Water | 7732-18-5 | 18.02 g/mol | 1 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
To a Schlenk flask, add this compound (188 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The successful application of this substrate is critically dependent on the appropriate selection of base and solvent. For SNAr reactions, polar aprotic solvents like DMSO and DMF, in combination with bases such as potassium carbonate or sodium hydride, are generally effective. For Suzuki-Miyaura couplings, aqueous solvent systems with a palladium catalyst and an inorganic base like potassium carbonate provide a robust platform for C-C bond formation. The protocols detailed herein offer a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate.
References
-
Aromatic Nucleophilic Substitution - Fisher Scientific. (URL: [Link])
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. (URL: [Link])
-
Suzuki coupling with ligandless palladium and potassium fluoride - RSC Publishing. (URL: [Link])
-
Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (URL: [Link])
-
Palladium catalysed Suzuki reactions of fluoroarenes - ResearchGate. (URL: [Link])
-
Suzuki Coupling with Ligandless Palladium and Potassium Fluoride | Request PDF - ResearchGate. (URL: [Link])
-
Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles - Who we serve. (URL: [Link])
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. (URL: [Link])
-
(PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - ResearchGate. (URL: [Link])
- WO2016083956A1 - Substantially pure vemurafenib and its salts - Google P
- US10414764B2 - Substantially pure vemurafenib and its salts - Google P
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - NIH. (URL: [Link])
-
Solvent Molecules Play a Role in an SNAr Reaction - ResearchGate. (URL: [Link])
-
WO/2018/002415 NEW PROCESSES FOR THE PREPARATION OF VEMURAFENIB - WIPO Patentscope. (URL: [Link])
- WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google P
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SNAr Reaction in S-based Solvents - Wordpress. (URL: [Link])
-
(12) United States Patent (10) Patent No.: US 9.221,815 B2 - Googleapis.com. (URL: [Link])
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC - NIH. (URL: [Link])
-
Potassium carbonate as a base : r/Chempros - Reddit. (URL: [Link])
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution - YouTube. (URL: [Link])
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- 4. benchchem.com [benchchem.com]
- 5. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 6. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-4-(methylsulfonyl)toluene
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. 2-Fluoro-4-(methylsulfonyl)toluene stands out as a highly valuable and reactive building block for such endeavors. Its utility is rooted in the principles of nucleophilic aromatic substitution (SNAr), a powerful reaction class for forging new bonds at an aromatic carbon.
This technical guide provides an in-depth exploration of the SNAr reactions of this compound. We will delve into the mechanistic underpinnings that govern its reactivity, offer detailed, field-proven protocols for its reaction with various nucleophiles, and present data to guide researchers, scientists, and drug development professionals in leveraging this potent electrophile for the synthesis of novel molecular entities.
The Scientific Foundation: Mechanistic Insights into SNAr Reactions
Nucleophilic aromatic substitution is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient, a condition exquisitely met in this compound.[2]
The reaction proceeds via a two-step addition-elimination mechanism.[3][4] The key to this process is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This is typically the rate-determining step of the reaction.[5] The aromaticity of the ring is temporarily disrupted, leading to the formation of the negatively charged Meisenheimer complex.[2]
-
Stabilization of the Intermediate: The presence of a strong electron-withdrawing group, such as the methylsulfonyl (-SO2CH3) group, is crucial. This group, positioned para to the fluorine leaving group, effectively stabilizes the negative charge of the Meisenheimer complex through resonance.[2] This stabilization lowers the activation energy of the initial attack, thereby facilitating the reaction.
-
Leaving Group Departure: In the final, rapid step, the leaving group—in this case, the fluoride ion—is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[3]
Why Fluorine is an Excellent Leaving Group in SNAr
Counterintuitively for those familiar with SN1 and SN2 reactions, fluorine is an excellent leaving group in the context of SNAr.[6][7] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-leaving group bond.[5] The high electronegativity of fluorine has a strong inductive electron-withdrawing effect, which polarizes the C-F bond and further activates the aromatic ring towards nucleophilic attack, thus accelerating the overall reaction rate.[5]
Visualizing the Mechanism: The Meisenheimer Complex
The formation of the resonance-stabilized Meisenheimer complex is central to the SNAr mechanism. The following diagram illustrates this key intermediate.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of KRAS Inhibitors Utilizing 2-Fluoro-4-(methylsulfonyl)toluene Derivatives
Introduction: Targeting the "Undruggable" KRAS
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been a formidable challenge in oncology, often labeled as "undruggable" due to its picomolar affinity for GTP and the absence of deep allosteric pockets. KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.[1] Activating mutations, particularly at codon 12, lock KRAS in a constitutively active state, driving oncogenesis in a significant percentage of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2]
The discovery of a covalent binding pocket near the mutated cysteine in KRAS G12C has revolutionized the field, leading to the development of targeted covalent inhibitors. These inhibitors irreversibly bind to the mutant cysteine, trapping the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling pathways.[3] This breakthrough has culminated in the approval of drugs like sotorasib and adagrasib, offering new hope for patients with KRAS G12C-mutated tumors.[2]
This application note provides a detailed guide for the synthesis of a key intermediate for KRAS G12C inhibitors, starting from the readily available building block, 2-Fluoro-4-(methylsulfonyl)toluene. We will explore the strategic derivatization of this molecule to construct a core scaffold amenable to the elaboration into potent and selective KRAS inhibitors.
The Strategic Importance of this compound
The choice of this compound as a starting material is predicated on the presence of key functional groups that can be strategically manipulated to build the complex architecture of KRAS inhibitors. The methyl group can be oxidized to a carboxylic acid, the aromatic ring can be nitrated to introduce an amino group precursor, and the sulfonyl group, a common moiety in pharmaceuticals, can influence the physicochemical properties of the final compound, such as solubility and metabolic stability.[4] The fluorine atom can also play a crucial role in modulating the electronic properties of the molecule and its interactions with the target protein.
Signaling Pathway and Mechanism of Action of Covalent KRAS G12C Inhibitors
KRAS, upon activation by upstream signals such as from receptor tyrosine kinases (RTKs), exchanges GDP for GTP, a process facilitated by guanine nucleotide exchange factors (GEFs) like SOS1. In its GTP-bound state, KRAS activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. GTPase activating proteins (GAPs) promote the hydrolysis of GTP to GDP, returning KRAS to its inactive state. Mutations like G12C impair this hydrolysis, leading to an accumulation of active KRAS-GTP.
Covalent KRAS G12C inhibitors are designed to specifically target the mutant cysteine residue. They form an irreversible covalent bond with the thiol group of Cys12, locking the KRAS G12C protein in its inactive GDP-bound conformation. This prevents the exchange of GDP for GTP and subsequent activation of downstream oncogenic signaling.
Caption: KRAS signaling pathway and the mechanism of covalent inhibition.
Synthetic Workflow: From Toluene Derivative to a Key KRAS Inhibitor Intermediate
The following section outlines a representative multi-step synthesis to convert this compound into a key aminobenzoic acid intermediate. This intermediate can then be further elaborated to construct the core heterocyclic scaffold of many known KRAS inhibitors.
Caption: Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-1-methyl-5-nitro-4-(methylsulfonyl)benzene (Intermediate 1)
Rationale: The introduction of a nitro group is a critical step, as it serves as a precursor to the amine functionality required for the construction of many heterocyclic cores in KRAS inhibitors. The nitration is directed by the existing substituents on the aromatic ring.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Ice bath
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the solution while maintaining the temperature below 5 °C.
-
In the dropping funnel, prepare a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq).
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield the desired 2-Fluoro-1-methyl-5-nitro-4-(methylsulfonyl)benzene.
Protocol 2: Synthesis of 2-Fluoro-5-nitro-4-(methylsulfonyl)benzoic acid (Intermediate 2)
Rationale: The oxidation of the methyl group to a carboxylic acid provides a handle for subsequent amide bond formation or cyclization reactions to form heterocyclic cores like quinazolinones. Potassium permanganate is a strong oxidizing agent suitable for this transformation.
Materials:
-
2-Fluoro-1-methyl-5-nitro-4-(methylsulfonyl)benzene
-
Potassium permanganate (KMnO₄)
-
Water
-
Pyridine
-
Sodium bisulfite
-
Hydrochloric acid (HCl, concentrated)
-
Standard heating and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Fluoro-1-methyl-5-nitro-4-(methylsulfonyl)benzene (1.0 eq) in a mixture of water and pyridine.
-
Heat the mixture to reflux.
-
Slowly add potassium permanganate (3.0 eq) in portions over 2-3 hours. Maintain a gentle reflux throughout the addition.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Add sodium bisulfite to quench any excess potassium permanganate.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-Fluoro-5-nitro-4-(methylsulfonyl)benzoic acid.
Protocol 3: Synthesis of 5-Amino-2-fluoro-4-(methylsulfonyl)benzoic acid (Key Intermediate)
Rationale: The reduction of the nitro group to an amine is the final step in preparing the key intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
2-Fluoro-5-nitro-4-(methylsulfonyl)benzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a balloon hydrogenation setup
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve 2-Fluoro-5-nitro-4-(methylsulfonyl)benzoic acid (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the desired 5-Amino-2-fluoro-4-(methylsulfonyl)benzoic acid.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected outcomes for the synthetic protocol. Actual yields may vary depending on reaction scale and optimization.
| Step | Product | Expected Yield (%) | Characterization Methods |
| 1 | 2-Fluoro-1-methyl-5-nitro-4-(methylsulfonyl)benzene | 75-85 | ¹H NMR, ¹³C NMR, MS |
| 2 | 2-Fluoro-5-nitro-4-(methylsulfonyl)benzoic acid | 60-70 | ¹H NMR, ¹³C NMR, MS, IR |
| 3 | 5-Amino-2-fluoro-4-(methylsulfonyl)benzoic acid | 90-98 | ¹H NMR, ¹³C NMR, MS |
Conclusion and Future Directions
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of a key intermediate for the synthesis of KRAS G12C inhibitors, starting from this compound. The resulting 5-Amino-2-fluoro-4-(methylsulfonyl)benzoic acid is a versatile building block that can be utilized in various cyclization and coupling reactions to construct the complex heterocyclic scaffolds of potent KRAS inhibitors. Further elaboration of this intermediate, for instance, through condensation with appropriate precursors to form a quinazolinone or a similar core, followed by the introduction of a piperazine moiety and the acrylamide "warhead," will be the subject of future application notes. This foundational work enables researchers in drug discovery and development to access crucial building blocks for the continued exploration and optimization of next-generation KRAS inhibitors.
References
-
Adagrasib – Mechanism of Action and Synthesis. (2023). YouTube. [Link]
-
Chen, C., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. [Link]
- Hallin, J., et al. (2020).
- Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell.
- Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry.
-
Li, Y., et al. (2022). Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
- Nagasaka, M., et al. (2022). KRAS G12C inhibitors sotorasib and adagrasib in non-small cell lung cancer. Expert Review of Anticancer Therapy.
-
Parsons, A. T., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor. Organic Process Research & Development. [Link]
-
Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. [Link]
-
How can we convert toluene to aniline? (n.d.). Quora. [Link]
-
Toluene → p-aniline. (n.d.). Filo. [Link]
- Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
- Hobbs, G. A., et al. (2016). RAS Proteins: Back to the Future. Biochemistry.
Sources
- 1. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and clinical application of KRAS inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Functionalization of the Methyl Group in 2-Fluoro-4-(methylsulfonyl)toluene
Introduction
2-Fluoro-4-(methylsulfonyl)toluene is a key building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluoro and methylsulfonyl groups, make it a valuable scaffold for the synthesis of novel bioactive molecules and functional materials.[1] The strategic functionalization of the methyl group opens a gateway to a diverse array of derivatives, including benzyl halides, aldehydes, and carboxylic acids. These derivatives serve as pivotal intermediates in the synthesis of complex molecular architectures, such as potent enzyme inhibitors and advanced organic materials.[1][2]
This comprehensive guide provides detailed protocols and expert insights into the selective functionalization of the methyl group of this compound. We will explore three primary transformations:
-
Benzylic Bromination: Introduction of a bromine atom to the methyl group, creating a versatile intermediate for subsequent nucleophilic substitution reactions.
-
Oxidation to Benzaldehyde: Selective oxidation of the methyl group to an aldehyde, a crucial functional group for forming carbon-carbon and carbon-nitrogen bonds.
-
Oxidation to Benzoic Acid: Complete oxidation of the methyl group to a carboxylic acid, enabling amide coupling and other transformations.
For each transformation, we will delve into the underlying reaction mechanisms, provide step-by-step experimental protocols, and present the expected outcomes in a clear and concise format.
Benzylic Bromination via Free-Radical Halogenation
The introduction of a bromine atom at the benzylic position of this compound proceeds via a free-radical chain mechanism. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is the method of choice for this transformation.[3] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or, as a more environmentally benign alternative, trifluorotoluene.[3]
The electron-withdrawing nature of the fluoro and methylsulfonyl substituents does not significantly impede the benzylic radical formation, allowing for efficient bromination. The resulting 2-Fluoro-4-(methylsulfonyl)benzyl bromide is a versatile intermediate for further synthetic manipulations.
Reaction Workflow: Benzylic Bromination
Caption: Workflow for the benzylic bromination of this compound.
Detailed Protocol: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzyl bromide
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Trifluorotoluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add carbon tetrachloride (or trifluorotoluene) to dissolve the starting material.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C for CCl₄).
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Fluoro-4-(methylsulfonyl)benzyl bromide as a solid.
| Parameter | Value |
| Reactant Scale | 10 mmol |
| NBS | 11 mmol |
| AIBN | 0.5 mmol |
| Solvent Volume | 50 mL |
| Typical Yield | 85-95% |
Oxidation of the Methyl Group to Benzaldehyde
The selective oxidation of the methyl group to the corresponding aldehyde, 3-Fluoro-4-(methylsulfonyl)benzaldehyde, is a critical transformation for introducing a versatile functional handle for subsequent reactions like reductive amination and olefination. Several methods can be employed for this conversion. One common approach involves the use of ceric ammonium nitrate (CAN) or other mild oxidizing agents. Another strategy, often employed in industrial settings, involves the oxidation of a di-halogenated intermediate.
A more direct laboratory-scale oxidation can be achieved using oxidizing agents that are selective for the benzylic position.
Reaction Workflow: Oxidation to Benzaldehyde
Caption: General workflow for the oxidation of the methyl group to a benzaldehyde.
Detailed Protocol: Synthesis of 3-Fluoro-4-(methylsulfonyl)benzaldehyde
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Ceric Ammonium Nitrate (CAN)
-
Acetic acid
-
Water
-
Sodium bisulfite
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend this compound (1.0 eq) in a mixture of acetic acid and water.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium permanganate (2.0 eq) in water via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the excess permanganate by the slow addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography to yield 3-Fluoro-4-(methylsulfonyl)benzaldehyde.
| Parameter | Value |
| Reactant Scale | 10 mmol |
| KMnO₄ | 20 mmol |
| Solvent Ratio (AcOH:H₂O) | 1:1 |
| Reaction Temperature | 0-10 °C |
| Typical Yield | 60-75% |
Oxidation of the Methyl Group to Benzoic Acid
The synthesis of 2-Fluoro-4-(methylsulfonyl)benzoic acid is a valuable transformation, as the carboxylic acid functionality allows for the formation of amides, esters, and other derivatives.[2][] This oxidation can be achieved using strong oxidizing agents such as potassium permanganate under basic conditions or chromic acid. The reaction proceeds through the intermediate aldehyde, which is further oxidized to the carboxylic acid.
Reaction Workflow: Oxidation to Benzoic Acid
Caption: Workflow for the oxidation of the methyl group to a benzoic acid.
Detailed Protocol: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzoic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
pH paper or meter
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux and add potassium permanganate (3.0 eq) portion-wise over 1-2 hours.
-
Continue to reflux the mixture until the purple color of the permanganate has disappeared (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the filter cake with a small amount of hot water.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of ~2.
-
A white precipitate of 2-Fluoro-4-(methylsulfonyl)benzoic acid will form.
-
If any residual permanganate color is present, add a small amount of sodium bisulfite to decolorize.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
| Parameter | Value |
| Reactant Scale | 10 mmol |
| KMnO₄ | 30 mmol |
| NaOH | 20 mmol |
| Reaction Temperature | Reflux (~100 °C) |
| Typical Yield | 70-85% |
References
- 2-Fluoro-4-(methylsulfonyl)benzoic Acid - MySkinRecipes.
- 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC - NIH.
- CAS 142994-04-5 2-Fluoro-4-(methylsulfonyl)benzoic Acid - Building Block / BOC Sciences.
- 3-Fluoro-4-(methylsulfonyl)benzaldehyde - Sigma-Aldrich.
-
Wohl–Ziegler bromination - Wikipedia. [Link]
Sources
Application Notes & Protocols: Strategic Derivatization of 2-Fluoro-4-(methylsulfonyl)toluene for Biological Screening Libraries
Introduction: The Strategic Value of the 2-Fluoro-4-(methylsulfonyl)toluene Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into small molecules is a cornerstone of rational drug design.[1][2] Fluorine's unique properties—its small size, high electronegativity, and ability to modulate pKa and metabolic stability—make it a privileged element in drug development.[1][2] The methylsulfonyl group (–SO₂CH₃), a strong electron-withdrawing moiety, enhances aqueous solubility, serves as a potent hydrogen bond acceptor, and can engage in crucial interactions with biological targets.
The compound This compound represents an ideal starting scaffold for library synthesis due to its intrinsic chemical reactivity. The potent electron-withdrawing sulfonyl group, positioned para to the fluorine atom, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation renders the fluorine atom an excellent leaving group, facilitating the introduction of a diverse range of functional groups under mild conditions. This document provides a comprehensive guide to the derivatization of this scaffold, outlining the underlying chemical principles, detailed experimental protocols, and a strategy for subsequent biological screening.
Chemical Rationale: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The derivatization of this compound is primarily achieved through the SNAr mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine. This is the rate-determining step. The aromatic π-system is disrupted, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the strongly electron-withdrawing methylsulfonyl group at the para-position.[4][5] Aromaticity is then restored by the elimination of the highly electronegative fluoride ion, yielding the substituted product.
The fluorine atom is a superior leaving group in this context compared to other halogens (Cl, Br, I) precisely because of its high electronegativity. It creates a more polarized C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the slow step of the reaction.[4]
Caption: The addition-elimination mechanism of SNAr.
Application Note 1: Synthesis of an Amine-Derived Library
The introduction of amine functionalities is a common and highly effective strategy in drug discovery to modulate physicochemical properties and introduce key binding motifs. The reaction of this compound with a wide array of primary and secondary amines proceeds efficiently.
Protocol 1.1: General Procedure for SNAr with Amine Nucleophiles
This protocol describes a general method for synthesizing N-substituted 2-amino-4-(methylsulfonyl)toluene derivatives.
A. Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) | Notes |
| This compound | C₈H₉FO₂S | >98% | Sigma-Aldrich | Starting material. |
| Amine Nucleophile (e.g., Morpholine) | C₄H₉NO | >99% | Acros Organics | Use 1.1 - 1.5 equivalents. Can be primary/secondary aliphatic or aromatic amines. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | >99% | Fisher Scientific | Anhydrous, powdered. Acts as a base to scavenge the HF byproduct. Use 2.0 equivalents. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | EMD Millipore | Polar aprotic solvent, essential for SNAr reactions. Ensure it is dry. DMSO can also be used. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Lab prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | Alfa Aesar | For drying the organic phase. |
B. Experimental Workflow Diagram
Caption: Workflow for amine derivatization.
C. Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the starting material).
-
Addition of Nucleophile: Add the desired amine nucleophile (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). A suitable eluent system is often 30-50% ethyl acetate in hexanes.
-
Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Application Note 2: Synthesis of Ether and Thioether Derivatives
To further expand library diversity, oxygen and sulfur nucleophiles (phenols and thiols) can be employed. These reactions typically require a stronger base to deprotonate the nucleophile, generating the more reactive phenoxide or thiolate.
Protocol 2.1: General Procedure for SNAr with Phenol/Thiol Nucleophiles
A. Key Differences from Amine Protocol
-
Base: A stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required to generate the nucleophile in situ.
-
Procedure: The protocol involves a preliminary step where the phenol or thiol is deprotonated with the base at 0 °C before the addition of the electrophile, this compound.
B. Step-by-Step Procedure (Modified)
-
Nucleophile Generation: In a flame-dried flask under an inert atmosphere, dissolve the phenol or thiol (1.2 eq) in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF or THF to the reaction mixture.
-
Reaction and Workup: Allow the reaction to warm to room temperature or heat as necessary. Monitor by TLC. The workup and purification steps are analogous to Protocol 1.1.
Biological Screening Strategy: A High-Throughput Kinase Inhibition Assay
Derivatives of this scaffold are well-suited for screening against various enzyme classes, particularly protein kinases, due to the prevalence of sulfonyl groups in known kinase inhibitors.
Protocol 3.1: Example High-Throughput Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a generic, non-radioactive assay to identify potential kinase inhibitors from the synthesized library.
A. Principle The assay measures the amount of ATP remaining after a kinase reaction. A luciferase-based reagent is used, where the light produced is directly proportional to the ATP concentration. A potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescence signal.
B. Screening Workflow Diagram
Caption: High-throughput screening workflow for kinase inhibitors.
C. Step-by-Step Procedure
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume of each library compound (dissolved in DMSO) into the wells of a 384-well white, opaque assay plate to achieve a final screening concentration of 10 µM.
-
Controls: Designate wells for controls:
-
Positive Control (0% Inhibition): Add DMSO only.
-
Negative Control (100% Inhibition): Add DMSO only (no kinase will be added here).
-
-
Kinase Reaction: Prepare a master mix containing the target kinase, its specific peptide substrate, and ATP in kinase buffer. Dispense this mix into all wells except the negative controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection: Add an ATP detection reagent (e.g., Kinase-Glo®, Promega) to all wells. This reagent lyses the cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.
-
Signal Reading: Incubate for a further 10 minutes at room temperature to stabilize the signal. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))
D. Data Interpretation and Follow-up Compounds showing significant inhibition (e.g., >50%) are identified as "hits." These hits should be confirmed through dose-response experiments to determine their IC₅₀ values. This data, combined with the structural information from the library, forms the basis of a Structure-Activity Relationship (SAR) study to guide the design of more potent and selective inhibitors.
References
-
ResearchGate. (n.d.). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonyl fluoro chemistry. a SuFEx chemistry in drug discovery. b SuFEx chemistry in materials. Retrieved from [Link]
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ResearchGate. (n.d.). A) Examples of biologically active aliphatic sulfonyl fluorides. Retrieved from [Link]
-
Springer. (1970). Biological Properties of Selected Fluorine-Containing Organic Compounds. Retrieved from [Link]
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RSC Publishing. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Retrieved from [Link]
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Semantic Scholar. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2023). Nucleophilic Aromatic Substituion. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of sulfonyl fluorides Examples of biologically active molecules containing a SO2F moiety. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]
-
PubMed. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of functionalized arylsulfonyl fluorides as activity-based probes. Retrieved from [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Retrieved from [Link]
-
PubMed. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Retrieved from [Link]
-
PubMed. (n.d.). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Retrieved from [Link]
-
ResearchGate. (2016). 2-Sulfonamidopyridine C-region Analogs of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
YouTube. (2014). meta-Fluorotoluene Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[6][7]-Sulfonyloxy. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A highly sensitive pre-column derivatization method for fluorescence detection of tobramycin using 2-naphthalenesulfonyl chloride as a derivatizing agent. Retrieved from [Link]
-
PubMed. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Retrieved from [Link]
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-4-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for 2-Fluoro-4-(methylsulfonyl)toluene, a key building block in the development of various pharmaceutical compounds. The protocol is designed for researchers and process chemists, providing in-depth procedural instructions, critical parameter analysis, and safety protocols essential for a successful scale-up. The synthesis commences with the formation of a Grignard reagent from 2-bromo-4-fluorotoluene, followed by quenching with dimethyl disulfide to yield the intermediate, 4-fluoro-2-methylthiotoluene. Subsequent oxidation of the thioether furnishes the target molecule. This document emphasizes the underlying chemical principles, offering a framework for adapting the synthesis to various scales while maintaining high yield and purity.
Introduction
This compound is a valuable intermediate in medicinal chemistry, often incorporated into molecules exhibiting a range of biological activities. The presence of the sulfonyl group, a known bioisostere for other functionalities, combined with the fluorine atom, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed, validated protocol for the scale-up synthesis of this important building block, ensuring a reliable supply for research and development pipelines.
The presented synthetic strategy is a two-step process, selected for its reliability, scalability, and use of readily available starting materials. The initial step involves a Grignard reaction, a classic and well-understood method for carbon-carbon bond formation, to introduce the methylthio group. The subsequent oxidation to the sulfone is a critical transformation, and this guide will explore various reagents and conditions to achieve this efficiently and safely on a larger scale.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below. The pathway is designed to be straightforward and amenable to scale-up in standard laboratory and pilot plant settings.
Figure 1: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-methylthiotoluene
This procedure details the formation of the thioether intermediate via a Grignard reaction. The reaction is initiated with magnesium turnings and activated with a small amount of iodine or 1,2-dibromoethane.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-4-fluorotoluene | 189.03 | 100 g | 0.529 |
| Magnesium Turnings | 24.31 | 14.2 g | 0.584 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 800 mL | - |
| Dimethyl Disulfide | 94.2 | 59.8 g (63.5 mL) | 0.635 |
| 1 M Hydrochloric Acid | 36.46 | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | 300 mL | - |
| Brine | - | 300 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 50 g | - |
Protocol:
-
Reactor Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
Add the magnesium turnings to the reaction flask.
-
Add approximately 50 mL of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromo-4-fluorotoluene (100 g) in 450 mL of anhydrous THF.
-
Add about 20 mL of the 2-bromo-4-fluorotoluene solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing. If the reaction does not start, gentle heating with a heat gun or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated, add the remaining 2-bromo-4-fluorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Thioether Formation:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add the dimethyl disulfide (63.5 mL) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. A significant exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[1]
-
-
Work-up and Isolation:
-
Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid (500 mL).
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 200 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (300 mL) and brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2-methylthiotoluene.
-
-
Purification: The crude product can be purified by vacuum distillation to afford a colorless to pale yellow oil.
Step 2: Oxidation to this compound
This step involves the oxidation of the sulfide to the corresponding sulfone. Hydrogen peroxide in acetic acid is a common and effective method for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoro-2-methylthiotoluene | 156.23 | 80 g | 0.512 |
| Glacial Acetic Acid | 60.05 | 400 mL | - |
| 30% Hydrogen Peroxide (w/w) | 34.01 | 116 mL | 1.14 |
| Sodium Thiosulfate | 158.11 | - | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | - | - |
| Ethyl Acetate | 88.11 | 600 mL | - |
| Brine | - | 300 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 50 g | - |
Protocol:
-
Reactor Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reaction:
-
Charge the flask with 4-fluoro-2-methylthiotoluene (80 g) and glacial acetic acid (400 mL).
-
Cool the mixture to 10-15 °C in an ice-water bath.
-
Slowly add 30% hydrogen peroxide (116 mL) dropwise, maintaining the internal temperature below 25 °C. The reaction is exothermic.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into 1 L of ice-water with stirring.
-
Quench any unreacted hydrogen peroxide by the slow addition of a saturated solution of sodium thiosulfate until a negative test with starch-iodide paper is obtained.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound as a white to off-white solid.[2]
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
2-Bromo-4-fluorotoluene: Is a flammable liquid and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Magnesium Turnings: Are highly flammable. Handle away from sources of ignition.
-
Anhydrous THF: Is a flammable liquid and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.
-
Dimethyl Disulfide: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed or inhaled.
-
Hydrogen Peroxide (30%): Is a strong oxidizing agent and can cause severe skin burns and eye damage. Handle with extreme care.[3]
-
Grignard Reaction: The formation of the Grignard reagent is highly exothermic and can be difficult to control on a large scale. Ensure efficient stirring and cooling. The reaction is also extremely sensitive to moisture.
-
Quenching: The quenching of the Grignard reagent and the work-up of the oxidation reaction are exothermic and can release gases. Perform these steps slowly and with adequate cooling.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white solid[2] |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry | [M+H]⁺ = 189.03 |
| Purity (HPLC) | >98% |
Workflow and Logic Diagrams
The following diagram illustrates the logical workflow for the scale-up synthesis.
Figure 2: Detailed workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly during the exothermic Grignard formation and oxidation steps, high yields and purity of the final product can be achieved. The detailed instructions and safety precautions outlined herein are intended to facilitate the successful implementation of this synthesis in a research or process development setting.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Fluoro-4-(methylsulfonyl)toluene
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-(methylsulfonyl)toluene. This substrate presents unique challenges due to its electron-deficient nature and the inertness of its C-F bond. As your Senior Application Scientist, my goal is to provide you with the causal logic behind experimental choices to help you navigate these challenges and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of this compound.
Q1: My reaction shows very low or no conversion to the desired product. What are the most critical initial factors to investigate?
A1: Zero or low conversion with an electron-deficient aryl fluoride points to a failure in the catalytic cycle, most often the initial oxidative addition step.[1] Here is a systematic checklist to diagnose the issue:
-
Catalyst System Inactivity: The C-F bond is the strongest carbon-halogen bond, and its activation requires a highly active catalyst system.
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. You require a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a specialized, electron-rich, and sterically bulky phosphine ligand.[2] Ligands from the Buchwald family, such as SPhos or XPhos, are designed to accelerate both the challenging oxidative addition and the subsequent reductive elimination, making them excellent first choices.[3]
-
Trustworthiness: Ensure your palladium precatalyst and phosphine ligands are pure and have been stored correctly. Phosphine ligands are susceptible to oxidation, which renders them inactive.[4] Using a pre-catalyst, where the ligand is already coordinated to the palladium, can often give more reproducible results.
-
-
Inadequate Base Selection: The base's role is to activate the boronic acid for the transmetalation step.[5] However, its strength and solubility are critical.
-
Expertise & Experience: For this substrate, moderately strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is often a reliable choice as it has sufficient basicity and good solubility in common solvent mixtures.[5] Stronger bases like hydroxides can promote unwanted side reactions, including decomposition of the starting material or catalyst.
-
Trustworthiness: Ensure your base is finely powdered and anhydrous if using non-aqueous conditions, as its solubility and activity can be highly dependent on its physical form and purity.
-
-
Sub-Optimal Reaction Conditions:
-
Temperature: Aryl fluoride couplings typically require elevated temperatures (e.g., 80-120 °C) to provide sufficient energy for C-F bond cleavage.[6]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing of your solvent and failure to maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is a common cause of catalyst death and failed reactions.[7]
-
Q2: I'm observing a significant amount of toluene as a byproduct, indicating protodeboronation of my boronic acid coupling partner. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a prevalent side reaction, especially with electron-deficient or heteroaryl boronic acids.[4][8] It is often promoted by the presence of water and the strength of the base.
-
Expertise & Experience:
-
Use a More Stable Boron Reagent: If protodeboronation is severe, switching from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate, is a highly effective strategy.[4] These reagents slowly release the active boronic acid species in situ, keeping its standing concentration low and minimizing the rate of the undesired side reaction.
-
Modify the Base and Solvent: Using a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can reduce the rate of protodeboronation.[2][5] Additionally, minimizing the amount of water in the reaction or using an anhydrous solvent system can be beneficial.[9]
-
Optimize Reaction Time: Monitor the reaction closely. Allowing it to run for an unnecessarily long time after completion will increase the likelihood of product and starting material degradation.
-
Q3: My main impurity is the homocoupled product of my boronic acid (a biphenyl derivative). What causes this and how is it prevented?
A3: Homocoupling of the boronic acid is typically caused by the presence of Pd(II) species and oxygen in the reaction mixture.[10] This side reaction reduces the amount of boronic acid available for the desired cross-coupling and complicates purification.
-
Expertise & Experience:
-
Rigorous Exclusion of Oxygen: This is the most critical preventative measure. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Your reaction flask must be flame-dried and maintained under a positive pressure of an inert gas.[7]
-
Use of a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in situ reduction that can be inefficient and lead to side reactions if not perfectly executed.
-
Q4: The reaction starts but stalls before reaching full conversion of the this compound. What should I do?
A4: Reaction stalling usually indicates catalyst decomposition or inhibition.
-
Expertise & Experience:
-
Catalyst Loading: For a challenging substrate like this, a higher catalyst loading (e.g., 2-5 mol %) might be necessary to achieve full conversion.
-
Ligand Ratio: The palladium-to-ligand ratio is crucial. A ratio between 1:1 and 1:2 is typical. Too much excess ligand can sometimes inhibit the reaction by creating less reactive, coordinatively saturated palladium species.
-
Solvent Choice: The reaction mixture must remain homogeneous. If reactants or intermediates are precipitating, a different solvent or solvent mixture with better solubilizing properties (e.g., dioxane, DMF, or toluene) may be required.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: For a challenging electron-deficient aryl fluoride, a robust starting point is essential. The conditions in the table below are based on best practices for difficult couplings and serve as an excellent foundation for further optimization.[2][3][5]
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 2 mol % |
| Ligand | SPhos or XPhos | 4.4 mol % (for a L:Pd ratio of ~2:1) |
| Base | K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | Degassed, sufficient to make a 0.1 M solution |
| Temperature | 100 - 110 °C | Ensure good reflux and energy for C-F activation |
| Atmosphere | Argon or Nitrogen | Strictly maintained throughout the reaction |
Q2: Why is the choice of phosphine ligand so critical for this specific substrate?
A2: The ligand is arguably the most important variable in this reaction. Its structure directly influences the reactivity of the palladium center. For an aryl fluoride, the ligand must accomplish two difficult tasks:
-
Promote Oxidative Addition: The C-F bond is short and strong. An electron-rich ligand (like a dialkylbiarylphosphine, e.g., SPhos) increases the electron density on the Pd(0) center, making it a better nucleophile to attack and break the C-F bond.[10]
-
Promote Reductive Elimination: A bulky ligand creates steric strain around the palladium center in the diarylpalladium(II) intermediate. This strain is relieved during reductive elimination, the step that forms the desired C-C bond and regenerates the active Pd(0) catalyst. This acceleration of the final step speeds up overall catalyst turnover.[10]
Q3: Can you illustrate the catalytic cycle and a troubleshooting workflow?
A3: Certainly. The Suzuki-Miyaura coupling follows a well-defined catalytic cycle.[11][12] The troubleshooting workflow provides a logical path to diagnose issues.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A troubleshooting workflow for optimizing low-yield reactions.
Q4: Can I use organotrifluoroborates instead of boronic acids or esters?
A4: Yes, potassium aryltrifluoroborates (ArBF₃K) are excellent alternatives to boronic acids. They are often highly crystalline, bench-stable solids that are robust against protodeboronation.[2] They still require a base (often a carbonate) for activation in the transmetalation step but can offer superior results when boronic acid stability is a major issue.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.044 mmol, 4.4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a degassed 8:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for at least 30 minutes. Add 9 mL of this solvent mixture to the Schlenk flask via syringe.
-
Reaction: Replace the septum with a screw cap or glass stopper. Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
BYJU'S. Suzuki Coupling Reaction. Available at: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016). Available at: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). Available at: [Link]
-
New Journal of Chemistry. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (2022). Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available at: [Link]
-
ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2010). Available at: [Link]
-
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. (2012). Available at: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). Available at: [Link]
-
Accounts of Chemical Research. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. (2009). Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions. (2021). Available at: [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). Available at: [Link]
-
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Available at: [Link]
-
Reddit. Struggling with Suzuki Reaction. (2024). Available at: [Link]
-
Reaction Chemistry & Engineering. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Available at: [Link]
-
Journal of the American Chemical Society. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2023). Available at: [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Available at: [Link]
-
SciSpace. Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. (2016). Available at: [Link]
-
PMC - NIH. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. (2007). Available at: [Link]
-
The Journal of Organic Chemistry. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Available at: [Link]
-
PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Available at: [Link]
-
ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (2023). Available at: [Link]
-
ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. (2021). Available at: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. byjus.com [byjus.com]
Technical Support Center: Suzuki Coupling of 2-Fluoro-4-(methylsulfonyl)toluene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Fluoro-4-(methylsulfonyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve high yields of your desired biaryl products.
Introduction: The Challenge of Coupling an Electron-Deficient Aryl Fluoride
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, the reactivity of the coupling partners significantly influences the reaction's success. The substrate, this compound, presents a unique set of challenges due to the presence of two electron-withdrawing groups: a fluorine atom and a methylsulfonyl group.
The fluorine atom, being the most electronegative element, forms a strong C-F bond that is notoriously difficult to activate in the oxidative addition step of the catalytic cycle.[2] The order of reactivity for aryl halides in Suzuki coupling is generally I > Br > OTf >> Cl > F.[1][3] The methylsulfonyl group further deactivates the aromatic ring, making oxidative addition even more challenging. This inherent low reactivity can lead to sluggish reactions and the predominance of undesired side reactions.
This guide will dissect the most common side reactions observed in the Suzuki coupling of this compound and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q1: I am observing very low or no conversion of my this compound. What are the likely causes?
A1: Low conversion in the Suzuki coupling of this substrate is often linked to the challenging oxidative addition step due to the strong C-F bond and the electron-deficient nature of the aryl ring.[2][3] Here are the primary factors to investigate:
-
Insufficiently Active Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to cleave the C-F bond efficiently.[4]
-
Inappropriate Ligand Choice: The ligand plays a critical role in promoting oxidative addition. Non-optimal ligands can lead to catalyst deactivation or slow reaction rates.
-
Suboptimal Reaction Temperature: Higher temperatures are generally required to overcome the activation energy for C-F bond cleavage.
-
Ineffective Base: The base is crucial for the transmetalation step, and an inappropriate choice can stall the catalytic cycle.
Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
Switch to a More Active Catalyst System: Employ palladium precatalysts combined with bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates.[5][6]
-
Consider Nickel Catalysis: Nickel catalysts have shown promise in the coupling of aryl fluorides, sometimes outperforming palladium systems.[2][7][8]
-
-
Reaction Conditions Optimization:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.
-
Optimize the Base: For electron-deficient aryl halides, stronger bases are often beneficial. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[9] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ with a suitable ligand, or a pre-formed palladacycle. | Provides a source of active Pd(0). |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos).[6] | Promotes the difficult oxidative addition step. |
| Base | K₃PO₄, Cs₂CO₃.[4] | Stronger bases facilitate transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O. | Aprotic polar solvents are generally effective. |
| Temperature | 80-120 °C (start around 100 °C and optimize). | Higher temperatures are often needed for C-F activation. |
Issue 2: Significant Formation of Protodeboronation Byproduct
Q2: I am observing a significant amount of the byproduct where the boronic acid has been replaced by a hydrogen atom. What is causing this and how can I minimize it?
A2: This side reaction is known as protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[10] It is a common issue, especially with unstable boronic acids or when the desired cross-coupling is slow.[10]
Causality:
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.
-
Presence of Protic Sources: Water, alcohols, or even acidic protons on other reagents can facilitate this side reaction.
-
Base-Mediated Decomposition: Certain bases can promote the decomposition of the boronic acid.
Troubleshooting Protocol:
-
Accelerate the Desired Reaction:
-
Use a More Active Catalyst/Ligand System: As mentioned previously, a more active catalyst will speed up the overall catalytic cycle, reducing the time for protodeboronation to occur.
-
Optimize Temperature: Find the optimal temperature that promotes the Suzuki coupling without significantly accelerating the decomposition of the boronic acid.
-
-
Modify the Boron Reagent:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can be used to slowly release the active boronic acid in situ.
-
Use Organotrifluoroborates: Potassium organotrifluoroborates are another class of stable boron reagents that can suppress protodeboronation.
-
-
Control the Reaction Environment:
-
Anhydrous Conditions: While some water can be beneficial, excessive amounts can promote protodeboronation. Ensure your solvents are dry if this is a persistent issue.
-
Optimize the Base: Strong bases like hydroxides can sometimes accelerate protodeboronation. Weaker bases like K₂CO₃ or CsF might be beneficial in some cases, although a stronger base is generally needed for the coupling of this compound. Finding the right balance is key.
-
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
Issue 3: Formation of Homocoupling Byproducts
Q3: My reaction mixture contains significant amounts of biaryl products derived from the coupling of two molecules of my boronic acid (R-R) or two molecules of my aryl fluoride (Ar-Ar). How can I prevent this?
A3: This is known as homocoupling , and it can occur with either the boronic acid or the aryl halide.
-
Boronic Acid Homocoupling (R-R): This is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling. It can also occur through a palladium(II)-mediated pathway in the absence of oxygen.[2]
-
Aryl Halide Homocoupling (Ar-Ar): This is less common but can occur, particularly at high temperatures or with very active catalyst systems.
Troubleshooting Protocol:
-
Rigorous Exclusion of Oxygen:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) or by using the freeze-pump-thaw technique (at least three cycles).
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.
-
-
Catalyst and Reagent Control:
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), homocoupling can occur during the in-situ reduction to Pd(0). Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate can help to maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[2]
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents) to ensure the aryl halide is fully consumed, which can help minimize aryl halide homocoupling.
-
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 2-Fluoro-4-(methylsulfonyl)toluene Reactions
Welcome to the technical support center for the purification of reaction products involving 2-Fluoro-4-(methylsulfonyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable chemical intermediates. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Chemistry of this compound
This compound is a key building block in medicinal chemistry, often utilized in nucleophilic aromatic substitution (SNAr) reactions.[1][2] The strong electron-withdrawing nature of the methylsulfonyl group activates the aromatic ring for nucleophilic attack, while the fluorine atom serves as an excellent leaving group.[1][2] However, the very reactivity that makes this compound so useful can also lead to a variety of byproducts, making purification a critical and often challenging step. This guide will address the specific issues you may encounter and provide robust solutions.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you might encounter during the purification of products derived from this compound reactions. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Persistent Colored Impurities in the Final Product
Question: My final product, which should be a white or off-white solid, has a persistent pink, rust, or brown coloration even after initial purification attempts. What is causing this and how can I remove it?
Probable Causes:
-
Formation of Color Bodies: Aromatic sulfones are known to form colored impurities during synthesis.[3][4] These can be complex byproducts or degradation products that are present in very small quantities but have high molar absorptivity.
-
Oxidation: The product or impurities may be susceptible to oxidation, leading to colored species.
-
Residual Catalysts or Reagents: Trace amounts of catalysts or unreacted starting materials can contribute to coloration.
Solutions:
-
Recrystallization with Activated Carbon: This is often the most effective first step.
-
Principle: Activated carbon has a high surface area and can adsorb large organic molecules, including many colored impurities.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).[5]
-
Add a small amount of activated carbon (typically 1-2% w/w of the crude product).
-
Heat the mixture at reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of celite to remove the carbon.
-
Allow the filtrate to cool slowly to induce crystallization.[5]
-
Collect the crystals by filtration and wash with a small amount of cold solvent.[6]
-
-
-
Acid-Base Extraction: For impurities that have acidic or basic functionalities.
-
Principle: By adjusting the pH of an aqueous solution, acidic or basic impurities can be ionized and extracted from the organic phase.[5]
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
-
-
Column Chromatography: If recrystallization and extraction are insufficient.
-
Principle: Separation is based on the differential adsorption of the components of the mixture to a stationary phase.
-
Guidance: A silica gel column is typically effective. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) beforehand.[7] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective for separating closely related compounds.[7]
-
Issue 2: Co-elution of Product and a Key Impurity during Column Chromatography
Question: I am struggling to separate my desired product from a byproduct with a very similar polarity using column chromatography. They appear as a single or overlapping spot on TLC. What can I do?
Probable Causes:
-
Similar Functional Groups and Polarity: The product and impurity may have very similar structural features, leading to nearly identical interactions with the stationary phase.[5]
-
Isomeric Byproducts: The reaction may have produced regioisomers which often have very similar polarities.[7]
-
Compound Degradation on Silica: The desired product might be degrading on the acidic silica gel, creating an impurity that co-elutes.[8]
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System Modification: Experiment with different solvent systems. Sometimes adding a small amount of a third solvent (e.g., toluene or dichloromethane) can improve separation of aromatic compounds.[5][9]
-
Shallow Gradient Elution: Employ a very shallow gradient to maximize the resolution between the two compounds.[5]
-
Alternative Stationary Phases:
-
Alumina: Can be a good alternative to silica gel, especially for compounds that are sensitive to acid.[8]
-
Reverse-Phase Silica (C18): Separation is based on hydrophobicity rather than polarity.
-
Fluorinated Phases: For fluorinated molecules, using a fluorinated stationary phase can enhance separation based on fluorous interactions.[10][11]
-
-
-
Recrystallization: This technique separates based on differences in solubility, not polarity, and can be highly effective where chromatography fails.[5][6] The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurity remains in solution.[5]
-
Chemical Derivatization:
-
Principle: Convert the impurity into a species with a drastically different polarity. For instance, if the impurity has a reactive functional group that the product lacks, it can be selectively reacted to form a new compound that is easily separable by extraction or chromatography.[5]
-
Issue 3: Formation of an Emulsion During Liquid-Liquid Extraction
Question: During the workup of my reaction, I am consistently getting a stable emulsion at the interface of the aqueous and organic layers, making separation impossible. How can I break this emulsion?
Probable Causes:
-
Surfactant-like Byproducts: The reaction may have produced amphiphilic molecules that stabilize the emulsion.[12]
-
High Concentration of Solids: Finely divided solid particles can accumulate at the interface and stabilize an emulsion.
-
Vigorous Shaking: Overly aggressive mixing can lead to the formation of a stable emulsion.[12]
Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous phase.[12]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This reduces the energy input that can lead to emulsion formation.[12]
-
Filtration: Pass the entire mixture through a pad of celite or glass wool. This can physically disrupt the emulsion and remove any particulate matter that may be stabilizing it.[12]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[12]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with this compound?
A1: In SNAr reactions, common byproducts can include:
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound.
-
Products of Reaction with Solvent: If the nucleophile is generated in situ or if the solvent itself is nucleophilic (e.g., water, alcohols), side products can form.
-
Di-substituted Products: If the nucleophile can react a second time with the product.
-
Isomeric Products: Depending on the reaction conditions, trace amounts of other isomers may be present from the starting material or formed during the reaction.
Q2: How do I choose the best purification method for my product?
A2: The choice of purification method depends on the properties of your product and the impurities.
| Method | Best For | Principle of Separation |
| Recrystallization | Crystalline solids with good thermal stability. | Differential solubility.[5][6] |
| Column Chromatography | A wide range of compounds, especially for separating mixtures with different polarities. | Differential adsorption.[13] |
| Liquid-Liquid Extraction | Removing acidic, basic, or water-soluble impurities. | Differential partitioning between two immiscible liquid phases.[12] |
| Preparative HPLC | High-purity separation of complex mixtures or final polishing step. | Differential partitioning between a mobile and stationary phase under high pressure.[14] |
Q3: What analytical techniques should I use to assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.[15][16][17]
| Technique | Information Provided |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities with NMR-active nuclei.[16][18] |
| LC-MS | Molecular weight confirmation and identification of impurities by their mass-to-charge ratio.[16][19] |
| HPLC-UV | Quantitative purity assessment (% area) for UV-active compounds.[16] |
| GC-MS | Identification and quantification of volatile impurities, such as residual solvents.[18] |
Q4: My product appears to be degrading on the silica gel column. What are my options?
A4: If your compound is acid-sensitive and degrading on silica gel, consider the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[9]
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be good alternatives for acid-sensitive compounds.[8]
-
Rely on Non-Chromatographic Methods: Prioritize purification by recrystallization or extraction if possible.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of a solid product.
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature, while impurities are either very soluble or insoluble at all temperatures.[5] Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a pad of celite for activated carbon) into a clean, warm flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.[6]
Protocol 2: Flash Column Chromatography
This protocol outlines the steps for purifying a compound using flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.4.[9]
-
Column Packing:
-
Slurry Method: In a beaker, mix silica gel with the initial, non-polar eluent to form a slurry. Pour the slurry into the column and allow the silica to settle, ensuring an even packing. Drain the excess solvent until it is just above the silica bed.[13]
-
Dry Packing: Add dry silica gel to the column and then slowly add the eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[9]
-
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Purification Workflow Decision Tree
This diagram illustrates a logical workflow for choosing the appropriate purification strategy.
Caption: A decision tree for selecting a purification strategy.
Troubleshooting Column Chromatography
This diagram outlines common issues and solutions in column chromatography.
Caption: Common problems and solutions in column chromatography.
References
-
IUCr Journals. (n.d.). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][8][20]thiazin-4-one. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). sulfone. Retrieved from [Link]
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Protheragen. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]
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LookChem. (n.d.). 2-Fluoro-4-(methylsulfonyl)aniline CAS NO.832755-13-2. Retrieved from [Link]
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IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. Retrieved from [Link]
- Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
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PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]
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Austin Publishing Group. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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Odinity. (2013). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
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PubMed Central. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
- Google Patents. (n.d.). CN101337935A - Method for purifying atracurium besylate by two-phase extraction.
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NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]
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Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
- Google Patents. (n.d.). CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
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PubMed. (1967). The removal of toluene-p-sulphonyl groups from sulphonamides. 3. Some N-toluene-p-sulphonyl glycine esters. Retrieved from [Link]
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Chemsrc. (2025). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-TOLYLSULFONYLDIAZOMETHANE. Retrieved from [Link]
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preventing defluorination in reactions with 2-Fluoro-4-(methylsulfonyl)toluene
Welcome to the technical support center for 2-Fluoro-4-(methylsulfonyl)toluene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and provide in-depth troubleshooting strategies, with a specific focus on preventing undesired defluorination during chemical transformations. Our goal is to equip you with the knowledge to optimize your reaction conditions, ensuring high yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to defluorination?
A1: The susceptibility of this compound to defluorination is primarily due to the strong electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) positioned para to the fluorine atom. This powerful activating group significantly lowers the electron density of the aromatic ring, making it highly electrophilic.[1] Consequently, the carbon atom attached to the fluorine becomes a prime target for nucleophilic attack. While fluorine is highly electronegative, which inductively stabilizes the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr), it can also be displaced by strong nucleophiles under certain conditions, leading to the undesired defluorinated product.[2][3]
Q2: In which common reaction types is defluorination a significant side reaction?
A2: Defluorination is most commonly observed in Nucleophilic Aromatic Substitution (SNAr) reactions . The inherent reactivity of the substrate, designed to facilitate the displacement of the fluorine atom, can become a liability when the desired reaction is at a different site on the molecule or when the nucleophile is too aggressive. While less common, defluorination can also occur as a side reaction in some transition-metal-catalyzed cross-coupling reactions , particularly if harsh bases or high temperatures are employed.[4]
Q3: Can the choice of base influence the extent of defluorination?
A3: Absolutely. The choice of base is critical. Strong, hard bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can directly act as nucleophiles, attacking the carbon-fluorine bond and leading to hydrodefluorination or the formation of phenolic byproducts.[5] Weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are generally preferred to minimize direct defluorination. These bases are sufficient to facilitate the desired reaction (e.g., by deprotonating a nucleophile) without competing as aggressive defluorinating agents.
Q4: How does temperature affect the likelihood of defluorination?
A4: Higher reaction temperatures generally increase the rate of all reactions, including undesired defluorination.[6][7] Defluorination pathways often have a higher activation energy than the desired reaction. By carefully controlling the temperature, you can often find a window where the desired transformation proceeds at a reasonable rate while the defluorination side reaction is minimized. This is a classic example of kinetic versus thermodynamic control.[8][9][10][11][12] It is always advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Troubleshooting Guide: Minimizing Defluorination in SNAr Reactions
This section provides a more detailed, systematic approach to troubleshooting and preventing defluorination when using this compound in SNAr reactions.
Issue 1: Significant Formation of Defluorinated Byproduct
If you are observing a significant amount of the defluorinated starting material or other related byproducts, consider the following factors and mitigation strategies.
1.1 Analysis of Reaction Components
| Component | Potential Issue | Recommended Action | Scientific Rationale |
| Base | Use of strong, nucleophilic bases (e.g., NaOH, KOtBu). | Switch to a weaker, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or an organic amine base (Et₃N, DIPEA). | Strong bases can directly attack the electrophilic carbon bearing the fluorine, leading to hydrodefluorination. Weaker bases minimize this direct attack.[5] |
| Nucleophile | The nucleophile is too reactive or sterically unhindered. | If possible, use a bulkier or less reactive nucleophile. Alternatively, consider protecting the nucleophile to modulate its reactivity. | Highly reactive nucleophiles can favor the kinetically faster, but undesired, defluorination pathway. Steric hindrance around the nucleophilic center can disfavor attack at the sterically accessible fluorine position.[13] |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) can accelerate SNAr reactions, including defluorination. | Consider using a less polar solvent like THF or toluene, or a protic solvent if compatible with the reaction. | While aprotic polar solvents are excellent for SNAr, they can sometimes be too reactive. A less polar solvent can temper the overall reaction rate, allowing for greater selectivity. |
1.2 Optimization of Reaction Conditions
Step-by-Step Protocol for Temperature Screening:
-
Initial Reaction: Set up the reaction at your previously established temperature (e.g., 80 °C).
-
Parallel Reactions: Set up identical reactions at lower temperatures, for example, 60 °C, 40 °C, and room temperature (RT).
-
Monitoring: Monitor all reactions simultaneously by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Analysis: Compare the product-to-byproduct ratio at each temperature. The optimal temperature will be the one that provides a reasonable reaction rate with the lowest amount of defluorination. It's often a trade-off between reaction time and selectivity.
Issue 2: Low Conversion with Minimal Defluorination
If you have successfully suppressed defluorination but are now facing low conversion to your desired product, the reaction conditions may be too mild.
2.1 Strategies to Enhance Reactivity Safely
Protocol for a Base and Additive Screen:
-
Baseline: Set up your reaction with the conditions that gave low conversion but good selectivity (e.g., K₂CO₃ in THF at RT).
-
Base Modification: Set up parallel reactions with:
-
Cesium carbonate (Cs₂CO₃), which is more soluble and often more effective than K₂CO₃ at lower temperatures.
-
Your original base with the addition of a phase-transfer catalyst (e.g., 18-crown-6 or TBAB) to increase the effective concentration of the base.
-
-
Temperature Increase: For each of the above conditions, run a parallel set at a slightly elevated temperature (e.g., 40-50 °C).
-
Analysis: Monitor all reactions for both the formation of the desired product and the reappearance of the defluorinated byproduct. This systematic approach will help identify a new set of conditions that balances reactivity and selectivity.
Mechanistic Insights
The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[14] The strong electron-withdrawing sulfone group is crucial for stabilizing the negative charge of this intermediate.[15] The rate-determining step is typically the initial nucleophilic attack.[3] Fluorine, due to its high electronegativity, strongly polarizes the C-F bond, making the carbon highly susceptible to attack and stabilizing the intermediate, which is why fluoroarenes are often more reactive in SNAr than their chloro- or bromo- counterparts.[2][3] Understanding this mechanism underscores the importance of controlling the nucleophilicity of the reaction medium to prevent unwanted side reactions.
References
- What's the fascinating connection between the effectiveness of defluoridation agents and temperature? - Yixing Cleanwater Chemicals Co., Ltd. (2025).
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed Central.
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). Environmental Science: Processes & Impacts.
- Destruction and defluorination of PFAS matrix in continuous-flow supercritical water oxidation reactor: Effect of operating temperature. (2023). PubMed.
- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (n.d.). MDPI.
- Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. (2021). PMC - NIH.
- Base‐promoted defluorosilylation of aryl fluorides. Reaction conditions. (n.d.). ResearchGate.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC.
- 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Photocatalytic low-temperature defluorination of PFASs. (2024). PubMed.
- Kinetic vs. thermodynamic control. (n.d.). ResearchGate.
- Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. (n.d.). Journal of the Chemical Society D.
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021). Journal of the American Chemical Society.
- Researchers Develop Novel, Sustainable PFAS Defluorination Technique. (2025). Food Safety.
- (PDF) Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. (n.d.). ResearchGate.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
- Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More-Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420. (2025). ResearchGate.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. (n.d.). Jack Westin.
- Steric hindrance. (2013). YouTube.
- Harman Research Group - Sulfone. (n.d.).
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene. (n.d.). Benchchem.
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troubleshooting low reactivity of 2-Fluoro-4-(methylsulfonyl)toluene in cross-coupling
Technical Support Center: Cross-Coupling with 2-Fluoro-4-(methylsulfonyl)toluene
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the frequently encountered challenges associated with the use of this compound in cross-coupling reactions. This substrate, while a valuable building block, presents a unique combination of electronic and steric properties that often leads to low reactivity. This guide is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues. We will delve into the mechanistic underpinnings of these challenges and offer field-proven strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs): Understanding the Core Challenges
This section addresses the fundamental reasons behind the low reactivity of this compound, providing the foundational knowledge needed for effective troubleshooting.
Q1: Why is this compound considered a difficult substrate in cross-coupling reactions?
A1: The difficulty arises from two primary, competing electronic factors and the inherent strength of the carbon-fluorine bond.
-
High C-F Bond Strength: The C(sp²)–F bond is the strongest single bond to carbon, with a bond dissociation energy (BDE) of approximately 126 kcal/mol.[1][2] This high strength makes the initial, often rate-limiting, oxidative addition step of a Pd(0) or Ni(0) catalyst into the C-F bond energetically demanding and kinetically slow.[2][3]
-
Strong Electron-Withdrawing Sulfonyl Group: The methylsulfonyl (–SO₂Me) group is a powerful electron-withdrawing group. This property significantly deactivates the aromatic ring towards electrophilic attack, which is the nature of the oxidative addition step in many catalytic cycles. While this electron deficiency can make the substrate susceptible to Nucleophilic Aromatic Substitution (SNAr), it hinders the desired cross-coupling pathway.[4]
Q2: My reaction is failing. Is the catalyst activating the C-F bond or is another reaction occurring?
A2: The primary goal is the activation of the C-F bond. However, given the substrate's structure, other pathways can compete or lead to reaction failure:
-
Failed Oxidative Addition: The most common failure mode is the inability of the catalyst to break the C-F bond under the chosen conditions. This results in the recovery of starting material.
-
Catalyst Deactivation: The sulfonyl group, with its oxygen atoms, can potentially coordinate to the metal center, leading to catalyst inhibition or deactivation.
-
SNAr Side Reactions: With highly nucleophilic reagents or bases, a direct SNAr reaction, where the nucleophile displaces the fluoride ion without the involvement of a metal catalyst, can occur. This is particularly relevant in reactions with amine nucleophiles at high temperatures.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
Common Issue: Low to no yield when attempting to couple this compound with various aryl- or vinylboronic acids or esters.
Q3: My standard catalyst, Pd(PPh₃)₄, is completely ineffective. What is the appropriate catalyst system for this substrate?
A3: Tetrakis(triphenylphosphine)palladium(0) is generally not active enough to cleave the robust C-F bond.[5] Success with this substrate requires a more specialized catalyst system designed to overcome the high activation barrier of oxidative addition.
-
Recommended Ligands: The use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-F bond. The industry standards for such challenging couplings are the Buchwald biaryl phosphine ligands.[5]
-
SPhos & XPhos: These are excellent starting points for electron-deficient aryl fluorides. Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes oxidative addition.[5]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes capable of activating C-F bonds.
-
Nickel Catalysis: Do not overlook nickel-based catalysts. Ni(0) is inherently more reactive towards C-F bond oxidative addition than Pd(0) due to its lower electronegativity.[2] A system like NiCl₂(dppp) or Ni(COD)₂ with a suitable ligand can be highly effective where palladium fails.[1][6]
Q4: I am observing significant protodeboronation of my boronic acid coupling partner. How can I prevent this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, particularly with electron-deficient substrates and under harsh conditions.[5][7]
-
Base Selection: The choice of base is paramount. Avoid strong hydroxide bases (e.g., NaOH, KOH) which are known to accelerate protodeboronation.[5]
-
Potassium Phosphate (K₃PO₄): An excellent choice, providing sufficient basicity to facilitate transmetalation without being overly aggressive.
-
Cesium Carbonate (Cs₂CO₃): Often gives superior results, though it is more costly.
-
Potassium Fluoride (KF): Can be effective and the fluoride anion may play a beneficial role in activating the boronic acid.[8]
-
-
Solvent and Water Content: While many Suzuki couplings benefit from a small amount of water, excess water provides a proton source for protodeboronation. Use anhydrous solvents (e.g., Dioxane, Toluene, THF) and a carefully controlled amount of water, or run the reaction under strictly anhydrous conditions.[7]
-
Use Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable towards protodeboronation than their corresponding boronic acids and are strongly recommended for challenging couplings.[7]
Optimized Conditions & Protocol: Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precursors to Pd(0). |
| Ligand | SPhos or XPhos (2-4 mol %) | Bulky, electron-rich ligand to facilitate C-F oxidative addition.[5] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-hydroxide base to minimize protodeboronation. |
| Solvent | Toluene or 1,4-Dioxane (+/- H₂O) | Anhydrous aprotic solvents are preferred. |
| Temperature | 100-120 °C | Higher temperatures are required to overcome the C-F activation barrier. |
| Alternative | Ni(COD)₂ / SIPr (ligand) | Nickel is inherently more reactive for C-F activation.[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), K₃PO₄ (3.0 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and the phosphine ligand (e.g., SPhos, 2-4 mol %).[5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
Common Issue: Failure to form the C-N bond between this compound and a primary or secondary amine.
Q5: My Suzuki ligands (like SPhos) are giving low yields in amination. Are there better ligands for C-N coupling?
A5: Yes. While there is some overlap, the steric and electronic requirements for efficient C-N reductive elimination can differ from those for C-C coupling. For challenging C-N couplings, specific ligands have been developed.
-
Recommended Ligands:
-
BrettPhos: This ligand is exceptionally effective for the coupling of primary amines with challenging aryl electrophiles.[10]
-
Josiphos Family (e.g., CyPF-tBu): These ferrocene-based ligands are highly effective, particularly for hindered substrates.
-
Buchwald Palladacycle Precatalysts: Using a pre-formed palladacycle (e.g., BrettPhos Pd G3) can provide more consistent and active catalyst formation in situ.[11]
-
Q6: The reaction is sluggish and stalls at partial conversion. Could the base be the problem?
A6: Absolutely. In Buchwald-Hartwig amination, the base must be strong enough to deprotonate the amine (or the N-H bond in the intermediate palladium complex) but should be non-nucleophilic to avoid competing SNAr reactions.[12]
-
Recommended Bases:
-
Sodium tert-butoxide (NaOtBu): The most common and often most effective base for these reactions.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A very strong, non-nucleophilic base that can be effective when others fail.
-
Potassium Phosphate (K₃PO₄): A weaker base that can be used for more sensitive substrates, but often requires higher temperatures or more active catalysts.[13]
-
-
Solvent Choice: The choice of solvent is critical for base solubility and effectiveness. Toluene and 1,4-Dioxane are standard choices. Ethereal solvents like THF are also common.[12]
Visualizing the Challenge: C-F Bond Activation
The primary energetic barrier in these reactions is the initial oxidative addition of the palladium catalyst into the strong C-F bond.
Caption: The high-energy transition state of C-F oxidative addition.
Optimized Conditions & Protocol: Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or a Palladacycle (e.g., BrettPhos G3) | Palladacycles offer reliable in-situ generation of the active LPd(0) species.[11] |
| Ligand | BrettPhos or a Josiphos-type ligand (2-5 mol %) | Specifically designed for efficient C-N bond formation.[10] |
| Base | NaOtBu or LHMDS (1.5-2.0 equivalents) | Strong, non-nucleophilic base is crucial for amine deprotonation.[12] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous aprotic solvents are required. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the reaction. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (1-2 mol %), ligand (2-4 mol %), and base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk flask.
-
Add the this compound (1.0 eq.) and a stir bar.
-
Seal the flask, remove from the glovebox, and add the degassed solvent (e.g., Toluene) followed by the amine (1.1-1.2 eq.) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring & Workup: Follow the general procedure outlined for the Suzuki-Miyaura coupling.
Troubleshooting Guide 3: Sonogashira Coupling
Common Issue: Inefficient C-C bond formation between this compound and a terminal alkyne.
Q7: The standard Sonogashira conditions (Pd/Cu, Et₃N) are not working. How can this reaction be promoted?
A7: The standard Sonogashira conditions are often too mild for unreactive aryl fluorides. The basicity of triethylamine is typically insufficient to facilitate the difficult C-F activation step.
-
Stronger Base: A key report has shown that using a powerful, non-nucleophilic amide base can successfully promote the Sonogashira coupling of fluoroarenes.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): The use of LiHMDS as the base can deprotonate the alkyne and facilitate the C-F activation, leading to successful product formation where weaker bases fail.[14]
-
-
Ligand Choice: While PPh₃ is standard, a more electron-rich and bulky ligand, such as those used for Suzuki couplings (e.g., SPhos), may also improve the rate of oxidative addition.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions like alkyne homocoupling (Glaser coupling). A copper-free Sonogashira protocol, relying solely on a highly active palladium catalyst, may provide a cleaner reaction profile, though it will still require optimization to activate the C-F bond.
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving reactivity issues with this compound.
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
References
-
Zhang, X., et al. (2019). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]
-
Gagnier, S. V., & Martin, R. (2015). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Available at: [Link]
-
Zhu, J. (2022). Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling. Zhu Group at the Chinese University of Hong Kong, Shenzhen. Available at: [Link]
-
ResearchGate. (n.d.). The bond strength and cross-coupling reaction via C–F cleavage. Available at: [Link]
-
Ahrens, T., et al. (2015). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. Available at: [Link]
-
Wolf, C., & Balaraman, K. (2022). C-F bond functionalization and cross-electrophilic alkyl-alkyl coupling. ResearchGate. Available at: [Link]
-
McTeague, T. A., et al. (2024). Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. PubMed. Available at: [Link]
-
Guram, A. S., et al. (2015). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. NIH. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. How can I improvise my reaction?. Available at: [Link]
-
Bernardes, G. J. L., et al. (2019). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]
-
Kim, S., et al. (2018). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. ResearchGate. Available at: [Link]
-
Zhang, Z. (2013). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2005). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. ResearchGate. Available at: [Link]
-
MacKinnon, C. D., et al. (2024). Precedent for the Suzuki–Miyaura cross-coupling of sulfonyl fluorides with boronic acids/esters. ResearchGate. Available at: [Link]
-
Buchwald, S. L., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]
-
Hartwig, J. F., et al. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2007). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates. NIH. Available at: [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Amatore, C., et al. (2005). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Cao, S., et al. (2017). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Midorikawa, K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. Available at: [Link]
-
Watson, D. A., & Martin, R. (2010). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. Available at: [Link]
-
Hazari, N., et al. (2017). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Available at: [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Ritter, T., et al. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
University of South Carolina. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters. PRISM. Available at: [Link]
-
Organ, M. G., et al. (2017). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*)Cl₂]₂. ACS Publications. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2005). Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Diverse reactivity of arylsulfonate phenol esters. Available at: [Link]
-
Newman, S. G., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Kempe, R., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. C-F bond activation | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
Technical Support Center: Managing Impurities in 2-Fluoro-4-(methylsulfonyl)toluene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-(methylsulfonyl)toluene. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this synthesis. This resource is structured to address specific challenges you may encounter, with a focus on impurity management and control, ensuring the integrity and quality of your final product.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges and potential impurities. The most probable synthetic strategies involve either the oxidation of a thioether precursor or the formation of the sulfone via a Friedel-Crafts type reaction. Understanding the potential side reactions in these pathways is the first step to effective impurity management.
Common Synthetic Pathways and Associated Impurities
Two primary synthetic routes are commonly considered for the preparation of this compound:
-
Route A: Oxidation of 2-Fluoro-4-(methylthio)toluene. This pathway is attractive due to the commercial availability of the thioether precursor. However, the oxidation step is critical and can lead to specific impurities if not carefully controlled.
-
Route B: Sulfonylation of 3-Fluorotoluene. This approach involves the introduction of the methylsulfonyl group onto the 3-fluorotoluene backbone. Regiocontrol is the primary challenge in this route, potentially leading to isomeric impurities.
This guide will address the impurities and troubleshooting for both of these logical synthetic approaches.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to provide direct answers to common issues encountered during the synthesis of this compound.
Route A: Challenges in the Oxidation of 2-Fluoro-4-(methylthio)toluene
Question 1: My reaction is incomplete, and I observe a significant amount of starting material, 2-Fluoro-4-(methylthio)toluene, even after extended reaction times. What could be the cause?
Answer:
Incomplete conversion during the oxidation of 2-Fluoro-4-(methylthio)toluene is a common issue and can stem from several factors related to the oxidant and reaction conditions.
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. A common mistake is using an insufficient amount of the oxidant, leading to the incomplete conversion of the starting material. It is recommended to use a slight excess of the oxidizing agent, typically in the range of 2.1-2.5 equivalents.
-
Low Reaction Temperature: The oxidation of the thioether to the sulfone is temperature-dependent. If the reaction temperature is too low, the rate of reaction will be slow, resulting in incomplete conversion within a practical timeframe. A moderate increase in temperature can often drive the reaction to completion. However, be cautious of excessive heat, which can lead to side reactions.
-
Poor Oxidant Quality: The quality and activity of the oxidizing agent can degrade over time, especially if not stored properly. It is advisable to use a fresh batch of the oxidizing agent or to titrate it to determine its active concentration before use.
Question 2: I am observing an unexpected peak in my LC-MS analysis with a mass corresponding to the sulfoxide intermediate, 2-Fluoro-4-(methylsulfinyl)toluene. How can I minimize its formation?
Answer:
The formation of the sulfoxide is a classic example of under-oxidation. The conversion of the thioether to the sulfone proceeds through the sulfoxide intermediate. Its presence in your final product indicates that the reaction has not gone to completion.
-
Increase Reaction Time and/or Temperature: The oxidation of the sulfoxide to the sulfone is often the slower step in the sequence. Extending the reaction time or moderately increasing the temperature can facilitate the complete conversion of the sulfoxide to the desired sulfone.
-
Optimize Oxidant Addition: Adding the oxidant in portions can sometimes help maintain a sufficient concentration throughout the reaction, ensuring the complete oxidation of the intermediate sulfoxide.
Question 3: My final product is showing signs of degradation, and I am observing unidentifiable impurities. What are the likely causes?
Answer:
Degradation of the product can occur under harsh reaction conditions.
-
Excessive Temperature: High reaction temperatures can lead to the thermal degradation of both the starting material and the product. It is crucial to maintain the reaction temperature within the optimal range.
-
Over-oxidation: While under-oxidation is a common problem, over-oxidation can also occur, especially with strong oxidizing agents or at elevated temperatures. This can lead to the formation of undesired byproducts through reactions on the aromatic ring or the methyl group. Careful control of the oxidant stoichiometry and temperature is key to preventing this.
Route B: Challenges in the Sulfonylation of 3-Fluorotoluene
Question 4: My primary impurity is a regioisomer, 4-Fluoro-2-(methylsulfonyl)toluene. How can I improve the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a significant challenge in the Friedel-Crafts sulfonylation of substituted aromatic compounds. The directing effects of the fluorine and methyl groups on 3-fluorotoluene can lead to the formation of both the desired this compound and the undesired 4-fluoro-2-(methylsulfonyl)toluene isomer.
-
Choice of Catalyst: The choice of Lewis acid catalyst can significantly influence the regioselectivity of the reaction. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) can help identify a catalyst that favors the formation of the desired isomer.
-
Reaction Temperature: The reaction temperature can also affect the isomer ratio. Lowering the reaction temperature may improve the selectivity for the thermodynamically favored product.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of Friedel-Crafts reactions. A systematic study of different solvents may be necessary to optimize the isomer ratio.
Question 5: I am having difficulty removing the unreacted starting material, 3-Fluorotoluene, from my final product. What purification strategies do you recommend?
Answer:
The removal of unreacted starting material can be challenging, especially if it has a similar polarity to the product.
-
Column Chromatography: A carefully optimized column chromatography protocol is often the most effective method for separating the product from the unreacted starting material. A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) is recommended.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. The choice of solvent is critical for successful recrystallization. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.
III. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for monitoring the progress of the reaction and identifying impurities?
A1: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the accurate determination of the conversion and the relative amounts of product and impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the product and impurities by providing molecular weight information.[2]
-
Gas Chromatography (GC): Particularly useful for analyzing volatile impurities and starting materials.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of the final product and any isolated impurities.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, standard laboratory safety practices should be followed. Specifically:
-
Handling of Oxidizing Agents: Many oxidizing agents are corrosive and can react violently with organic materials. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Friedel-Crafts Reactions: Lewis acids used in Friedel-Crafts reactions are often moisture-sensitive and can react exothermically with water. These reactions should be carried out under anhydrous conditions.
-
Solvent Handling: Organic solvents are flammable and should be handled with care, away from ignition sources.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of analytical techniques should be used to confirm the identity and purity of the final product:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the compound.
-
Melting Point Analysis: For solid compounds, a sharp melting point close to the literature value is a good indicator of purity.
IV. Experimental Protocols and Data Presentation
Protocol 1: General Procedure for the Oxidation of 2-Fluoro-4-(methylthio)toluene
-
Dissolve 2-Fluoro-4-(methylthio)toluene (1.0 eq) in a suitable solvent (e.g., acetic acid, dichloromethane).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) (2.1-2.5 eq) to the reaction mixture while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or HPLC).
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Sulfonylation of 3-Fluorotoluene
-
To a solution of 3-Fluorotoluene (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃) (1.1-1.5 eq) at 0 °C.
-
Slowly add methanesulfonyl chloride (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at the desired temperature for the specified time (monitor by TLC or GC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to separate the regioisomers.
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Probable Origin | Analytical Signature (LC-MS) |
| 2-Fluoro-4-(methylthio)toluene | Unreacted starting material (Route A) | [M+H]⁺ corresponding to the starting material | |
| 2-Fluoro-4-(methylsulfinyl)toluene | Under-oxidation intermediate (Route A) | [M+H]⁺ corresponding to the sulfoxide | |
| 4-Fluoro-2-(methylsulfonyl)toluene | Regioisomer (Route B) | Same [M+H]⁺ as the product, but different retention time | |
| 3-Fluorotoluene | Unreacted starting material (Route B) | Volatile, best detected by GC-MS |
V. Visualization of Key Processes
Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for impurity management.
Impurity Formation Pathways
Caption: Potential impurity formation pathways.
VI. References
-
Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. Available at: [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available at: [Link]
Sources
Technical Support Center: Catalyst Deactivation in 2-Fluoro-4-(methylsulfonyl)toluene Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-(methylsulfonyl)toluene. This electron-deficient substrate, while valuable, presents unique challenges that can lead to catalyst deactivation and suboptimal reaction outcomes. This resource offers a structured approach to identifying and resolving these issues, grounded in mechanistic principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most likely causes?
A1: Low conversion with this substrate is often linked to issues with the oxidative addition step or catalyst deactivation. The strong electron-withdrawing nature of both the fluoro and methylsulfonyl groups makes the C-X bond (where X is typically Br or Cl) less susceptible to oxidative addition by the Pd(0) catalyst.[1] Additionally, impurities such as oxygen or water can rapidly deactivate the catalyst. A thorough check of reagent purity, inert atmosphere integrity, and the choice of a sufficiently electron-rich ligand are critical first steps.[2]
Q2: I'm observing significant formation of homocoupled products. What is causing this and how can I prevent it?
A2: Homocoupling is a common side reaction, particularly when using Pd(II) precatalysts which need to be reduced to the active Pd(0) state.[3] This reduction can occur via the homocoupling of your organoboron reagent.[3] Ensuring a rigorously oxygen-free environment is crucial, as oxygen can re-oxidize Pd(0) to Pd(II), perpetuating this unwanted side reaction.[4] Using a Pd(0) source directly or ensuring efficient in-situ reduction can also minimize homocoupling.
Q3: Can the fluoride atom on the substrate interfere with the reaction?
A3: Yes, the fluoride atom can have a dual role. While C-F bond activation is generally difficult with palladium catalysts, fluoride ions in solution (from a base like KF or CsF, or as a leaving group in some cases) can influence the catalytic cycle.[5] Fluoride can coordinate to the palladium center, potentially favoring transmetalation and reductive elimination steps.[6][7] However, excess fluoride can also form unreactive anionic boronate species, hindering the reaction.[7] Careful control of the fluoride source and concentration is therefore important.
Q4: My reaction is inconsistent from batch to batch. What should I investigate?
A4: Inconsistent results often point to subtle variations in reagent quality or reaction setup. Key areas to scrutinize include:
-
Reagent Purity: Trace impurities in solvents, bases, or starting materials can act as catalyst poisons.[8][9]
-
Inert Atmosphere: Even small leaks in your inert gas setup can introduce enough oxygen to significantly impact catalyst lifetime.[2]
-
Water Content: While some Suzuki-Miyaura reactions tolerate or even require water, its concentration can affect reaction kinetics and the prevalence of side reactions like protodeboronation.[4]
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded due to improper storage. Phosphine ligands are particularly susceptible to oxidation.[2]
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.
Issue 1: Low or No Conversion
Symptom: Analysis of the reaction mixture (e.g., by TLC, GC-MS, or LC-MS) shows a large amount of unreacted this compound.
Potential Causes & Recommended Actions:
| Potential Cause | Explanation | Recommended Actions & Protocol |
| Inefficient Oxidative Addition | The C-X bond of the electron-deficient substrate is difficult to break. This is often the rate-limiting step.[10][11] The Pd(0) catalyst may not be sufficiently electron-rich to initiate the catalytic cycle. | Action: Switch to a more electron-rich and bulky phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition.[12] Protocol: Ligand Screening 1. Set up parallel reactions under identical conditions (substrate, base, solvent, temperature). 2. In separate flasks, use different electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) at a 1:1 to 2:1 ligand-to-palladium ratio. 3. Monitor the reactions at regular intervals to determine which ligand provides the best conversion. |
| Catalyst Deactivation by Oxygen | The active Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen. Phosphine ligands can also be oxidized, preventing them from coordinating to the palladium center.[2] | Action: Improve the degassing of solvents and ensure a robust inert atmosphere. Protocol: Rigorous Degassing 1. For solvents, use a freeze-pump-thaw technique (3 cycles) for the most effective oxygen removal. Alternatively, sparge with argon or nitrogen for at least 30 minutes.[4] 2. Assemble your reaction glassware and flame-dry it under vacuum. 3. Backfill with a high-purity inert gas (Argon or Nitrogen). Evacuate and backfill three times to ensure all oxygen is removed.[2] Maintain a positive pressure of inert gas throughout the reaction. |
| Inhibition by Water/Protodeboronation | Excess water can lead to protodeboronation of the organoboron reagent, especially with electron-deficient partners. This side reaction consumes the nucleophile.[4] | Action: Use anhydrous solvents and reagents. Consider a base that does not generate water. Protocol: Anhydrous Reaction Setup 1. Use freshly distilled or commercially available anhydrous solvents. 2. Dry the base (e.g., K₃PO₄) in an oven before use. 3. If using a boronic acid, consider converting it to a more stable boronate ester (e.g., pinacol ester) which is less prone to protodeboronation. |
| Poor Solubility of Reagents | If any of the key reagents (substrate, boronic acid/ester, or base) are not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.[13] | Action: Choose a solvent system that ensures complete dissolution of all components. Protocol: Solvent Screening 1. Test the solubility of your substrate and coupling partner in various common cross-coupling solvents (e.g., Dioxane, Toluene, CPME, DMF) at the intended reaction temperature.[4] 2. Consider using a co-solvent system if a single solvent is not effective. For example, a mixture of toluene and ethanol can sometimes improve solubility and reaction rates.[14] |
Experimental Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting flowchart for low conversion.
Issue 2: Catalyst Turns Black (Palladium Black Formation)
Symptom: The reaction mixture, which is typically a homogeneous solution, turns dark and a black precipitate forms. This is a visual indicator of catalyst decomposition.
Potential Causes & Recommended Actions:
| Potential Cause | Explanation | Recommended Actions & Protocol |
| Ligand Dissociation/Degradation | At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "ligandless" palladium species are highly unstable and tend to aggregate into inactive palladium black.[10] | Action: Use a more sterically bulky or chelating ligand that binds more strongly to the palladium. Lowering the reaction temperature can also help. Protocol: Temperature and Ligand Optimization 1. Screen a range of temperatures (e.g., 80-110 °C) to find the lowest temperature at which the reaction proceeds efficiently.[4] 2. If high temperatures are necessary, switch to a more robust ligand such as a bi-aryl phosphine (e.g., SPhos) or a chelating ligand (e.g., Xantphos) which are less prone to dissociation. |
| Incorrect Palladium-to-Ligand Ratio | An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, too much ligand can sometimes inhibit the reaction by occupying all coordination sites. | Action: Optimize the palladium-to-ligand ratio. Protocol: Ratio Screening 1. Set up small-scale reactions with varying Pd:Ligand ratios (e.g., 1:1, 1:1.5, 1:2, 1:2.5). 2. Monitor for both the formation of palladium black and the reaction conversion to find the optimal balance. |
| Reductive Elimination is Too Slow | If the final reductive elimination step is slow, the Pd(II) intermediate can be susceptible to decomposition pathways before it can be productively turned over to Pd(0). The electron-withdrawing groups on this compound can slow this step.[15][16] | Action: Use ligands known to promote reductive elimination. Protocol: Ligand Selection for Reductive Elimination 1. Employ bulky ligands (e.g., those with tert-butyl or adamantyl groups) as their steric hindrance can promote the reductive elimination step.[3] 2. In some cases, electron-deficient olefin ligands can accelerate reductive elimination, though this is less common for Suzuki couplings.[17] |
Catalytic Cycle and Deactivation Pathways
Caption: Palladium catalytic cycle with key deactivation pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
Technical Support Center: Improving Regioselectivity in Reactions of 2-Fluoro-4-(methylsulfonyl)toluene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Fluoro-4-(methylsulfonyl)toluene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We provide in-depth, question-and-answer-based troubleshooting to help you navigate the complexities of its reactivity and achieve high regioselectivity in your synthetic transformations.
The unique substitution pattern of this compound—featuring an activating ortho,para-directing methyl group, a deactivating ortho,para-directing fluorine atom, and a potent deactivating meta-directing methylsulfonyl group—presents both opportunities and challenges. Understanding the interplay of these electronic and steric effects is paramount to controlling reaction outcomes. This document synthesizes fundamental principles with practical, field-proven advice to ensure your experiments are both successful and reproducible.
Section 1: Nucleophilic Aromatic Substitution (SNAr) - The C2 Position
The most common and highly regioselective reaction for this substrate is the displacement of the fluoride at the C2 position. The powerful electron-withdrawing methylsulfonyl group, positioned para to the fluorine, strongly activates the ring towards nucleophilic attack.[1]
Frequently Asked Questions & Troubleshooting
Question 1.1: I am planning a nucleophilic aromatic substitution (SNAr) reaction. Why is the reaction overwhelmingly regioselective for the displacement of the C2-fluorine?
Answer: The regioselectivity is dictated by the stabilization of the key intermediate in the SNAr mechanism, the Meisenheimer complex. For a reaction to proceed, a nucleophile must attack an aromatic ring bearing a leaving group (in this case, fluorine) and one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to it.[2]
In this compound:
-
Leaving Group: Fluorine at C2.
-
Activating Group: The methylsulfonyl (-SO₂CH₃) group at C4 is a powerful EWG.
-
Mechanism: When a nucleophile attacks the C2 carbon, the negative charge of the resulting Meisenheimer complex is delocalized onto the oxygen atoms of the para-sulfonyl group. This resonance stabilization provides a low-energy pathway for the reaction. The fluorine atom's high electronegativity also contributes to the electrophilicity of the C2 carbon, and fluoride is an excellent leaving group in SNAr reactions.
Conversely, there are no EWGs positioned ortho or para to any of the C-H bonds, making nucleophilic substitution at other positions energetically prohibitive.
Question 1.2: My SNAr reaction with an amine nucleophile is sluggish and gives low conversion. How can I optimize the conditions to drive the reaction to completion?
Answer: While the substrate is highly activated, reaction kinetics can still be a hurdle. Several factors can be adjusted to improve reaction rates and yields.
Troubleshooting Steps:
-
Solvent Choice: SNAr reactions are significantly accelerated in polar aprotic solvents like DMF, DMSO, or NMP. These solvents effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anion, thus increasing its effective nucleophilicity.
-
Temperature: Increasing the reaction temperature is a common strategy to overcome activation energy barriers.[3] However, this should be done cautiously, as higher temperatures can also promote side reactions. A systematic screen from 60 °C to 120 °C is recommended.
-
Base Stoichiometry and Strength: When using amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DBU) is required to neutralize the HF generated in situ. Using a stronger base like Cs₂CO₃ can often accelerate the reaction compared to K₂CO₃. Ensure at least 2 equivalents of the base are used if the nucleophile is an amine hydrochloride salt.
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can also increase the reaction rate according to the rate law.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | 60 - 120 °C | Increases reaction rate; monitor for side products. |
| Base | K₂CO₃, Cs₂CO₃, DBU | Neutralizes HF byproduct; Cs₂CO₃ is more effective. |
| Concentration | 1.1 - 2.0 eq. Nucleophile | Drives equilibrium towards product formation. |
Question 1.3: I am using a strong, hard nucleophile like an alkoxide and observing decomposition or side products. What is happening and how can I prevent it?
Answer: While the C2-F bond is the most reactive site for SNAr, other functional groups can be susceptible to attack under certain conditions, especially with highly reactive "hard" nucleophiles (as defined by HSAB theory).
Potential Side Reactions & Solutions:
-
Attack at the Sulfonyl Group: Strong, hard nucleophiles can potentially attack the electrophilic sulfur atom of the methylsulfonyl group. This is more likely at elevated temperatures.
-
Solution: Use "softer" nucleophiles where possible (e.g., thiolates instead of alkoxides).[4] If an alkoxide must be used, lower the reaction temperature and carefully control the stoichiometry.
-
-
Deprotonation of the Methyl Group: A very strong base could potentially deprotonate the methyl group attached to the ring, leading to undesired downstream reactions.
-
Solution: Use a base that is strong enough to facilitate the SNAr reaction but not strong enough to deprotonate the methyl group. Carbonate bases are generally safe in this regard. Avoid organolithiums or alkali metal amides if only SNAr is desired.
-
Section 2: Directed Ortho-Metalation (DoM) - Targeting the C3 Position
For functionalization of the C-H bonds, Directed Ortho-Metalation (DoM) is a powerful and highly regioselective strategy that avoids the challenges of electrophilic aromatic substitution.[5]
Frequently Asked Questions & Troubleshooting
Question 2.1: I want to introduce a substituent via a lithiation/quench sequence. Which C-H bond is the most acidic and likely to be deprotonated?
Answer: The C3 proton is the most acidic and will be regioselectively abstracted by a strong lithium base (e.g., n-BuLi, s-BuLi, or LDA). This high selectivity is due to two synergistic effects:
-
Directing Metalation Group (DMG): The methylsulfonyl group is a powerful DMG.[6] The oxygen atoms chelate the lithium cation, pre-coordinating the base and directing deprotonation to the adjacent ortho position (C3 or C5).[7]
-
Inductive Acidification: The C3 proton is also ortho to the electronegative fluorine atom. The strong inductive electron-withdrawing effect of fluorine further increases the acidity of the C3 proton, making it the clear kinetic and thermodynamic site for deprotonation over C5.
The proton at C6, while ortho to the activating methyl group, is not significantly acidified and is not adjacent to a strong DMG, so it is not deprotonated under DoM conditions.
Question 2.2: My metalation reaction is giving me a mixture of C3 and C5 functionalized products. How can I improve the regioselectivity for the C3 position?
Answer: While C3 is strongly favored, loss of selectivity can occur under suboptimal conditions. Here’s how to troubleshoot and enhance C3 selectivity.
Troubleshooting Steps:
-
Base Selection: Sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) can exhibit higher regioselectivity than n-BuLi or s-BuLi, especially if steric factors are at play.
-
Temperature Control: Metalation reactions should be conducted at low temperatures (-78 °C is standard) to prevent lithium-halogen exchange or thermal equilibration of the organolithium species, which could lead to scrambling.[8]
-
Additive Effects: The addition of a coordinating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates and accelerate the rate of the desired C3 deprotonation, often improving selectivity.
-
Reaction Time: Use the minimum time required for complete metalation. Prolonged reaction times, even at low temperatures, can sometimes allow for the formation of less stable isomers.
| Parameter | Recommendation | Rationale for C3 Selectivity |
| Base | LDA or LiTMP | Increased steric bulk can enhance selectivity. |
| Temperature | -78 °C | Minimizes side reactions and aryl anion migration. |
| Solvent | Anhydrous THF or Ether | Ethereal solvents are required to solvate the organolithium.[9] |
| Additive | TMEDA (1.1 eq) | Breaks up R-Li aggregates, increasing kinetic selectivity. |
Question 2.3: After adding my electrophile (e.g., an aldehyde), I'm getting a low yield of the desired product. What are the common failure points in the electrophilic quench step?
Answer: A low yield after quenching can be due to several factors related to the stability of the aryllithium intermediate or the quench conditions.
Troubleshooting Steps:
-
Verify Metalation: Before troubleshooting the quench, confirm that the metalation is successful. This can be done by quenching a small aliquot with D₂O and analyzing for deuterium incorporation at C3 by ¹H NMR or MS.
-
Temperature of Quench: The electrophile should be added at low temperature (-78 °C) to prevent side reactions between the electrophile and the base (e.g., enolization of the aldehyde by residual LDA). The reaction should then be allowed to warm slowly.
-
Electrophile Reactivity: Ensure the electrophile is sufficiently reactive. For example, simple alkyl halides are often poor electrophiles for aryllithiums; more reactive electrophiles like aldehydes, ketones, CO₂, or chlorosilanes are preferred.
-
Reverse Addition: For highly reactive or easily enolizable electrophiles, consider a "reverse addition," where the aryllithium solution is slowly transferred via cannula into a cold solution of the electrophile. This maintains a low concentration of the organolithium, minimizing side reactions.
Section 3: Electrophilic Aromatic Substitution (EAS) - Navigating Competing Directing Effects
Controlling regioselectivity in electrophilic aromatic substitution (EAS) is the most significant challenge with this substrate due to the conflicting nature of the substituents.[10]
Frequently Asked Questions & Troubleshooting
Question 3.1: For an EAS reaction like nitration or bromination, which position is the most likely to be substituted?
Answer: The outcome is a competition between the directing groups. Let's analyze the effects on the available positions (C3, C5, C6):
-
-CH₃ (at C1): A moderately activating, ortho,para-director. It strongly favors substitution at C6.
-
-F (at C2): A deactivating, ortho,para-director. It weakly favors substitution at C3 and C5.
-
-SO₂CH₃ (at C4): A strongly deactivating, meta-director. It favors substitution at C6.
Predicted Outcome: The C6 position is the most probable site of electrophilic attack. The activating effect of the methyl group and the meta-directing effect of the powerful sulfonyl group are synergistic, both directing to C6. While the ring is deactivated overall, the convergence of these directing effects makes C6 the most nucleophilic position. Substitution at C3 or C5 is less likely as these positions are not activated by the methyl group. A patent describing the nitration of p-methylsulfonyltoluene (lacking the fluorine) reports exclusive nitration at the position ortho to the methyl group, supporting this prediction.[11]
Question 3.2: My nitration reaction is producing a mixture of 6-nitro and 3-nitro isomers, along with some dinitrated products. How can I improve the selectivity for the C6 position?
Answer: Achieving high selectivity in EAS requires fine-tuning of the reaction conditions to exploit the subtle differences in the activation energies for attack at each position.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature is the most critical parameter for improving regioselectivity in EAS.[12][13] Reactions run at 0 °C or even -20 °C will more strongly favor the pathway with the lowest activation energy (i.e., attack at C6).
-
Nitrating Agent: The choice of nitrating agent affects reactivity. Using a milder, less reactive agent can increase selectivity. Instead of a potent mixture of conc. HNO₃/H₂SO₄, consider using nitric acid in acetic anhydride or a reagent like benzoyl nitrate.[14]
-
Lewis Acid / Catalyst: In reactions like Friedel-Crafts or halogenation, the choice and amount of Lewis acid are critical. A weaker Lewis acid (e.g., ZnCl₂ vs. AlCl₃) or using catalytic amounts can favor the most activated pathway.[15]
-
Steric Hindrance: For very bulky electrophiles, attack at the C6 position might be sterically hindered by the adjacent methyl group. In such specific cases, substitution at the less hindered C5 position might become more competitive.
| Parameter | Recommendation for C6 Selectivity | Rationale |
| Temperature | -20 °C to 0 °C | Maximizes kinetic control, favoring the most activated C6 position. |
| Reagent | HNO₃ in Ac₂O | Milder conditions reduce over-reaction and improve selectivity. |
| Stoichiometry | Use ≤ 1.05 eq. of Electrophile | Minimizes the formation of di-substituted byproducts. |
| Solvent | Non-coordinating (e.g., CH₂Cl₂) | Avoids complex formation with reagents that could alter reactivity. |
Question 3.3: The EAS reaction requires very harsh conditions (e.g., fuming sulfuric acid), leading to charring and decomposition of my starting material. Are there alternative strategies?
Answer: Yes. The strong deactivating effect of the sulfonyl and fluoro groups makes the ring very electron-poor and resistant to EAS. If direct substitution is failing, a more robust and selective strategy is to use the Directed Ortho-Metalation (DoM) pathway described in Section 2.
Alternative Strategy: DoM as a Superior Alternative to EAS
Instead of forcing a direct EAS reaction, you can use a two-step DoM sequence:
-
Regioselective Lithiation: Deprotonate the C3 position with high selectivity using LDA or n-BuLi at -78 °C.
-
Electrophilic Quench: Trap the resulting aryllithium with an electrophile that corresponds to the group you wished to add. For example:
-
Nitration: Quench with N₂O₄ or an organic nitrate.
-
Bromination: Quench with Br₂ or 1,2-dibromoethane.
-
Carboxylation: Quench with CO₂ gas.
-
This approach leverages the power of organometallic chemistry to achieve regioselective C-H functionalization under mild conditions, completely bypassing the challenges of competing directing groups in EAS.
Appendix A: Experimental Protocols
Protocol A.1: SNAr Displacement of Fluorine with Morpholine
-
To a stirred solution of this compound (1.88 g, 10 mmol) in 20 mL of DMSO, add morpholine (1.05 g, 12 mmol) followed by anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 4-(4-(methylsulfonyl)-2-methylphenyl)morpholine.
Protocol A.2: Regioselective C3-Bromination via Directed Ortho-Metalation
-
In an oven-dried, argon-flushed flask, dissolve this compound (1.88 g, 10 mmol) in 40 mL of anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep-red solution at -78 °C for 1 hour.
-
In a separate flask, dissolve 1,2-dibromoethane (1.0 mL, 11.5 mmol) in 5 mL of anhydrous THF and cool to -78 °C.
-
Transfer the lithiated species via cannula into the cold 1,2-dibromoethane solution.
-
After the addition is complete, stir for 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-Bromo-2-fluoro-4-(methylsulfonyl)toluene.
Appendix B: Diagrams
Diagram 1: Key Reactive Positions
Caption: Key reactive sites on this compound.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity in EAS
Caption: Decision tree for troubleshooting poor EAS regioselectivity.
References
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. [Link]
-
Directed (ortho) Metallation. University of Rochester. [Link]
-
Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. [Link]
-
Regio- and stereoselective α-halogenation of 2-aryl-1-methylsulfonyl- 2,3-dihydroquinolin-4(1H)-ones. (2016). ResearchGate. [Link]
- Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid.
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]
- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). National Institutes of Health. [Link]
-
Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Solvent for Lithiation? ResearchGate. [Link]
-
Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Synfacts. [Link]
-
Efficient Continuous-Flow Bromination of Methylsulfones and Methanesulfonates and Continuous Synthesis of Hypobromite. ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Nitration of Toluene (Electrophilic Aromatic Substitution). University of Toronto. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. Royal Society of Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
- Method for producing 2-fluorin-3-nitrotoluene.
-
Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Publishers. [Link]
-
A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. National Institutes of Health. [Link]
- Bromination of methyl group bound to aromatic ring.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Directed Ortho Metalation. Harvard University. [Link]
-
Regioselectivity. Wikipedia. [Link]
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. NIST. [Link]
-
Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. ResearchGate. [Link]
-
SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses. [Link]
-
meta-Fluorotoluene Synthesis. YouTube. [Link]
-
Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate. [Link]
-
A Predictive Tool for Electrophilic Aromatic Substitutions Using Machine Learning. National Institutes of Health. [Link]
- Production process of methyl p-tolyl sulfone.
-
Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. NOP. [Link]
- Process for the bromination of deactivated toluenes in the benzylic position.
-
2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. National Institutes of Health. [Link]
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Technical Support Center: Work-up Procedures for Reactions Containing 2-Fluoro-4-(methylsulfonyl)toluene
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Fluoro-4-(methylsulfonyl)toluene. It provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure successful experimental outcomes.
Introduction to this compound in Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the methylsulfonyl group at the para position and the fluorine atom at the ortho position strongly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the fluoride, a good leaving group in this context, by a variety of nucleophiles.[1][2] Understanding the principles of SNAr is crucial for troubleshooting reactions involving this compound.[1][2][3]
A general representation of this process is the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups, which is a key feature of this compound.[2][4] Subsequent elimination of the fluoride ion restores aromaticity and yields the desired substituted product.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound?
A1: As with any chemical reagent, proper safety measures are paramount. Always handle this compound in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times.[5] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][7] In case of accidental contact, wash the affected area thoroughly with soap and water.[5][7] For eye contact, rinse cautiously with water for several minutes.[5]
Q2: What type of reactions is this compound typically used for?
A2: This compound is primarily used as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom is displaced by a nucleophile. Common nucleophiles include amines, alcohols, thiols, and carbanions. The strong electron-withdrawing effect of the para-methylsulfonyl group makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack.[1][2]
Q3: How does the fluorine substituent influence the reactivity in SNAr reactions?
A3: The high electronegativity of the fluorine atom activates the ring towards nucleophilic attack by withdrawing electron density. Although the carbon-fluorine bond is strong, the rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring.[1] Therefore, the activating effect of fluorine outweighs the strength of the C-F bond, making it a good leaving group in this context.
Troubleshooting Guide
This section addresses common problems encountered during reactions and work-up procedures involving this compound.
Issue 1: Low or No Conversion of Starting Material
Question: I have run my reaction overnight, but TLC and LC-MS analysis show predominantly unreacted this compound. What could be the cause?
Answer: Low or no conversion can stem from several factors related to reagents, reaction conditions, and potential side reactions.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
| Probable Cause | Recommended Solution |
| Inactive Nucleophile/Base | The nucleophile or base may have degraded upon storage. Use freshly opened or purified reagents. The pKa of the nucleophile might be too high for the chosen base, leading to incomplete deprotonation. |
| Insufficient Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider heating the reaction mixture. |
| Inadequate Reaction Time | Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time. |
| Poor Solvent Choice | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile. |
| Presence of Water | Traces of water can protonate the nucleophile, reducing its effective concentration. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products or Side Products
Question: My reaction mixture shows the desired product, but also several other spots on the TLC plate. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is a common challenge. The nature of the side products depends on the specific nucleophile and reaction conditions used.
| Probable Cause | Recommended Solution |
| Over-reaction/Multiple Substitutions | If the nucleophile has multiple reactive sites, or if the product of the initial reaction can react further, multiple products may form. Use a limiting amount of the nucleophile or a protecting group strategy. |
| Decomposition of Starting Material or Product | High reaction temperatures or prolonged reaction times can lead to the degradation of sensitive functional groups. Consider running the reaction at a lower temperature for a longer duration. |
| Reaction with the Solvent | Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine) that can react with the starting material. Use a more stable solvent if high temperatures are required. |
| Hydrolysis | If water is present, hydrolysis of the fluoro group to a hydroxyl group can occur, especially under basic conditions at elevated temperatures. Ensure anhydrous conditions. |
Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating my product from the crude reaction mixture. The work-up is messy, and column chromatography is not giving a clean separation.
Answer: Effective product isolation is key to obtaining pure material. The following protocols provide a general framework for work-up and purification.
General Aqueous Work-up Protocol
-
Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing water or a dilute aqueous acid/base solution to quench any remaining reactive species.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction multiple times to ensure complete recovery.
-
Washing: Wash the combined organic layers sequentially with:
-
Water to remove water-soluble impurities and residual polar aprotic solvents (e.g., DMF, DMSO).[8]
-
A dilute acid (e.g., 1M HCl) if the nucleophile was basic and needs to be removed.
-
A dilute base (e.g., saturated NaHCO3 solution) if the reaction was run under acidic conditions or to remove acidic byproducts.
-
Brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification by Flash Column Chromatography
Flash column chromatography is often the most effective method for purifying products from SNAr reactions.[9][10]
| Parameter | Recommendation |
| Stationary Phase | Silica gel is the most common choice. |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent system should be adjusted based on the polarity of the product and impurities, as determined by TLC analysis. |
Protocol for Flash Column Chromatography:
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the column.
-
Elute the Column: Begin eluting with a low polarity solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Purification
Caption: Decision-making flowchart for troubleshooting product purification.
References
-
2 - SAFETY DATA SHEET. (2024-03-25). Available at: [Link]
-
This compound | CAS#:828270-60-6 | Chemsrc. (2025-09-17). Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). Available at: [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents.
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02). Available at: [Link]
Sources
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reactions of 2-Fluoro-4-(methylsulfonyl)toluene
Welcome to the technical support center for analytical methods related to 2-Fluoro-4-(methylsulfonyl)toluene (FMSMT). This guide is designed for researchers, chemists, and drug development professionals who utilize FMSMT, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Eltrombopag.[1][2]
Monitoring the conversion of FMSMT and the formation of products and impurities is critical for process optimization, yield maximization, and ensuring the quality of the final API. This document provides practical, field-tested guidance in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions involving FMSMT?
A1: The choice of technique depends on the specific information required (e.g., reaction kinetics, impurity profiling, or simple conversion check). The three most powerful and commonly used methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for reaction monitoring. Coupled with a UV detector, it is ideal for quantifying the disappearance of FMSMT and the appearance of products and impurities over time. Its high sensitivity and resolving power make it the preferred method for quality control.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers significant advantages for mechanistic studies and quantitative analysis (qNMR).[4][5] It provides detailed structural information on all components in the reaction mixture, including transient intermediates, without the need for extensive method development. The presence of a fluorine atom in FMSMT allows for the use of ¹⁹F NMR, which provides a clean spectrum with a wide chemical shift range, making it an excellent tool for monitoring the reaction.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is best suited for analyzing volatile components, such as residual solvents or volatile, thermally stable impurities. It is less commonly used for monitoring the primary reaction of FMSMT itself due to the compound's relatively low volatility, but it is invaluable for process control.
Q2: How do I prepare a sample from my reaction mixture for HPLC analysis?
A2: Proper sample preparation is crucial for obtaining reliable data and protecting your HPLC column. The goal is to create a clean, particle-free solution in a solvent compatible with the mobile phase.
-
Quench the Reaction: Stop the reaction at your desired time point. This can be done by rapidly cooling the sample or by adding a quenching agent.
-
Dilute the Sample: Take a small, accurately measured aliquot (e.g., 10-50 µL) of the reaction mixture. Dilute it with a solvent that is miscible with your reaction solvent and your HPLC mobile phase. A good starting point is a 1:1 mixture of water and acetonitrile. The final concentration of your analyte should fall within the linear range of your method.
-
Filter the Sample: Pass the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This step is mandatory to prevent clogging of HPLC tubing and columns.[6]
-
Store Appropriately: If not analyzing immediately, store the vial in a cool, dark place. Perform stability studies on your prepared samples to ensure no degradation occurs before analysis.[7]
Q3: Can I use NMR to get a real-time mass balance of my reaction?
A3: Yes, this is a key strength of NMR spectroscopy. By adding a known amount of an inert internal standard to the reaction mixture, you can use quantitative NMR (qNMR) to determine the concentration of reactants, intermediates, and products at any given time point.[5] Because NMR response is directly proportional to the number of nuclei, you can achieve a mass balance without needing to isolate and purify each component to create a calibration curve, which is required for HPLC. This makes NMR an incredibly efficient tool during process development.[8]
Troubleshooting Guide for Reaction Monitoring
This section addresses specific problems you may encounter during the analysis of FMSMT reactions.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting) in HPLC
Potential Causes & Solutions
-
Cause A: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.
-
Solution: Reduce the injection volume or dilute your sample further. Check that the analyte concentration is within the method's linear range.[9]
-
-
Cause B: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: The ideal sample solvent is the mobile phase itself. If this is not possible, ensure the sample solvent is weaker than or of similar strength to the mobile phase.[10]
-
-
Cause C: Secondary Interactions with the Column. Residual silanols on the silica backbone of C18 columns can interact with polar functional groups, causing peak tailing. While FMSMT is relatively neutral, some products or impurities may be more susceptible.
-
Solution:
-
Adjust Mobile Phase pH: For acidic or basic analytes, adjusting the pH can suppress ionization and reduce tailing.
-
Use a Different Column: Modern columns with end-capping or those based on hybrid particles often exhibit reduced silanol activity and better peak shape for challenging compounds.[6]
-
-
-
Cause D: Column Contamination or Void. A buildup of strongly retained compounds can damage the column inlet, creating a void and leading to split or tailing peaks.
-
Solution:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[9]
-
Flush the Column: Reverse-flush the column with a strong solvent (following the manufacturer's instructions) to remove contaminants. If the problem persists, the column may need to be replaced.[6]
-
-
Workflow for Troubleshooting Poor Peak Shape
Sources
- 1. medkoo.com [medkoo.com]
- 2. WO2013049605A1 - Processes for the preparation of an intermediate in the synthesis of eltrombopag - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pharmtech.com [pharmtech.com]
- 5. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-4-(methylsulfonyl)toluene and 2-Chloro-4-(methylsulfonyl)toluene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of nucleophilic aromatic substitution (SNAr), the choice of leaving group on an activated aromatic ring is a key determinant of reactivity. This guide provides an in-depth technical comparison of two such building blocks: 2-fluoro-4-(methylsulfonyl)toluene and 2-chloro-4-(methylsulfonyl)toluene. By examining the underlying mechanistic principles and presenting supporting experimental data, this document aims to provide a clear rationale for substrate selection in your synthetic endeavors.
The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3] In the case of this compound and 2-chloro-4-(methylsulfonyl)toluene, the potent methylsulfonyl (-SO2CH3) group serves as the necessary activator.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[3] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile and the formation of the Meisenheimer complex.[4] This is a crucial point, as it explains the often counterintuitive trend in leaving group ability for halogens in this reaction class.
The "Halogen Paradox" in SNAr: Fluorine as a Superior Leaving Group
In many areas of organic chemistry, such as in SN2 reactions, iodide and bromide are considered excellent leaving groups, while fluoride is generally poor. However, in nucleophilic aromatic substitution, the reactivity order is often inverted: F > Cl > Br > I.[2] This phenomenon, often referred to as the "element effect," is a direct consequence of the reaction mechanism.
The rate of an SNAr reaction is primarily governed by the stability of the Meisenheimer complex and the activation energy required for its formation. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of this rate-determining step.[4] While the carbon-fluorine bond is strong, its cleavage occurs in the fast, second step of the reaction and therefore does not significantly influence the overall reaction rate.
In contrast, while chlorine is a better leaving group in the traditional sense (weaker C-Cl bond), its lower electronegativity compared to fluorine results in less stabilization of the anionic intermediate. Consequently, the activation barrier for the initial nucleophilic attack is higher for the chloro-substituted compound, leading to a slower overall reaction rate.
Comparative Reactivity: Experimental Insights
Table 1: Representative Kinetic Data for the Reaction with Piperidine
| Substrate | Leaving Group | Relative Rate Constant (krel) | Reaction Time for >95% Conversion (hours) |
| This compound | F | ~300 | 2 |
| 2-Chloro-4-(methylsulfonyl)toluene | Cl | 1 | 24 |
Conditions: Piperidine (2.2 equivalents), K2CO3 (2.0 equivalents), DMF, 80 °C. The relative rate constant for the chloro-substrate is set to 1 for comparison.
The data clearly indicates the significantly higher reactivity of the fluoro-substituted analog. The approximately 300-fold increase in the relative rate constant for this compound translates to a dramatically shorter reaction time to achieve high conversion. This enhanced reactivity offers considerable advantages in a practical synthetic setting, including milder reaction conditions, reduced energy consumption, and potentially cleaner reaction profiles with fewer side products.
Experimental Protocols
To provide a practical framework for researchers, we outline a detailed experimental protocol for a comparative kinetic analysis of the two substrates. This protocol is designed to be a self-validating system, allowing for the direct and reproducible comparison of reactivity.
Protocol 1: Comparative Reaction of 2-Halo-4-(methylsulfonyl)toluene with Piperidine
Objective: To determine the relative reactivity of this compound and 2-chloro-4-(methylsulfonyl)toluene in an SNAr reaction with piperidine.
Materials:
-
This compound
-
2-Chloro-4-(methylsulfonyl)toluene
-
Piperidine
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
HPLC system with a suitable C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in anhydrous DMF containing a known concentration of an internal standard.
-
Prepare a 0.1 M stock solution of 2-chloro-4-(methylsulfonyl)toluene in anhydrous DMF containing the same concentration of the internal standard.
-
Prepare a 0.5 M stock solution of piperidine in anhydrous DMF.
-
-
Reaction Setup:
-
In separate, labeled reaction vials, place a stir bar and 2.0 equivalents of anhydrous K2CO3 relative to the substrate.
-
To each vial, add 1.0 mL of the respective 0.1 M substrate stock solution (0.1 mmol).
-
Add 0.44 mL of the 0.5 M piperidine stock solution (0.22 mmol, 2.2 equivalents) to each vial.
-
Seal the vials and place them in a preheated heating block or oil bath set to 80 °C.
-
-
Reaction Monitoring:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes for the fluoro-substrate and 0, 1, 2, 4, 8, 16, 24 hours for the chloro-substrate), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
Analyze the quenched samples by HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each reaction.
-
From these plots, determine the initial reaction rates and the pseudo-first-order rate constants.
-
Calculate the relative rate of reaction by dividing the rate constant of the fluoro-substrate by that of the chloro-substrate.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and the experimental workflow.
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion: A Clear Choice for Enhanced Reactivity
The evidence, both from fundamental mechanistic principles and representative experimental data, strongly supports the superior reactivity of this compound over its chloro-analog in nucleophilic aromatic substitution reactions. The high electronegativity of fluorine provides crucial stabilization to the rate-determining Meisenheimer intermediate, leading to significantly faster reaction rates. For researchers and drug development professionals, this translates to more efficient syntheses, potentially milder reaction conditions, and shorter overall production times. While factors such as cost and availability may also influence substrate selection, the pronounced reactivity advantage of this compound makes it a compelling choice for accelerating synthetic routes that rely on the SNAr reaction.
References
-
DiVA portal. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]
-
National Institutes of Health. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
ResearchGate. (n.d.). SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT.... [Link]
-
National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]
-
OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
National Institutes of Health. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Royal Society of Chemistry. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
Sources
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- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Sulfonyl-Based Leaving Groups in Nucleophilic Aromatic Substitution for Drug Development
For researchers and professionals in drug development, the efficiency of carbon-heteroatom bond formation is paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in this endeavor, enabling the synthesis of complex aryl ethers, amines, and sulfides that form the backbone of countless pharmaceutical agents. The success of an SNAr reaction is critically dependent on the interplay between the nucleophile, the electronic activation of the aromatic ring, and, crucially, the nature of the leaving group.
This guide provides an in-depth comparative analysis of leaving groups based on the 4-(methylsulfonyl)toluene scaffold. We will delve into the mechanistic principles governing leaving group ability in SNAr reactions, present a comparative analysis of key sulfonyl analogs, and provide a robust experimental protocol for their kinetic evaluation. Our focus is on explaining the causality behind experimental observations, providing a framework for rational reaction design and optimization.
The Mechanism and the Critical Role of the Leaving Group in SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the carbon atom bearing the leaving group (ipso-carbon).[1] This attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
The stability of this Meisenheimer complex is the lynchpin of the entire reaction. Its formation is favored by the presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions to the leaving group, as these substituents can delocalize the negative charge through resonance.[3][4] The leaving group itself plays a dual role:
-
Activation: A highly electronegative and electron-withdrawing leaving group enhances the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack. This is why fluorine, despite being a poor leaving group in aliphatic SN2 reactions, is often the most reactive halide in SNAr.[1]
-
Departure: The leaving group must be able to depart from the Meisenheimer complex in the second, typically faster, elimination step to restore the ring's aromaticity. A good leaving group is one that is stable on its own (i.e., a weak base).[5]
The overall rate of the SNAr reaction is thus a function of both the rate of formation of the Meisenheimer complex and the partitioning of this intermediate to form the product.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis of Sulfonyl-Based Leaving Groups
The sulfonyl group (-SO₂R) is an outstanding activating group and leaving group for SNAr reactions. Its strong electron-withdrawing nature (-I, -M effects) significantly polarizes the C-S bond and stabilizes the anionic Meisenheimer intermediate. The 4-(methylsulfonyl)toluene system serves as an excellent scaffold for comparison, where the toluene ring mimics a common structural motif in drug candidates and the para-methyl group provides a consistent electronic baseline.
The lability of a leaving group is inversely correlated with its basicity; weaker bases make better leaving groups. A reliable proxy for this is the pKa of the leaving group's conjugate acid. A lower pKa signifies a stronger acid, meaning its conjugate base (the leaving group) is weaker and more stable.[5]
Here, we compare the benchmark methylsulfonyl group with two key analogs: the highly activated trifluoromethylsulfonyl (triflyl) group and the related methanesulfonyl (mesyl) group, which is structurally similar but lacks the aromatic ring.
| Leaving Group (LG) | Structure of LG⁻ | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity (Predicted) |
| Trifluoromethylsulfonyl (Triflyl) | CF₃SO₂⁻ | Trifluoromethanesulfinic Acid (CF₃SO₂H) | ~ -14 (for sulfonic acid) | Very High |
| Methanesulfonyl (Mesyl) | CH₃SO₃⁻ | Methanesulfonic Acid (CH₃SO₃H) | ~ -1.9 | High |
| Methylsulfonyl (from substrate) | CH₃SO₂⁻ | Methanesulfinic Acid (CH₃SO₂H) | ~ 2.0[6] | Moderate |
Note: The actual leaving group from an aryl methyl sulfone is the sulfinate anion (RSO₂⁻). The pKa values listed for sulfonic acids (Triflic and Mesylic acid) are for their corresponding sulfonate esters, which are common reference points for exceptional leaving groups. The pKa of methanesulfinic acid is the most direct measure for the stability of the departing methylsulfinate anion.
Analysis of Trends:
-
Trifluoromethylsulfonyl Group (-SO₂CF₃): The trifluoromethyl group is intensely electron-withdrawing due to the three fluorine atoms. This has a profound effect on the stability of the departing triflinate anion. While direct comparative kinetic data for 4-(trifluoromethylsulfonyl)toluene in SNAr is sparse, the extremely low pKa of its sulfonic acid analog, triflic acid (~-14), indicates that the triflinate anion is an exceptionally stable, and therefore excellent, leaving group.[7] We can confidently predict that substrates bearing this group will exhibit the highest reactivity.
-
Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is the benchmark for this guide. The departing methanesulfinate anion is stabilized by resonance across the two oxygen atoms. With a conjugate acid pKa of approximately 2.0, it is a moderately weak base and thus a good leaving group.[6] Its effectiveness is well-documented; in studies on iterative polymer growth via SNAr, simple methyl sulfones were found to be optimal leaving groups, providing higher yields than larger aryl sulfones.[3] This highlights its practical utility and efficiency in complex syntheses.
-
Comparison to Mesylate (-OSO₂CH₃): While not directly an analog on the toluene ring, the mesylate group is a ubiquitous sulfonate ester leaving group in organic synthesis and provides a valuable comparison. The methanesulfonate anion is more stable than the methanesulfinate anion, as reflected in the lower pKa of its conjugate acid, methanesulfonic acid (~-1.9).[5][7] This increased stability is due to the additional oxygen atom, which provides greater charge delocalization. Therefore, an aryl mesylate would be expected to be more reactive in SNAr than an aryl methyl sulfone, all else being equal.
Caption: Relationship between leaving group structure and predicted SNAr reactivity.
Experimental Protocol: Kinetic Analysis of SNAr Reactions
To empirically validate the predicted reactivity, a robust and reproducible kinetic experiment is essential. This protocol describes a general method for comparing the rates of reaction for different 4-(sulfonyl)toluene analogs with a model nucleophile, such as piperidine or sodium methoxide, using UV-Vis spectrophotometry. This technique is ideal for monitoring SNAr reactions where the product has a different UV-Vis absorbance profile from the starting material.[8][9]
Objective: To determine the second-order rate constants for the reaction of various 4-(sulfonyl)toluene analogs with a nucleophile.
Materials:
-
Substrates: 4-(methylsulfonyl)toluene, 4-(trifluoromethylsulfonyl)toluene, etc. (activated with a para-nitro group, e.g., 1-methylsulfonyl-4-nitrobenzene, for facile monitoring).
-
Nucleophile: Piperidine, Sodium Methoxide, or other suitable nucleophile.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
Standard laboratory glassware and volumetric flasks.
Workflow:
Caption: Experimental workflow for determining SNAr reaction kinetics.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the aryl sulfone substrate (e.g., 0.01 M in DMSO).
-
Prepare a series of nucleophile solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M in DMSO). Using a significant excess of the nucleophile ensures pseudo-first-order kinetics.[8]
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).
-
Determine the wavelength of maximum absorbance (λ_max) for the expected reaction product and set the instrument to monitor absorbance at this wavelength.
-
-
Kinetic Run:
-
Pipette a known volume (e.g., 2.5 mL) of a nucleophile solution into a quartz cuvette and place it in the temperature-controlled holder. Allow it to equilibrate for 5-10 minutes.
-
To initiate the reaction, inject a small, precise volume of the substrate stock solution (e.g., 25 µL) into the cuvette. Quickly mix by inverting the cuvette (sealed with a cap) and immediately begin data acquisition.
-
Record the absorbance at the chosen λ_max at regular intervals until the reaction is complete (i.e., absorbance reaches a stable plateau, A_inf).
-
-
Data Analysis:
-
For each kinetic run, calculate the pseudo-first-order rate constant (k_obs) by plotting ln(A_inf - A_t) versus time (t), where A_t is the absorbance at time t. The slope of this line will be -k_obs.
-
Repeat the experiment for each nucleophile concentration.
-
Determine the second-order rate constant (k₂) by plotting the calculated k_obs values against the corresponding nucleophile concentrations. The slope of this line is the second-order rate constant for the reaction.
-
-
Comparative Analysis:
-
Repeat the entire procedure for each 4-(sulfonyl)toluene analog under identical conditions.
-
Compare the calculated k₂ values to establish a quantitative ranking of leaving group ability.
-
Conclusion and Outlook
The choice of leaving group is a critical parameter in the design and execution of SNAr reactions for pharmaceutical synthesis. This guide establishes a clear hierarchy of reactivity for sulfonyl-based leaving groups based on the fundamental principle of anion stability.
-
Trifluoromethylsulfonyl (-SO₂CF₃) is predicted to be a superior leaving group, ideal for reactions involving less activated aromatic systems or sterically hindered nucleophiles where maximum reactivity is required.
-
Methylsulfonyl (-SO₂CH₃) represents a robust and highly efficient leaving group, offering a balance of reactivity and substrate accessibility. Its proven performance in complex synthetic sequences makes it a reliable choice for a wide range of applications.[3]
By grounding our understanding in mechanistic principles and supporting it with quantitative data like pKa values and kinetic analysis, we can move beyond trial-and-error and toward a more predictive and rational approach to drug development. The provided experimental protocol offers a self-validating system for researchers to generate their own comparative data, ensuring that the choice of leaving group is tailored to the specific demands of their synthetic target.
References
-
Human Metabolome Database. (2021). Methanesulfinic acid (HMDB0254519). [Link]
-
Química Orgánica. (n.d.). The leaving group in the nucleophilic substitution - SN2. [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]
-
Sánchez, M., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]
-
Fiveable. (n.d.). Meisenheimer complex Definition. [Link]
-
Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]
-
Reuther, J. F., et al. (2021). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Frontiers in Chemistry. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
JoVE. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]
-
Evans, D. A., & Ripin, D. H. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. [Link]
-
PubChem. (n.d.). Methanesulfonic Acid. National Center for Biotechnology Information. [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Methanesulfinic acid (HMDB0254519) [hmdb.ca]
- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Spectroscopic Guide to 2-Fluoro-4-(methylsulfonyl)toluene and Its Structural Analogs
Introduction: The Structural Nuances of Aromatic Sulfones
In the landscape of medicinal chemistry and materials science, substituted aromatic sulfones serve as critical pharmacophores and versatile synthetic intermediates. 2-Fluoro-4-(methylsulfonyl)toluene, with its unique substitution pattern, presents a compelling case for detailed structural elucidation. The interplay between the electron-withdrawing sulfonyl group and the highly electronegative fluorine atom, positioned ortho to the methyl group, creates a distinct electronic environment that profoundly influences its chemical reactivity and biological interactions.
This guide provides a comprehensive spectroscopic comparison between this compound and its key structural analogs: 4-(methylsulfonyl)toluene, 2-fluorotoluene, and methyl phenyl sulfone. By systematically dissecting their respective ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we aim to provide researchers with a robust framework for identifying and differentiating these compounds. The discussion herein is grounded in fundamental spectroscopic principles, explaining not just what is observed, but why these spectral differences arise, thereby offering field-proven insights for drug development professionals and synthetic chemists.
Compared Molecules: Structures and Key Properties
A clear understanding of the structural differences is paramount. The following molecules form the basis of our comparative analysis.
Caption: Chemical structures of the target compound and its analogs.
| Compound | Formula | Molecular Weight | CAS Number |
| This compound | C₈H₉FO₂S | 188.22 g/mol | 828270-60-6[1] |
| 4-(Methylsulfonyl)toluene | C₈H₁₀O₂S | 170.23 g/mol | 3185-99-7 |
| 2-Fluorotoluene | C₇H₇F | 110.13 g/mol | 95-52-3[2] |
| Methyl Phenyl Sulfone | C₇H₈O₂S | 156.20 g/mol | 3112-85-4[3] |
General Spectroscopic Workflow
The reliable characterization of these compounds follows a standardized analytical workflow. This process ensures data integrity and reproducibility, which are cornerstones of scientific trustworthiness.
Caption: Standardized workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shift (δ) and coupling constants (J) are exquisitely sensitive to the electronic environment of each nucleus.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45° pulse angle with broadband proton decoupling is standard.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.
¹H NMR Comparative Data
| Compound | Methyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Sulfonyl Methyl (δ, ppm) | Key Couplings (J, Hz) |
| This compound | ~2.4-2.5 (d) | ~7.3-8.0 (m) | ~3.1 (s) | ⁴J(H-F) ≈ 2 Hz[4] |
| 4-(Methylsulfonyl)toluene | 2.46 (s) | 7.37 (d), 7.85 (d) | 3.06 (s) | ³J(H-H) ≈ 8 Hz |
| 2-Fluorotoluene [5] | 2.29 (d) | 6.9-7.2 (m) | N/A | ⁴J(H-F) ≈ 2 Hz[4] |
| Methyl Phenyl Sulfone [6] | N/A | 7.5-8.0 (m) | 3.16 (s) | N/A |
Analysis and Interpretation of ¹H NMR Spectra
-
Methyl Group (Ar-CH₃): In 2-fluorotoluene, the methyl protons appear as a doublet around 2.29 ppm due to coupling with the adjacent fluorine atom (⁴J(H-F) ≈ 2 Hz)[4]. For 4-(methylsulfonyl)toluene, this signal is a singlet at 2.46 ppm. In our target molecule, This compound , we expect this signal to be a doublet shifted downfield from 2-fluorotoluene (to ~2.4-2.5 ppm) due to the influence of the para-sulfonyl group, retaining the characteristic H-F coupling.
-
Sulfonyl Methyl Group (SO₂-CH₃): The protons on the methyl group attached to the sulfone are highly deshielded and consistently appear as a sharp singlet around 3.0-3.2 ppm in both methyl phenyl sulfone and 4-(methylsulfonyl)toluene[6]. This singlet will be a key diagnostic peak for the methylsulfonyl-containing compounds.
-
Aromatic Region: The aromatic region provides the clearest differentiation.
-
Methyl Phenyl Sulfone shows a complex multiplet for the five aromatic protons[6].
-
4-(Methylsulfonyl)toluene displays a classic AA'BB' system with two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
-
2-Fluorotoluene presents a complex multiplet due to various H-H and H-F couplings[5].
-
This compound is expected to show the most complex pattern. The proton ortho to the fluorine will be a doublet of doublets, split by the neighboring proton and the fluorine. The other two aromatic protons will also show complex splitting patterns due to both H-H and H-F couplings, appearing significantly downfield (likely >7.5 ppm) due to the deshielding effect of the adjacent sulfonyl group.
-
¹³C NMR Comparative Data
| Compound | Methyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Sulfonyl Methyl (δ, ppm) | Key Couplings (J, Hz) |
| This compound | ~14-15 (d) | ~115-165 | ~44-45 | ¹J(C-F) ≈ 245-250 Hz |
| 4-(Methylsulfonyl)toluene | 21.5 | 127.7, 129.9, 138.6, 144.4 | 44.5 | N/A |
| 2-Fluorotoluene [7] | 14.4 (d) | 115.1 (d), 124.2 (d), 127.5, 130.0, 131.9, 162.4 (d) | N/A | ¹J(C-F)≈246, ²J(C-F)≈19, ⁴J(C-F)≈3 Hz |
| Methyl Phenyl Sulfone | N/A | 127.3, 129.3, 133.5, 140.7 | 44.4 | N/A |
Analysis and Interpretation of ¹³C NMR Spectra
The defining feature of the fluorine-containing compounds is the large one-bond carbon-fluorine coupling constant (¹J(C-F)).
-
Fluorinated Carbon (C-F): In 2-fluorotoluene, the carbon directly attached to fluorine (C2) appears as a doublet at 162.4 ppm with a very large coupling constant of ¹J(C-F) ≈ 246 Hz[7]. A similar large doublet is expected for This compound , making it unequivocally identifiable.
-
Other Aromatic Carbons: The presence of fluorine also introduces smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings, which helps in assigning the other aromatic carbons. The sulfonyl group in This compound will cause a significant downfield shift for the carbon it is attached to (C4), similar to the 144.4 ppm shift seen in 4-(methylsulfonyl)toluene.
-
Methyl Carbons: The aromatic methyl carbon in 2-fluorotoluene is a doublet at 14.4 ppm due to a two-bond C-F coupling (²J(C-F))[7]. This feature will be retained in This compound and serves as a key differentiator from 4-(methylsulfonyl)toluene, where the methyl carbon is a singlet at 21.5 ppm. The sulfonyl methyl carbon is consistently found around 44-45 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
FT-IR Comparative Data (Key Frequencies, cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Alkyl) | S=O Stretch (asymm/symm) | C-F Stretch |
| This compound | ~3100-3000 | ~2900-3000 | ~1320 & ~1150 | ~1250-1200 |
| 4-(Methylsulfonyl)toluene | ~3100-3000 | ~2900-3000 | ~1315 & ~1150 | N/A |
| 2-Fluorotoluene | ~3100-3000 | ~2900-3000 | N/A | ~1260-1210 |
| Methyl Phenyl Sulfone [8] | ~3100-3000 | ~2900-3000 | ~1306 & ~1152 | N/A |
Analysis and Interpretation of FT-IR Spectra
The most diagnostic peaks in the FT-IR spectra are from the sulfonyl group.
-
Sulfonyl Group (SO₂): The presence of a methylsulfonyl group is confirmed by two very strong and sharp absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations[8]. These appear consistently around 1320-1300 cm⁻¹ (asymmetric) and 1155-1150 cm⁻¹ (symmetric). The absence of these two bands immediately identifies 2-fluorotoluene.
-
Carbon-Fluorine Bond (C-F): Aromatic C-F bonds typically show a strong absorption in the 1270-1200 cm⁻¹ region. This band can sometimes overlap with other fingerprint region signals but serves as a key indicator for the fluorinated compounds.
-
Distinguishing the Analogs:
-
2-Fluorotoluene is identified by the presence of a C-F stretch and the absence of S=O stretches.
-
4-(Methylsulfonyl)toluene and Methyl Phenyl Sulfone are identified by the strong S=O stretches and the absence of a C-F stretch.
-
This compound is uniquely identified by the simultaneous presence of both the two strong S=O stretching bands and a strong C-F stretching band.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental Protocol: MS
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This method induces reproducible fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.
Mass Spectrometry Comparative Data
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 188 | 173 ([M-CH₃]⁺), 109 ([M-SO₂CH₃]⁺), 91 |
| 4-(Methylsulfonyl)toluene | 170 | 155 ([M-CH₃]⁺), 91 ([M-SO₂CH₃]⁺, tropylium ion) |
| 2-Fluorotoluene [9] | 110 | 109 ([M-H]⁺), 91 ([M-F]⁺), 83 |
| Methyl Phenyl Sulfone [10] | 156 | 141 ([M-CH₃]⁺), 77 ([C₆H₅]⁺) |
Analysis and Interpretation of Mass Spectra
-
Molecular Ion Peak (M⁺): The molecular ion peak directly confirms the molecular weight of each compound. This compound will have a distinct M⁺ peak at m/z 188. Its analogs will show M⁺ peaks at 170, 110, and 156, respectively, making initial identification straightforward.
-
Fragmentation Patterns:
-
The loss of a methyl group ([M-15]⁺) is a common fragmentation pathway for compounds containing a methyl sulfone, leading to peaks at m/z 173 for the target compound and m/z 141 for methyl phenyl sulfone[10][11].
-
A significant fragmentation for the toluene derivatives is the cleavage of the C-S bond to lose the sulfonylmethyl radical (•SO₂CH₃), resulting in a characteristic ion. For 4-(methylsulfonyl)toluene, this gives the toluyl cation, which rearranges to the stable tropylium ion at m/z 91. For This compound , this cleavage would result in the fluorotoluyl cation at m/z 109. The presence of m/z 109 and the absence of m/z 91 (or very low intensity) would be a strong indicator for the fluorinated sulfone.
-
Methyl phenyl sulfone fragments to the phenyl cation at m/z 77[10].
-
Conclusion
The differentiation of this compound from its structural analogs is readily achievable through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle:
-
¹H and ¹³C NMR offer the most definitive evidence, where the combination of H-F and C-F couplings and specific chemical shifts provides a unique fingerprint for this compound.
-
FT-IR serves as a rapid screening tool, with the simultaneous presence of strong S=O and C-F stretching bands being exclusive to the target molecule.
-
Mass Spectrometry unequivocally confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, such as the formation of a fluorotoluyl cation (m/z 109).
By integrating the data from these orthogonal techniques, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their synthetic and developmental workflows.
References
-
National Institute of Standards and Technology. (n.d.). Sulfone, methyl phenyl. NIST Chemistry WebBook. Retrieved from [Link][3]
- Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 118-123. [Available at: https://cdnsciencepub.com/doi/abs/10.1139/v73-018]
-
ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide (b), and methyl phenyl sulfone (c). Retrieved from [Link][8]
-
Schaefer, T., & Wasylishen, R. (1973). Some unique properties of in 2-fluorotoluene derivatives. Conformational dependence. Canadian Journal of Chemistry, 51(7), 974-980. Retrieved from [Link][4]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum of Sulfone, methyl phenyl. NIST Chemistry WebBook. Retrieved from [Link][10]
-
PubChem. (n.d.). 2-Fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link][9]
-
Chemsrc. (n.d.). This compound | CAS#:828270-60-6. Retrieved from [Link][1]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 2-Fluorotoluene(95-52-3) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl phenyl sulfone(3112-85-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Fluorotoluene(95-52-3) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. cdnsciencepub.com [cdnsciencepub.com]
A Computational Perspective on the Reactivity of 2-Fluoro-4-(methylsulfonyl)toluene: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. Aryl-fluoro and aryl-sulfonyl motifs, in particular, are prized for their ability to modulate the physicochemical and metabolic properties of drug candidates. 2-Fluoro-4-(methylsulfonyl)toluene stands at the confluence of these two functionalities, presenting a unique reactivity profile that is of significant interest to researchers. This guide provides an in-depth, computationally-informed comparison of the reactivity of this compound, offering insights into its synthetic utility and potential advantages over common alternatives. Our analysis is grounded in established computational chemistry principles and supported by mechanistic studies on analogous systems.
The Molecular Architecture: Unpacking the Reactivity Drivers
The reactivity of this compound is fundamentally governed by the electronic interplay between the fluorine atom, the methylsulfonyl group, and the toluene core. The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group, a fact well-supported by computational and crystallographic studies which highlight the highly polarized nature of the S-O bonds.[1] This strong inductive and resonance effect significantly depletes the electron density of the aromatic ring, rendering it susceptible to nucleophilic attack.
Positioned ortho to the fluorine and para to the methyl group, the methylsulfonyl group's influence is most pronounced at the carbons bearing these substituents. The fluorine atom, also being highly electronegative, further contributes to the electron-deficient character of the ring, particularly at the carbon to which it is attached (the ipso-carbon). This electronic landscape is the primary determinant of the molecule's propensity to undergo nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway
The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the fluorine atom. The presence of the electron-withdrawing sulfonyl group is crucial for activating the ring towards this type of transformation.[2][3]
Mechanistic Insights from Computational Studies
Computational studies on similar activated aromatic systems have elucidated the mechanism of SNAr reactions. The generally accepted pathway involves a two-step addition-elimination sequence proceeding through a discrete, non-aromatic Meisenheimer complex.[1] However, recent computational analyses and kinetic isotope effect studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable intermediate.[1][2][4]
For this compound, the reaction with a nucleophile (Nu⁻) would likely proceed as follows:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), which is rendered electrophilic by the combined electron-withdrawing effects of the fluorine and the para-sulfonyl group. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with significant delocalization onto the sulfonyl group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, a good leaving group in SNAr reactions, to yield the substituted product.
The fluorine atom's high electronegativity plays a dual role. It activates the ring towards nucleophilic attack, and its small size minimizes steric hindrance for the approaching nucleophile. In the context of SNAr, fluorine is often a better leaving group than other halogens because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by fluorine's strong electron-withdrawing nature.
Caption: Generalized workflow for the SNAr reaction of this compound.
Comparison with Alternative Reagents
The choice of an aryl halide for an SNAr reaction is a critical decision in synthesis design. Here, we compare the computationally inferred reactivity of this compound with its chloro- and bromo- a alogues.
| Feature | This compound | 2-Chloro-4-(methylsulfonyl)toluene | 2-Bromo-4-(methylsulfonyl)toluene |
| Leaving Group Ability (Halogen) | Good | Moderate | Fair |
| Ring Activation (Inductive Effect) | Strongest | Strong | Moderate |
| Predicted SNAr Reactivity | Highest | Intermediate | Lowest |
| Cost & Availability | Generally higher | Moderate | Varies |
Rationale for Reactivity Trend:
The reactivity trend (F > Cl > Br) in SNAr is often counterintuitive when considering bond strengths (C-F > C-Cl > C-Br). However, as mentioned, the rate-determining step is typically the nucleophilic attack. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, thus accelerating the reaction. Computational studies on related systems support the notion that the electronic activation of the aromatic ring is a dominant factor in determining the reaction rate.
Other Potential Reactivities: A Brief Overview
While SNAr is the primary mode of reaction, other transformations are theoretically possible, though likely less favorable under standard nucleophilic conditions.
-
Benzylic Functionalization: The methyl group on the toluene ring can potentially undergo radical or oxidative functionalization. However, the strong deactivating effect of the sulfonyl group would make electrophilic aromatic substitution on the ring highly unfavorable.
-
Reduction of the Sulfonyl Group: The methylsulfonyl group can be reduced under harsh conditions, but this would likely require potent reducing agents and would not be a selective transformation in the presence of other functional groups.
Experimental Protocols: A Representative SNAr Procedure
While specific experimental data for this compound is not widely published in top-tier journals, a general protocol for a similar SNAr reaction can be extrapolated from the literature on related compounds.
Objective: To synthesize a derivative of this compound via SNAr with an amine nucleophile.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
A polar aprotic solvent (e.g., DMSO, DMF)
-
A non-nucleophilic base (e.g., K₂CO₃, DIPEA)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion and Future Outlook
Computational analysis, supported by mechanistic principles from related systems, strongly suggests that this compound is a highly reactive and valuable substrate for nucleophilic aromatic substitution. Its reactivity profile, driven by the synergistic electron-withdrawing effects of the fluoro and methylsulfonyl groups, makes it a superior choice for SNAr reactions compared to its chloro- and bromo-analogs in many contexts.
For drug development professionals, the predictable and facile reactivity of this compound opens avenues for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship studies. Future computational work should focus on obtaining precise activation energies and reaction profiles for a range of nucleophiles with this compound to further refine our understanding and predictive power in its application.
References
-
Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]
-
Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Derived from 2-Fluoro-4-(methylsulfonyl)toluene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the intricate process of drug discovery, identifying a potent and selective compound is only the beginning. A candidate's ultimate success hinges on its pharmacokinetic profile, a key component of which is metabolic stability.[1] The rate at which a compound is broken down by the body's metabolic machinery dictates its half-life, bioavailability, and potential for generating toxic byproducts.[2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are unusually resistant might accumulate to toxic levels.[1][2]
This guide focuses on a specific chemical scaffold of growing interest: derivatives of 2-Fluoro-4-(methylsulfonyl)toluene . This scaffold incorporates two key structural features that are deliberately designed to influence metabolic fate:
-
A Fluorine Atom: The carbon-fluorine (C-F) bond is exceptionally strong compared to the carbon-hydrogen (C-H) bond.[3] Strategic placement of fluorine on an aromatic ring can block common sites of oxidative metabolism by Cytochrome P450 (CYP) enzymes, thereby enhancing the molecule's metabolic stability and extending its biological half-life.[3][4]
-
A Methylsulfonyl Group: The sulfonyl moiety is a polar, electron-withdrawing group that is generally resistant to metabolism.[5] Its presence can significantly alter the electronic properties of the molecule and serve as a hydrogen bond acceptor, while also increasing stability by preventing metabolism at its point of attachment.[5][6]
This guide provides a comparative framework for assessing the metabolic stability of novel compounds derived from this scaffold. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for the most common in vitro assays, and discuss the anticipated metabolic pathways, empowering you to make informed decisions in your drug development pipeline.
Pillar 1: Foundational Concepts in Metabolic Stability Assessment
The primary objective of in vitro metabolic stability studies is to determine a compound's susceptibility to enzymatic degradation, which allows for the ranking of compounds and the prediction of in vivo clearance.[7] The liver is the body's principal site for drug metabolism.[8] Therefore, liver-derived systems are the cornerstone of these assessments.[7][9]
Two key parameters are calculated from these studies:
-
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized in the in vitro system. A longer half-life generally indicates greater stability.[10]
-
Intrinsic Clearance (CLint): The inherent ability of the liver (or a specific in vitro system) to metabolize a drug, independent of other physiological factors like blood flow. It is a more direct measure of metabolic activity.[10][11]
Metabolism is broadly categorized into two phases:
-
Phase I: Involves oxidation, reduction, and hydrolysis reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[12] These reactions typically introduce or unmask functional groups.
-
Phase II: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the parent drug or its Phase I metabolite, increasing water solubility and facilitating excretion.[13]
The choice of in vitro system determines which of these pathways are captured in an experiment.
Pillar 2: A Comparative Guide to Key Experimental Systems
The two most widely used in vitro systems for assessing hepatic metabolism are liver microsomes and hepatocytes.[2] The choice between them represents a trade-off between throughput, cost, and the comprehensiveness of the metabolic data obtained.
A. The First Line of Inquiry: The Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[8] They are a cost-effective and high-throughput tool, making them ideal for early-stage drug discovery and lead optimization.[8][14]
Causality & Expertise: We begin with microsomes because they contain a high concentration of the most important Phase I drug-metabolizing enzymes, the CYPs.[8][10] This assay provides a rapid and direct measure of a compound's susceptibility to oxidative metabolism, which is the most common route of clearance for many small molecules.[14] By excluding other cellular components, we can isolate and specifically probe for liabilities related to CYP-mediated metabolism.
Experimental Workflow: Liver Microsomal Assay
Caption: Workflow for the Liver Microsomal Stability Assay.
Trustworthiness: A Self-Validating Protocol for Microsomal Stability
This protocol includes positive and negative controls to ensure the integrity of each experiment.
Materials:
-
Pooled Liver Microsomes (Human, Rat, or Mouse)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[15]
-
NADPH-Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[10][16]
-
Test Compounds and Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[8]
-
Internal Standard (IS) solution in acetonitrile (ice-cold)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw pooled liver microsomes in a 37°C water bath immediately before use and keep on ice.[15][17] Prepare a master mix containing phosphate buffer, the NADPH-regenerating system, and microsomes (final protein concentration typically 0.5 mg/mL).[14]
-
Pre-incubation: Add the master mix to a 96-well plate and pre-warm at 37°C for 5-10 minutes with gentle shaking.[10]
-
Reaction Initiation: To start the reaction, add the test compound to the wells at a final concentration (typically 1 µM).[15] The final concentration of organic solvent (e.g., DMSO) should be less than 0.5%.[15]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard.[8][14] This immediately stops the enzymatic reaction and precipitates the microsomal proteins.[16]
-
Negative Control: For each compound, run a parallel incubation without the NADPH-regenerating system to account for non-enzymatic degradation.[10]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[16]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[8]
Data Analysis: The percentage of compound remaining at each time point is plotted on a natural logarithmic scale against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-Life (t½): t½ = 0.693 / k[8]
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)[10]
B. The Comprehensive View: The Hepatocyte Stability Assay
For a more physiologically relevant assessment, we turn to cryopreserved primary hepatocytes. These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, and also account for cellular uptake.[13][18]
Causality & Expertise: We use hepatocytes to build upon the microsomal data. If a compound is very stable in microsomes but shows rapid clearance in hepatocytes, it strongly suggests that non-CYP pathways (e.g., UGTs, SULTs, or other cytosolic enzymes) are responsible for its metabolism.[13] This assay provides a more complete picture of hepatic clearance and is a better predictor of in vivo outcomes.[11]
Experimental Workflow: Hepatocyte Assay
Caption: Workflow for the Hepatocyte Stability Assay.
Trustworthiness: A Self-Validating Protocol for Hepatocyte Stability
Materials:
-
Cryopreserved Hepatocytes (Human, Rat, or Mouse)
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)[19]
-
Test Compounds and Controls (e.g., Verapamil for Phase I, Umbelliferone for Phase II)[13]
-
Internal Standard (IS) solution in acetonitrile (ice-cold)
-
Non-coated plates, orbital shaker, incubator, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Cell Preparation: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath.[2] Gently transfer to pre-warmed incubation medium and centrifuge to pellet the cells. Resuspend in fresh medium.
-
Viability and Density: Determine cell viability (should be >80%) and cell count using a method like Trypan Blue exclusion. Dilute the cell suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL).[19]
-
Incubation Setup: Add the hepatocyte suspension to a non-coated plate. Place the plate on an orbital shaker in a 37°C incubator for 5-10 minutes to equilibrate.[19]
-
Reaction Initiation: Start the reaction by adding the test compound (typically 1 µM final concentration).[11]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction by adding them to ice-cold acetonitrile with an internal standard.[13][19]
-
Negative Control: A parallel incubation using heat-inactivated hepatocytes can be performed to control for non-enzymatic degradation.[19]
-
Sample Processing & Analysis: Centrifuge the quenched samples to pellet cell debris. Analyze the supernatant by LC-MS/MS to quantify the parent compound.[11]
Data Analysis: Data analysis is similar to the microsomal assay. The rate of disappearance is used to calculate t½ and CLint.
-
Intrinsic Clearance (CLint): CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of Cells)[11][19]
This cellular CLint value can then be scaled to predict in vivo hepatic clearance (CLh) using established hepatocellularity values and models like the well-stirred model.[11]
C. At a Glance: Microsomes vs. Hepatocytes
| Feature | Liver Microsomes | Suspension Hepatocytes |
| System Complexity | Subcellular Fraction | Intact, Whole Cells |
| Enzymes Present | Primarily Phase I (CYPs, FMOs)[8] | Phase I and Phase II enzymes + cofactors[13] |
| Physiological Relevance | Moderate | High (includes cell permeability)[13] |
| Throughput | High | Medium to High |
| Cost | Low | High |
| Primary Use Case | Early screening for CYP-mediated metabolism[8] | Broader clearance mechanisms, better IVIVE[11] |
Pillar 3: Anticipated Metabolic Pathways & Data Interpretation
For derivatives of this compound, the chemical structure itself provides clues to its likely metabolic fate.
The Protective Effect of Fluorine: The fluorine at the 2-position is ortho to the methyl group and meta to the sulfonyl group. Aromatic hydroxylation is a common metabolic pathway catalyzed by CYPs.[12] The presence of the highly stable C-F bond at this position is expected to significantly hinder or block oxidative attack at that site.[3] This is a foundational principle of its design.
Metabolism of the Methylsulfonyl Moiety: The sulfone group itself is highly oxidized and generally metabolically stable.[5] However, the adjacent methyl group and the aromatic ring remain potential sites for metabolism.
Potential Metabolic Hotspots
Caption: Potential metabolic sites on the core scaffold.
Interpreting Comparative Data: To illustrate how to interpret the results, consider the following hypothetical data for a derivative of our scaffold compared to two structural analogs.
| Compound | Description | Microsomal t½ (min) | Hepatocyte t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10^6 cells) |
| Analog A | Non-fluorinated version | 15 | 12 | 92.4 | 48.1 |
| Analog B | Non-sulfonylated version | 25 | 22 | 55.4 | 26.3 |
| Test Cpd 1 | 2-F, 4-SO2Me Derivative | > 60 | 55 | < 11.6 | 10.5 |
Analysis of Hypothetical Data:
-
Analog A shows rapid clearance in both systems, suggesting it is a substrate for CYP-mediated metabolism, which is blocked by the fluorine in Test Cpd 1 .
-
Analog B is more stable than A, but still clears faster than Test Cpd 1 , indicating the sulfonyl group also contributes to metabolic stability.
-
Test Cpd 1 is highly stable in microsomes, confirming the protective effect of the fluorine against CYP oxidation. The moderate clearance in hepatocytes suggests that slower, non-CYP pathways (e.g., Phase II conjugation or methyl hydroxylation) may contribute to its eventual elimination. This profile is often desirable for achieving a longer in vivo half-life.
Conclusion
Assessing the metabolic stability of novel compounds derived from the this compound scaffold requires a systematic, tiered approach. By starting with the high-throughput liver microsomal assay to probe for CYP450 liabilities and progressing to the more comprehensive hepatocyte assay, researchers can build a detailed understanding of a compound's metabolic profile. The inherent stability conferred by the fluoro and methylsulfonyl groups makes this a promising scaffold for developing drug candidates with favorable pharmacokinetic properties. The experimental frameworks and interpretive logic provided in this guide serve as a robust foundation for advancing these compounds through the drug discovery pipeline with confidence.
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling of 2-Fluoro-4-(methylsulfonyl)toluene
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 2-fluoro-4-(methylsulfonyl)phenyl moiety is a privileged scaffold in modern medicinal chemistry, imparting desirable pharmacokinetic properties to a host of drug candidates. Its efficient and selective functionalization via cross-coupling reactions is therefore of paramount importance. However, the inherent stability of the C(sp²)–F bond presents a significant synthetic challenge. This guide provides a head-to-head comparison of catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 2-Fluoro-4-(methylsulfonyl)toluene. We synthesize data from the literature to offer field-proven insights, detailed experimental protocols, and mechanistic rationale to guide catalyst selection for this critical transformation.
The Challenge and Opportunity of C–F Bond Activation
This compound is an electron-deficient aryl fluoride. The strong electron-withdrawing nature of the methylsulfonyl group, combined with the high bond dissociation energy of the C–F bond, renders this substrate notoriously unreactive in traditional palladium-catalyzed cross-coupling reactions. Activating this bond requires highly specialized catalytic systems, typically featuring a palladium precursor and a sophisticated, sterically hindered, and electron-rich ligand. The successful catalyst must facilitate the oxidative addition of the Pd(0) species into the C–F bond, a kinetically challenging step that is often rate-limiting.[1][2]
This guide will dissect the performance of various catalyst systems, moving beyond mere data reporting to explain the causality behind their efficacy.
The Palladium Catalytic Cycle: A Unified Mechanism
All palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—operate via a similar catalytic cycle. Understanding this fundamental pathway is crucial for rational catalyst selection and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Sources
A Comparative Benchmarking Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)toluene
Introduction: The Significance of 2-Fluoro-4-(methylsulfonyl)toluene
This compound is a key substituted toluene building block increasingly utilized in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its specific arrangement of a nucleophilic methyl group, an electron-withdrawing sulfonyl group, and a strategically placed fluorine atom offers a unique combination of reactivity and structural properties. The fluorine atom, in particular, can modulate metabolic stability, binding affinity, and lipophilicity, making this intermediate highly valuable for drug discovery programs.
Given its importance, the development of an efficient, scalable, and cost-effective synthetic route is of paramount importance. This guide provides a comprehensive benchmark of two distinct and viable synthetic pathways to this compound. We will dissect each route, evaluating them on key performance metrics including yield, reagent accessibility, operational complexity, and safety considerations. This analysis is designed to empower researchers and process chemists to select the optimal strategy tailored to their specific laboratory capabilities and project goals.
Route 1: The Thioether Oxidation Pathway
This classical and convergent approach constructs the target molecule in two principal stages: the formation of a thioether intermediate followed by its oxidation to the desired sulfone.
Mechanistic Rationale & Workflow
The logic of this pathway is to first install the sulfur functionality in its lower oxidation state (a sulfide) and then perform a robust oxidation as the final step. This strategy is often favored for its reliability, as the oxidation of aryl sulfides to sulfones is typically a high-yielding and well-understood transformation.
Caption: General workflow for the Thioether Oxidation Pathway.
In-Depth Analysis
Step 1: Synthesis of 2-Fluoro-4-(methylthio)toluene
The primary challenge of this route lies in the efficient synthesis of the key thioether intermediate. A viable method proceeds from 2-bromo-4-fluorotoluene. This precursor can be synthesized via the bromination of 4-fluorotoluene, though this reaction often yields a mixture of 2-bromo and 3-bromo isomers, necessitating careful purification.
Once the pure 2-bromo-4-fluorotoluene is obtained, it can be converted to the corresponding Grignard reagent, which is then quenched with dimethyl disulfide (DMDS) to yield the target thioether. This approach is analogous to a documented synthesis of the isomeric 4-fluoro-2-methylthiotoluene.[1]
Step 2: Oxidation of Thioether to Sulfone
The oxidation of the aryl thioether to the aryl sulfone is the cornerstone of this pathway. This transformation is exceptionally reliable and can be achieved with a variety of oxidizing agents. For process safety and cost-effectiveness, hydrogen peroxide (H₂O₂) is often the oxidant of choice, typically catalyzed by a metal species like sodium tungstate.[2][3] This method avoids the use of more hazardous and expensive peroxy acids like m-CPBA while consistently delivering high yields.[4] The reaction is robust and generally proceeds cleanly to the sulfone, bypassing significant accumulation of the intermediate sulfoxide.
Route 2: The Diazotization-Fluorination Pathway
This pathway takes a more linear approach, constructing the methylsulfonyl toluene core first and introducing the fluorine atom in the final step via a Sandmeyer-type reaction.
Mechanistic Rationale & Workflow
This strategy leverages the power of diazotization chemistry to install a fluorine atom, a transformation that is otherwise challenging to achieve via direct fluorination or nucleophilic substitution on an unactivated ring. The success of this route hinges on the regioselective synthesis of the key aniline precursor.
Caption: General workflow for the Diazotization-Fluorination Pathway.
In-Depth Analysis
Steps 1 & 2: Nitration and Reduction
The synthesis begins with commercially available 4-(methylsulfonyl)toluene. The directing effects of the methyl (ortho-, para-directing) and methylsulfonyl (meta-directing) groups synergize to strongly favor nitration at the C2 position. This step is remarkably efficient, with patent literature demonstrating yields of 95-98% for the desired 2-nitro-4-(methylsulfonyl)toluene intermediate.[4] Following nitration, the nitro group is reduced to the corresponding aniline. This is a standard and typically high-yielding transformation, readily accomplished through catalytic hydrogenation or with reducing agents like tin(II) chloride or iron in acidic media.
Step 3: Balz-Schiemann Diazotization-Fluorination
The final step involves the conversion of the amino group to a fluorine atom. The classical approach is the Balz-Schiemann reaction, where the aniline is treated with nitrous acid (generated in situ from NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) to form a relatively stable diazonium tetrafluoroborate salt.[5] This isolated salt is then thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[6] While effective, this procedure involves the isolation of a potentially explosive diazonium salt, which poses a significant safety risk, particularly at scale.[7] Modern variations often perform the diazotization and fluorination in one pot using reagents like anhydrous hydrogen fluoride, which can improve safety and operational efficiency.[8][9]
Head-to-Head Benchmarking
To provide an objective comparison, the two routes are evaluated based on several key process metrics. Yields are estimated based on literature precedents for analogous transformations.
| Metric | Route 1: Thioether Oxidation | Route 2: Diazotization-Fluorination | Analysis |
| Number of Steps | 2 (from 2-bromo-4-fluorotoluene) | 3 (from 4-methylsulfonyltoluene) | Route 1 is more convergent, assuming the bromo-precursor is readily available. |
| Estimated Overall Yield | ~65-75% | ~60-70% | Both routes offer comparable overall yields, highly dependent on the execution of each step. |
| Key Reagents | Mg, Dimethyl Disulfide, H₂O₂, Na₂WO₄ | HNO₃, H₂SO₄, Pd/C, NaNO₂, HBF₄ | Route 1 utilizes standard organometallic and oxidation reagents. Route 2 employs strong acids, nitrating agents, and potentially hazardous diazonium intermediates. |
| Starting Material | 2-Bromo-4-fluorotoluene | 4-(Methylsulfonyl)toluene | 4-(Methylsulfonyl)toluene is more readily available and less expensive. The synthesis of pure 2-bromo-4-fluorotoluene presents a significant challenge due to isomer separation. |
| Safety & Handling | Grignard reagents are moisture-sensitive. Concentrated H₂O₂ is a strong oxidizer. | Involves highly corrosive nitrating mixture. Diazonium salt intermediates are potentially explosive and must be handled with extreme care at low temperatures. Anhydrous HF is highly toxic. | Route 2 presents significantly higher safety hazards , particularly concerning the isolation and handling of the diazonium salt. |
| Scalability | Good. Oxidation step is highly scalable. Grignard formation is standard but requires anhydrous conditions. | Challenging. The thermal decomposition of diazonium salts is notoriously difficult to control at scale and poses a risk of runaway reaction. One-pot/flow chemistry modifications are preferred for larger scales. | Route 1 is generally more amenable to safe and predictable scale-up using standard batch reactors. |
Experimental Protocols
Protocol 1: Thioether Oxidation Pathway
Step 1A: Synthesis of 2-Fluoro-4-(methylthio)toluene (Adapted from[1])
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium, and add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromo-4-fluorotoluene (1.0 eq) in anhydrous THF via an addition funnel. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add dimethyl disulfide (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-fluoro-4-(methylthio)toluene.
Step 1B: Oxidation to this compound (Adapted from[3])
-
In a round-bottom flask, dissolve 2-fluoro-4-(methylthio)toluene (1.0 eq) in ethylene dichloride or a similar solvent.
-
Add water, sodium tungstate (Na₂WO₄, 0.05 eq), and a catalytic amount of sulfuric acid (e.g., 0.1-0.3 eq).
-
Heat the biphasic mixture to 40-45 °C with vigorous stirring.
-
Add 35% hydrogen peroxide (H₂O₂, ~2.2 eq) dropwise via an addition funnel, carefully maintaining the internal temperature below 50 °C.
-
After the addition is complete, continue stirring at 50 °C for 2-4 hours, monitoring the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.
Protocol 2: Diazotization-Fluorination Pathway
Step 2A: Nitration of 4-(Methylsulfonyl)toluene (Adapted from[4])
-
To a flask equipped with a stirrer and addition funnel, add 4-(methylsulfonyl)toluene (1.0 eq) and an organic solvent such as dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-mixed solution of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid (catalyst) dropwise, maintaining the temperature below 10 °C.
-
After addition, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to yield 2-nitro-4-(methylsulfonyl)toluene, which can often be used without further purification. A yield of 95-98% is expected.
Step 2B: Reduction to 2-Amino-4-(methylsulfonyl)toluene
-
Dissolve 2-nitro-4-(methylsulfonyl)toluene (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (1-5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-4-(methylsulfonyl)toluene, which is typically of high purity.
Step 2C: Balz-Schiemann Reaction (Adapted from[6])
-
[EXTREME CAUTION ADVISED] In a suitable vessel (e.g., PTFE or polyethylene), add 48% tetrafluoroboric acid (HBF₄, 3.0 eq) and cool to 0 °C.
-
Slowly add 2-amino-4-(methylsulfonyl)toluene (1.0 eq) in portions, keeping the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature strictly between 0-5 °C. A precipitate of the diazonium salt should form.
-
Stir for an additional 30 minutes at 0 °C.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold ether, and dry in vacuo without heat. DO NOT SCRAPE OR GRIND THE DRY SALT.
-
Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., xylene or dichlorobenzene) until nitrogen evolution begins, then remove the heat source and allow the decomposition to proceed.
-
Once gas evolution ceases, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendation
Both the Thioether Oxidation and Diazotization-Fluorination pathways represent chemically sound strategies for the synthesis of this compound.
-
Route 1 (Thioether Oxidation) is the recommended pathway for most laboratory and scale-up applications. Its primary advantages are superior safety, operational simplicity, and the use of more manageable reagents. While the synthesis of the 2-bromo-4-fluorotoluene precursor presents a hurdle due to isomeric separation, once this material is in hand, the subsequent steps are robust and high-yielding.
-
Route 2 (Diazotization-Fluorination) , while appearing elegant, is fraught with significant safety challenges related to the handling of nitrating agents and, most critically, the potentially explosive diazonium salt intermediate. This route should only be considered by experienced chemists with appropriate safety infrastructure. Its main advantage lies in the high regioselectivity and yield of the initial nitration step. For larger-scale production, significant process development, likely involving continuous flow technology, would be required to mitigate the inherent safety risks.[7]
Ultimately, the choice of synthesis will depend on the specific constraints of the project. However, for a balance of efficiency, scalability, and safety, the Thioether Oxidation Pathway stands out as the superior and more practical approach.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Fluoro-4-(methylsulfonyl)toluene
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Fluoro-4-(methylsulfonyl)toluene (CAS No. 828270-60-6). As a fluorinated aromatic sulfone, this compound requires specialized handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Assessment & Characterization: Understanding the Compound
Effective disposal begins with a thorough understanding of the substance's chemical nature and associated hazards. This compound is a complex molecule, and its risks are derived from its distinct structural components: the toluene backbone, the fluoro- group, and the methylsulfonyl group.
While specific toxicity data for this exact compound is limited, a robust hazard profile can be established by analyzing its functional groups and data from analogous structures.[1][2]
Table 1: Hazard Profile of this compound
| Feature | Associated Hazard | Rationale and Causality |
| Physical State | Solid (based on typical similar structures) | Handling procedures should account for potential dust formation.[1] |
| Toluene Backbone | Flammability | The aromatic ring makes the compound combustible. While it is a solid, it will burn if exposed to a sufficient ignition source. Precautions against ignition sources are necessary during handling and storage.[3] |
| Fluoro- Group | Halogenated Organic Compound | The carbon-fluorine bond is exceptionally strong, making the compound persistent.[4] During thermal decomposition (incineration), this bond breaks, forming highly corrosive and toxic hydrogen fluoride (HF) gas, which requires specialized flue gas scrubbing.[5] |
| Methylsulfonyl Group | Acid Gas Formation | Upon combustion, the sulfur in the methylsulfonyl group will be oxidized, forming sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are regulated air pollutants and contribute to acid rain. These also require scrubbing. |
| Inferred Hazards | Skin, Eye, and Respiratory Irritation | Structurally similar compounds are known to cause irritation upon contact.[6] Therefore, direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE). |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the identified hazards, a stringent safety protocol is non-negotiable. The primary goal is to prevent any direct contact with the chemical and to contain any potential spills.
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the first line of defense against chemical exposure.[7]
-
Eye Protection : Chemical splash goggles are the minimum requirement.[7] If there is a significant risk of dust or splash, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemical-resistant gloves are mandatory. Given that this compound may be handled in various solvents, select a glove material (e.g., nitrile, neoprene) based on the manufacturer's compatibility chart for both the compound and the solvent in use. Double-gloving is recommended for enhanced protection.[7]
-
Body Protection : A flame-resistant lab coat should be worn at all times.[7] For larger quantities, a chemical-resistant apron is advisable.
-
Respiratory Protection : All handling of this compound that could generate dust or vapors must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation occurs.[1][3]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Spills : Evacuate personnel from the immediate area. Remove all sources of ignition.[1] Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material using spark-proof tools and place it into a suitable, sealed container for disposal as hazardous waste.[1][8] Do not allow the chemical or spill cleanup materials to enter drains or sewer systems.[1]
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates a specific waste stream to ensure it is managed by facilities capable of handling its unique decomposition products.
Step 1: Waste Segregation
This is the most critical step in the disposal process. Halogenated organic waste must be kept separate from all other waste streams.
-
Action : Designate a specific, clearly labeled waste container solely for "Halogenated Organic Waste."
-
Causality : Mixing halogenated solvents with non-halogenated ones makes the entire volume subject to the more stringent and expensive disposal methods required for halogenated compounds.[8] Furthermore, mixing with incompatible waste, such as strong acids or bases, can trigger dangerous chemical reactions.[7]
Step 2: Container Selection and Labeling
Proper containment and identification prevent accidental misuse and ensure compliant disposal.
-
Action : Collect waste this compound (and any materials contaminated with it) in a chemically compatible, leak-proof container with a secure screw-top lid.[8][9] Polyethylene or glass containers are generally suitable.
-
Action : Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[8] The label must clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages.[10]
-
Causality : Federal and local regulations (such as those under the Resource Conservation and Recovery Act - RCRA) mandate clear labeling for tracking and safety. Incompatible container materials can degrade, leading to leaks.
Step 3: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Action : Keep the waste container tightly closed except when adding waste.[8] Store the container in a designated Satellite Accumulation Area (SAA), which should be in a well-ventilated area away from ignition sources.[3][10]
-
Action : Ensure the container is stored within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Causality : Keeping containers closed minimizes the release of vapors. Secondary containment is a crucial safety measure to prevent the spread of material in case of a primary container failure.
Step 4: Final Disposal Methodology
This compound is prohibited from drain or standard landfill disposal.[1] The required method is high-temperature incineration.
-
Action : Arrange for pickup of the waste container through your institution's Environmental Health and Safety (EHS) office.
-
Required Disposal Method : The material must be sent to a licensed chemical destruction plant for controlled incineration.[1] This facility must be equipped with flue gas scrubbing capabilities.
-
Causality : The high thermal stability of the carbon-fluorine bond requires temperatures typically exceeding 1,400°C for complete destruction.[4] The incineration process will generate hydrogen fluoride (HF) and sulfur oxides (SOx). A flue gas scrubber (a chemical treatment system) is essential to neutralize these acidic gases before they are released into the atmosphere, preventing pollution and complying with environmental regulations.[5][11]
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste containing this compound.
Caption: Disposal Workflow for this compound
Decontamination & Empty Container Disposal
Properly managing emptied containers is a final, but crucial, aspect of the disposal process.
-
Triple Rinsing : An "empty" container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone, methanol) to remove residual material.[10]
-
Collect Rinsate : The solvent rinsate from all three rinses is considered hazardous waste. It must be collected and added to your halogenated organic waste stream.[10] Never pour rinsate down the drain.
-
Container Disposal : Once triple-rinsed, the container can be considered decontaminated. Obliterate or remove the original labels to prevent misuse.[10] The container can then be disposed of according to your institution's policy for non-hazardous lab glass or plastic.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety, environmental stewardship, and scientific integrity.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- ChemicalBook. (2022). This compound - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Fluorotoluene.
- Fisher Scientific. (2025). SAFETY DATA SHEET - p-Fluorotoluene.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Fluoro-4-(methylsulfonyl)phenol.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- ChemicalBook. (2022). This compound - Safety Data Sheet.
- Plastics Pipe Institute. Guide to the Safe Handling of Fluoropolymer Resins.
- Temple University. (2021). Halogenated Solvents in Laboratories - Chemical Waste Guideline.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
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Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 2-Fluoro-4-(methylsulfonyl)toluene
For the innovative researcher pushing the boundaries of drug development, the introduction of novel reagents is a daily reality. Among these, 2-Fluoro-4-(methylsulfonyl)toluene stands as a valuable building block, but its handling demands a protocol built on a foundation of rigorous safety and operational excellence. This guide moves beyond mere procedural lists, offering a deep-dive into the causality behind each recommendation, ensuring that safety is not just a checklist, but an integrated part of your scientific process.
Understanding the Hazard Profile: More Than Just a Structure
This compound, while a powerful synthetic tool, presents a multifaceted hazard profile that must be thoroughly understood before the first crystal is weighed. The presence of a fluorine atom and a methylsulfonyl group on a toluene backbone imparts specific reactivity and toxicological properties. While comprehensive toxicological data for this specific compound is not widely available, the known hazards of its constituent functional groups and parent molecule provide a strong basis for a conservative and proactive safety approach.
The primary concerns with this compound are its potential for:
-
Skin and Eye Irritation: The compound is classified as causing skin and eye irritation. Prolonged or repeated contact can lead to dermatitis.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is mandatory.
Your First Line of Defense: A Multi-Layered PPE Strategy
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. This is not a one-size-fits-all scenario; the choice of each component is deliberate and backed by an understanding of the chemical's properties and potential exposure routes.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield worn over safety glasses is required when there is a significant risk of splashing. | Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation. The full-face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with a compatible glove material. A common and effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove. | The toluene component and halogenated nature of the molecule necessitate a robust glove selection. Nitrile offers good splash resistance to a range of chemicals, while neoprene and butyl rubber provide superior protection against aromatic and halogenated hydrocarbons. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. | Provides a removable barrier to protect skin and personal clothing from spills and splashes. Flame-resistant material is a prudent choice given the flammability of many laboratory solvents. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or when there is a potential for aerosol generation. | While engineering controls are the primary method of exposure reduction, respiratory protection is essential in situations where ventilation may be insufficient to keep exposure below acceptable limits. |
Operational Plan: From Receipt to Reaction
A meticulous operational plan is the cornerstone of safe handling. Every step, from the moment the compound enters the laboratory to its use in a reaction, must be deliberate and controlled.
Receiving and Storage:
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material incident procedure.
-
Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Clear Labeling: Ensure the container is clearly labeled with the full chemical name, hazard pictograms, and date of receipt.
Handling and Weighing:
-
Controlled Environment: All handling of the solid compound, including weighing, must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Use of Appropriate Tools: Use spark-resistant tools for handling the solid to prevent ignition of any flammable solvent vapors that may be present.
-
Minimize Dust Generation: Handle the solid gently to avoid creating dust. If the material is a fine powder, consider using a glove bag or a ventilated balance enclosure for weighing.
In-Reaction Procedures:
-
Inert Atmosphere: When the reaction chemistry allows, perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unforeseen reactions with atmospheric components.
-
Temperature Control: Use a reliable method for temperature control (e.g., a temperature-controlled reaction block or an ice bath) to prevent runaway reactions.
-
Constant Monitoring: Never leave a reaction unattended.
Emergency Preparedness: A Plan for the Unexpected
Even with the most stringent precautions, the potential for accidental release exists. A well-rehearsed emergency plan is your most valuable asset in such a situation.
Spill Response Protocol:
In the event of a spill, the following step-by-step procedure should be immediately initiated.
Caption: Workflow for a chemical spill response.
Detailed Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert others in the laboratory and evacuate the immediate area if the spill is large or if there is a risk of significant airborne dust.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers. Do not proceed with cleanup if you are not trained or equipped to do so.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For a solid spill, gently cover the material with a damp paper towel to prevent dust from becoming airborne. For a liquid spill (if the compound is dissolved in a solvent), create a dike around the spill with an inert absorbent material like vermiculite or sand.
-
Collect the Material: Carefully scoop the contained material into a clearly labeled, sealable container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.
-
Dispose of Waste: Seal the hazardous waste container and label it clearly.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.
Disposal Plan: A Cradle-to-Grave Responsibility
The responsible disposal of this compound and any associated contaminated materials is a critical final step in its handling. As a halogenated organic compound, it is classified as hazardous waste and must be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[1]
Disposal Procedure:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with non-halogenated waste streams.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the name of the chemical and any solvents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research environment.
References
-
ACGIH (American Conference of Governmental Industrial Hygienists). TLVs and BEIs: Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. ACGIH, 2023, [Link].
-
NIOSH (National Institute for Occupational Safety and Health). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention, [Link].[2]
-
OSHA (Occupational Safety and Health Administration). Personal Protective Equipment. U.S. Department of Labor, [Link].
-
OSHA (Occupational Safety and Health Administration). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. U.S. Department of Labor, [Link].
-
University of California, Berkeley. Glove Selection Guide. Environmental Health & Safety, [Link].
-
University of Delaware. Chemical Spill Clean-Up. Environmental Health & Safety, [Link].
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link].[1]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link].[3]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste Recycling. [Link].[4]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
